Netilmicin Sulfate
Description
This compound is an aminoglycoside sulfate salt. It is functionally related to a netilmycin.
This compound is the sulfate salt form of netilimicin, a semisynthetic, water soluble aminoglycoside antibiotic. Netilmicin is derived from sisomicin, a naturally occurring aminoglycoside antibiotic produced by the fermentation of Micromonospora inyoensis. Netilmicin irreversibly binds to the 16S rRNA and S12 protein of the bacterial 30S ribosomal subunit. As a result, this agent interferes with the assembly of initiation complex between mRNA and the bacterial ribosome, thereby inhibiting the initiation of protein synthesis. In addition, netilmicin induces misreading of the mRNA template and causes translational frameshift, thereby results in premature termination. This eventually leads to bacterial cell death.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1983 and has 1 investigational indication.
See also: Netilmicin (has active moiety).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4-amino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H41N5O7.5H2O4S/c2*1-4-26-13-7-12(24)16(32-19-11(23)6-5-10(8-22)31-19)14(27)17(13)33-20-15(28)18(25-3)21(2,29)9-30-20;5*1-5(2,3)4/h2*5,11-20,25-29H,4,6-9,22-24H2,1-3H3;5*(H2,1,2,3,4)/t2*11-,12+,13-,14+,15-,16-,17+,18-,19-,20-,21+;;;;;/m11...../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFWIZQEWFGATK-UNZHCMSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N.CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H]1C[C@@H]([C@H]([C@@H]([C@H]1O[C@@H]2[C@@H]([C@H]([C@@](CO2)(C)O)NC)O)O)O[C@@H]3[C@@H](CC=C(O3)CN)N)N.CCN[C@@H]1C[C@@H]([C@H]([C@@H]([C@H]1O[C@@H]2[C@@H]([C@H]([C@@](CO2)(C)O)NC)O)O)O[C@@H]3[C@@H](CC=C(O3)CN)N)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H92N10O34S5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56391-56-1 (Parent) | |
| Record name | Netilmicin sulfate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056391572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
1441.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56391-57-2 | |
| Record name | Netilmicin sulfate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056391572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Streptamine, O-3-deoxy-4-C-methyl-3-(methylamino)-β-l-arabinopyranosyl-(1→6)-O-[2,6-diamino-2,3,4,6-tetradeoxy-α-d-glycero-hex-4-enopyranosyl-(1→4)]-2-deoxy-N1-ethyl-, sulfate (2:5) (salt) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.662 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NETILMICIN SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S741ZJS97U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Genesis of a Modern Aminoglycoside: A Technical Guide to the Discovery and Synthesis of Netilmicin Sulfate
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Abstract
Netilmicin Sulfate, a semi-synthetic aminoglycoside antibiotic, emerged as a significant advancement in the treatment of serious Gram-negative bacterial infections. Its development was driven by the need to overcome the growing resistance to earlier aminoglycosides like gentamicin and tobramycin. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, detailing the scientific journey from its conceptualization to its chemical realization. The document elucidates the mechanism of action, the intricacies of its semi-synthetic manufacturing process from sisomicin, and the analytical methodologies crucial for its characterization and quality control.
Discovery and Development
Netilmicin, chemically known as 1-N-ethylsisomicin, is a derivative of sisomicin, a naturally occurring aminoglycoside produced by the fermentation of Micromonospora inyoensis.[1][2] The impetus for its development in the 1970s was the increasing prevalence of bacterial strains resistant to existing aminoglycosides. Researchers sought to modify the sisomicin structure to enhance its antibacterial spectrum and reduce its susceptibility to inactivating enzymes produced by resistant bacteria.
The key structural modification in Netilmicin is the addition of an ethyl group to the 1-amino position of the 2-deoxystreptamine ring of sisomicin. This strategic alteration sterically hinders the action of certain bacterial enzymes that cause adenylylation or acetylation of the aminoglycoside, a common mechanism of resistance. While effective against a wide range of Gram-negative pathogens, it is particularly noteworthy for its activity against some gentamicin-resistant strains.[3]
Mechanism of Action
Like other aminoglycosides, this compound exerts its bactericidal effect by inhibiting bacterial protein synthesis. It binds irreversibly to the 30S ribosomal subunit of susceptible bacteria.[4][5] This binding interferes with the initiation complex formation between mRNA and the ribosome, leading to misreading of the genetic code and the production of non-functional or toxic proteins.[4][5] Ultimately, this disruption of protein synthesis leads to bacterial cell death.
The following diagram illustrates the signaling pathway of Netilmicin's mechanism of action:
Chemical Synthesis
The synthesis of this compound is a multi-step process that begins with the fermentation-derived aminoglycoside, sisomicin. The core of the synthesis is the selective 1-N-ethylation of sisomicin.
Synthesis Pathway
The overall synthetic route involves three key stages:
-
Protection of Amino Groups: To achieve selective ethylation at the 1-amino position, the other more reactive amino groups at the 3, 2', and 6' positions of sisomicin must be protected.
-
1-N-Ethylation: The 1-amino group of the protected sisomicin is then ethylated.
-
Deprotection: The protecting groups are removed to yield Netilmicin, which is then converted to its sulfate salt.
The following diagram outlines the general workflow for the synthesis of Netilmicin:
Experimental Protocols
Step 1: Protection of Sisomicin
A common method for the selective protection of the 3, 2', and 6'-amino groups involves the use of a chelating agent followed by acylation.
-
Protocol: Sisomicin is treated with a metal salt, such as zinc acetate (Zn(OAc)₂), in a suitable solvent like methanol. This forms a complex that shields the desired amino groups. Subsequently, an acylating agent, typically acetic anhydride, is added to acetylate the exposed amino groups.
Step 2: 1-N-Ethylation of Protected Sisomicin
The selective ethylation of the 1-amino group is the most critical step.
-
Protocol: The protected sisomicin derivative is reacted with acetaldehyde in the presence of a reducing agent, such as sodium cyanoborohydride or sodium borohydride, in an inert solvent. This reductive amination introduces the ethyl group at the 1-position. A high yield of 96% has been reported for this step under optimized conditions.
Step 3: Deprotection and Salt Formation
The final steps involve the removal of the protecting groups and the formation of the sulfate salt.
-
Protocol: The protected Netilmicin is subjected to hydrolysis, typically under basic conditions (e.g., using sodium hydroxide), to remove the acetyl protecting groups. The resulting Netilmicin free base is then purified. Purification can be achieved through a combination of chromatographic techniques, such as continuous chromatography, and membrane filtration (ultrafiltration and nanofiltration) to achieve a purity of ≥98%. The purified Netilmicin base is then reacted with sulfuric acid to form the stable and water-soluble this compound salt.
Analytical Characterization and Quality Control
The analysis of this compound and its related substances is challenging due to the lack of a strong UV chromophore in the molecule. Therefore, specialized analytical techniques are required.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for the analysis of this compound. Due to its poor UV absorbance, alternative detection methods are employed.
-
Pulsed Amperometric Detection (PAD) / Electrochemical Detection (ECD): This is a highly sensitive method for the detection of aminoglycosides. The European Pharmacopoeia describes an ion-pairing HPLC-ECD method for the analysis of Netilmicin and its related substances.
-
Charged Aerosol Detection (CAD): CAD is another sensitive detection method that is suitable for non-volatile analytes and provides a more uniform response regardless of the chemical structure.
-
Evaporative Light Scattering Detection (ELSD): ELSD can also be used for the analysis of Netilmicin.
The following table summarizes typical HPLC conditions for the analysis of this compound:
| Parameter | HPLC-ECD (European Pharmacopoeia) | HPLC-CAD |
| Column | Polymer-based or Silica-based C18 (e.g., 250 x 4.6 mm, 5 µm) | Pentafluorophenyl (e.g., 100 x 4.6 mm) |
| Mobile Phase | Ion-pairing reagent (e.g., sodium octane sulfonate) in a buffered aqueous solution with an organic modifier (e.g., tetrahydrofuran) | A gradient of pentafluoropropionic acid and trifluoroacetic acid in water-acetonitrile mixtures |
| Detector | Electrochemical detector with a gold working electrode | Charged Aerosol Detector |
| Key Impurities | Sisomicin (Impurity A), 1-N-ethylgaramine (Impurity B) | Sisomicin and other ethyl derivatives |
Quantitative Data
The following table presents a summary of key quantitative data related to the synthesis and analysis of this compound.
| Parameter | Value | Reference |
| Synthesis Yield (Ethylation Step) | 96% | ResearchGate |
| Final Product Purity | ≥ 98% | Google Patents |
| HPLC Linearity (CAD) | r² > 0.99 | J Chromatogr Sci. 2010 |
| Limit of Detection (LOD) (CAD) | 0.0025 mg/mL | J Chromatogr Sci. 2010 |
| Limit of Quantification (LOQ) (CAD) | 0.005 mg/mL | J Chromatogr Sci. 2010 |
Conclusion
The discovery and development of this compound represent a successful example of rational drug design in the field of antibiotics. By strategically modifying the structure of a natural product, scientists were able to create a potent therapeutic agent with an improved resistance profile. The semi-synthetic process, involving selective protection and alkylation, has been refined to achieve high yields and purity. The sophisticated analytical methods developed for its characterization ensure the quality and consistency of this important medication. This technical guide provides a foundational understanding for researchers and professionals involved in the ongoing efforts to combat bacterial resistance and develop new anti-infective therapies.
References
- 1. CN101805382B - Separation and purification method of high-purity netilmicin - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CN108627589A - A kind of HPLC analytical method for measuring this compound content - Google Patents [patents.google.com]
- 4. US5696244A - Method for preparing 1-N-ethylsisomicin - Google Patents [patents.google.com]
- 5. antecscientific.com [antecscientific.com]
An In-depth Technical Guide to the Mechanism of Action of Netilmicin Sulfate on Bacterial Ribosomes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Netilmicin sulfate, a semisynthetic aminoglycoside antibiotic, exerts its bactericidal effects by targeting the bacterial ribosome, the essential cellular machinery for protein synthesis. This guide provides a detailed examination of the molecular mechanisms underlying netilmicin's interaction with the bacterial ribosome and its subsequent disruption of protein synthesis. Through a comprehensive review of structural and functional studies, this document elucidates the binding sites of netilmicin on both the 30S and 50S ribosomal subunits and details its inhibitory actions on the initiation, elongation, and recycling phases of translation. Quantitative data on antibiotic-ribosome interactions are summarized, and key experimental methodologies are described. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear and concise understanding of netilmicin's mode of action.
Introduction
Netilmicin, a 1-N-ethyl derivative of sisomicin, is a potent, broad-spectrum aminoglycoside antibiotic effective against a wide range of Gram-negative and some Gram-positive bacteria.[1][2] Like other aminoglycosides, its primary mechanism of action is the inhibition of bacterial protein synthesis.[2][3] This is achieved through high-affinity binding to the bacterial ribosome, leading to a cascade of events that disrupt the fidelity and efficiency of translation, ultimately resulting in bacterial cell death.[1] Understanding the precise molecular interactions between netilmicin and the ribosome is crucial for overcoming antibiotic resistance and for the rational design of novel antimicrobial agents.
Ribosomal Binding Sites of Netilmicin
Netilmicin, along with other 2-deoxystreptamine (2-DOS) aminoglycosides, has two principal binding sites on the bacterial 70S ribosome.
Primary Binding Site on the 30S Subunit
The primary and high-affinity binding site for netilmicin is located on the small 30S ribosomal subunit, specifically within the decoding center in helix 44 (h44) of the 16S rRNA.[2][4][5] This site is in close proximity to the A-site, where aminoacyl-tRNAs (aa-tRNAs) bind during translation elongation.[6]
Key interactions at this site involve:
-
16S rRNA Nucleotides: Netilmicin specifically binds to four nucleotides of the 16S rRNA, including the universally conserved A1492 and A1493 residues.[2][7][8]
-
Ribosomal Protein S12: A single amino acid of the ribosomal protein S12 also contributes to the binding pocket.[2]
The binding of netilmicin to h44 induces a conformational change in the A-site, forcing nucleotides A1492 and A1493 into a "flipped-out" state.[7][9] This altered conformation mimics the state of the ribosome when a cognate tRNA is bound, thereby stabilizing the binding of near-cognate and non-cognate tRNAs.[10]
Secondary Binding Site on the 50S Subunit
A secondary binding site for aminoglycosides, including netilmicin, has been identified in helix 69 (H69) of the 23S rRNA on the large 50S ribosomal subunit.[4][6] H69 is a critical component of the intersubunit bridge B2a, which connects the 30S and 50S subunits and interacts with the decoding center on the 30S subunit.[4][5] Binding at this site is thought to play a role in the inhibition of ribosome recycling and translocation.[4][9]
Impact on Protein Synthesis
Netilmicin's interaction with the ribosome disrupts multiple stages of protein synthesis, leading to a multifaceted inhibition of bacterial growth.
Inhibition of Translation Initiation
By binding to the 30S subunit, netilmicin can interfere with the formation of the translation initiation complex.[1] This complex consists of the 30S subunit, mRNA, initiator tRNA (fMet-tRNA), and initiation factors. Netilmicin's binding can obstruct the proper assembly of these components, thereby stalling the initiation of protein synthesis.[1]
Disruption of Translation Elongation
The most well-characterized effect of netilmicin is on the elongation phase of protein synthesis.
-
mRNA Miscoding: The netilmicin-induced flipping of A1492 and A1493 nucleotides in the A-site leads to a significant decrease in the accuracy of tRNA selection.[7][9] This results in the misreading of the mRNA codon and the incorporation of incorrect amino acids into the growing polypeptide chain.[1] The synthesis of these aberrant, non-functional, or toxic proteins severely impairs bacterial cellular functions.[1]
-
Premature Termination: The binding of netilmicin can also lead to the premature termination of translation.[1] This results in the production of truncated, non-functional proteins.[1] This may be a consequence of the ribosome stalling due to the incorporation of incorrect amino acids or the direct interference of the drug with the translocation process.[6]
-
Inhibition of Translocation: Translocation is the process by which the ribosome moves along the mRNA by one codon. Netilmicin can inhibit this process, likely through its interactions with both the primary h44 binding site and the secondary H69 site.[4][9] This inhibition contributes to the overall slowing down of protein synthesis.[6]
Inhibition of Ribosome Recycling
After the termination of protein synthesis, the ribosome recycling factor (RRF) and elongation factor G (EF-G) are responsible for splitting the 70S ribosome into its 30S and 50S subunits, making them available for a new round of translation. Netilmicin's binding to H69 on the 50S subunit can stabilize the intersubunit bridge B2a, thereby inhibiting the action of RRF and preventing ribosome recycling.[4][9]
Quantitative Data on Netilmicin-Ribosome Interaction
The following table summarizes key quantitative parameters related to the activity of netilmicin and other aminoglycosides.
| Parameter | Organism/System | Value | Reference |
| IC50 for Translocation (Gentamicin) | E. coli Ribosomes (Wild-Type) | ~1 µM | [4] |
| IC50 for Translocation (Gentamicin) | E. coli Ribosomes (h44 mutant) | >100 µM | [4] |
| IC50 for Translocation (Gentamicin) | E. coli Ribosomes (H69 mutant) | ~10 µM | [4] |
| Kd (Erythromycin) | S. pneumoniae Ribosomes | 4.9 ± 0.6 nM | [11] |
| Kd (Solithromycin) | S. pneumoniae Ribosomes | 5.1 ± 1.1 nM | [11] |
Experimental Protocols
The study of netilmicin's mechanism of action relies on a variety of sophisticated biochemical and structural biology techniques.
Ribosome Purification and Complex Formation
Bacterial ribosomes (70S) and their subunits (30S and 50S) are typically purified from bacterial cultures (e.g., E. coli or Thermus thermophilus) through a series of ultracentrifugation steps in sucrose gradients. To study the antibiotic-ribosome complex, purified ribosomes are incubated with a molar excess of this compound.
X-ray Crystallography
This technique provides high-resolution structural information about the binding of netilmicin to the ribosome.
Methodology:
-
Crystallize the ribosome or ribosomal subunit in complex with netilmicin.
-
Expose the crystals to a high-intensity X-ray beam.
-
Collect the diffraction data.
-
Process the data to generate an electron density map.
-
Build and refine an atomic model of the netilmicin-ribosome complex within the electron density map.[5]
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is a powerful technique for determining the structure of large macromolecular complexes like the ribosome in a near-native state.
Methodology:
-
A thin film of the purified netilmicin-ribosome complex solution is applied to an EM grid and rapidly frozen in liquid ethane.
-
The frozen-hydrated sample is imaged in a transmission electron microscope at cryogenic temperatures.[12]
-
Thousands of particle images are collected and computationally processed to reconstruct a 3D map of the complex.[13]
-
An atomic model is then built into the 3D map.[14]
Ribosome Footprinting
This technique is used to map the precise binding sites of ribosomes on mRNA and can be adapted to study the effects of antibiotics on translation.
Methodology:
-
Treat translating bacterial cells or in vitro translation systems with netilmicin.
-
Add a nuclease (e.g., RNase I) to digest the mRNA regions not protected by the ribosome.[15]
-
Isolate the ribosome-protected mRNA fragments (footprints).
-
Sequence the footprints using high-throughput sequencing.
-
Map the sequences back to the transcriptome to determine the positions of the ribosomes.
In Vitro Translation Assays
These assays measure the effect of netilmicin on protein synthesis in a controlled, cell-free environment.
Methodology:
-
Set up a reaction mixture containing purified ribosomes, tRNAs, amino acids (one of which is radiolabeled, e.g., [35S]-methionine), mRNA, and an energy source (ATP, GTP).
-
Add varying concentrations of this compound.
-
Incubate the reaction to allow for protein synthesis.
-
Precipitate the newly synthesized proteins and measure the incorporated radioactivity to quantify the level of protein synthesis inhibition.
Puromycin Assay
This assay is used to measure the rate of peptide bond formation and can be used to study the effect of antibiotics on the peptidyl transferase center.
Methodology:
-
Prepare ribosome-nascent chain complexes.
-
Add puromycin, an aminoacyl-tRNA analog, which enters the A-site and accepts the nascent polypeptide chain from the P-site tRNA.[16]
-
The resulting puromycylated nascent chain is released from the ribosome.
-
Quantify the amount of released product to determine the rate of peptidyl transfer.
Visualizations
The following diagrams illustrate the key pathways and experimental workflows described in this guide.
Caption: Overview of Netilmicin's mechanism of action on the bacterial ribosome.
Caption: Pathway of Netilmicin-induced disruption of translation elongation.
Caption: Experimental workflow for Cryo-Electron Microscopy of the Netilmicin-Ribosome complex.
Conclusion
This compound employs a multifaceted strategy to inhibit bacterial protein synthesis, primarily by binding to the decoding center of the 30S ribosomal subunit. This interaction triggers a cascade of disruptive events, including the inhibition of translation initiation, induction of mRNA miscoding, premature termination, and the hindrance of ribosome recycling. The detailed molecular understanding of these mechanisms, facilitated by advanced structural and biochemical techniques, is paramount for addressing the growing challenge of aminoglycoside resistance. This knowledge provides a solid foundation for the development of next-generation antibiotics that can effectively target the bacterial ribosome with improved efficacy and reduced toxicity.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. youtube.com [youtube.com]
- 4. Roles of specific aminoglycoside–ribosome interactions in the inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminoglycoside interactions and impacts on the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-time measurements of aminoglycoside effects on protein synthesis in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetics of drug–ribosome interactions defines the cidality of macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Ribosome Footprint Profiling of Translation throughout the Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Elongation inhibitors do not prevent the release of puromycylated nascent polypeptide chains from ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
In vitro antibacterial spectrum of Netilmicin Sulfate
An In-Depth Technical Guide to the In Vitro Antibacterial Spectrum of Netilmicin Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a semisynthetic, broad-spectrum aminoglycoside antibiotic.[1] Derived from sisomicin, it is utilized in the treatment of a variety of bacterial infections, particularly those caused by Gram-negative aerobic bacteria.[2] Its efficacy stems from its ability to inhibit bacterial protein synthesis, leading to a bactericidal effect. This guide provides a comprehensive overview of the in vitro antibacterial spectrum of this compound, presenting quantitative data, detailed experimental protocols, and a visual representation of its mechanism of action.
Mechanism of Action
This compound exerts its bactericidal effects by irreversibly binding to the bacterial 30S ribosomal subunit.[2][3][4] This interaction disrupts protein synthesis through several key mechanisms:
-
Inhibition of Initiation Complex Formation: Netilmicin interferes with the assembly of the initiation complex, a critical first step in protein synthesis where messenger RNA (mRNA) and the ribosomal subunits align.[3]
-
mRNA Misreading: The binding of Netilmicin to the 30S subunit causes errors in the decoding of the mRNA sequence, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of non-functional or faulty proteins.[3][4]
-
Premature Termination of Translation: The antibiotic can cause the ribosome to detach from the mRNA before protein synthesis is complete, resulting in truncated, nonfunctional proteins.[3]
Collectively, these actions halt the production of essential proteins, leading to bacterial cell death.
This compound Mechanism of Action Pathway
Caption: A diagram illustrating the mechanism of action of this compound.
In Vitro Antibacterial Spectrum
The in vitro activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium. The following tables summarize the MIC values for Netilmicin against a range of clinically relevant Gram-positive and Gram-negative bacteria. Data is presented as MIC₅₀ (the concentration that inhibits 50% of isolates), MIC₉₀ (the concentration that inhibits 90% of isolates), and the overall MIC range.
Gram-Positive Bacteria
| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus (Methicillin-Susceptible) | 30 | Not Specified | Not Specified | Not Specified | [5] |
| Staphylococcus aureus (Methicillin-Resistant) | 30 | Not Specified | Not Specified | Not Specified | [5] |
| Staphylococcus epidermidis (Methicillin-Resistant) | 12 | Not Specified | Not Specified | Not Specified | [6] |
Note: One study reported 100% susceptibility of both methicillin-susceptible and methicillin-resistant S. aureus to Netilmicin.[5] Another study found 87.5% of MRSA and 100% of MRSE isolates were sensitive to Netilmicin.[6]
Gram-Negative Bacteria
| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Escherichia coli | 21 | Not Specified | 0.5 - 1 | 0.5 - 2 | [7] |
| Pseudomonas aeruginosa | 77 | ≤12 - >16 | Not Specified | Not Specified | [8] |
| Klebsiella pneumoniae | 87 | Not Specified | Not Specified | Not Specified | [9] |
| Enterobacter spp. | 20 | Not Specified | 0.5 - 1 | 0.5 - 2 | [7] |
| Serratia marcescens | 100 | Not Specified | Not Specified | Not Specified | [3] |
| Proteus mirabilis | 102 | Not Specified | Not Specified | Not Specified | [10] |
| Proteus vulgaris | Not Specified | Not Specified | Not Specified | Not Specified | [11] |
Note: The activity of Netilmicin against Pseudomonas aeruginosa may be less than that of tobramycin in vitro.[12][13] However, many gentamicin-resistant strains of Pseudomonas, Serratia, and Klebsiella have shown susceptibility to Netilmicin.[1]
Experimental Protocols
The determination of the in vitro antibacterial spectrum of this compound is primarily achieved through standardized susceptibility testing methods. The two most common methods are broth microdilution and agar dilution.
Broth Microdilution Method
This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.
Protocol:
-
Preparation of Antimicrobial Solutions: A series of twofold dilutions of this compound are prepared in a suitable broth medium, such as Mueller-Hinton Broth.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: The prepared dilutions of Netilmicin are dispensed into the wells of a microtiter plate. Each well is then inoculated with the standardized bacterial suspension. A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of Netilmicin that completely inhibits visible growth of the organism, as detected by the naked eye.
Broth Microdilution Workflow
Caption: A flowchart of the broth microdilution method for MIC determination.
Agar Dilution Method
This method involves incorporating the antimicrobial agent directly into an agar medium.
Protocol:
-
Preparation of Antimicrobial Plates: A series of agar plates are prepared, each containing a specific concentration of this compound. This is achieved by adding the antibiotic to molten agar before it solidifies. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: A standardized bacterial suspension is prepared, similar to the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate. Multiple bacterial strains can be tested on a single plate.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of Netilmicin that prevents the visible growth of the bacteria on the agar surface.
Conclusion
This compound demonstrates a broad spectrum of in vitro activity against a variety of clinically significant Gram-positive and Gram-negative bacteria. Its potent bactericidal action, achieved through the inhibition of bacterial protein synthesis, makes it an important therapeutic agent. The quantitative data and standardized protocols presented in this guide provide a valuable resource for researchers and clinicians involved in the study and application of this important aminoglycoside antibiotic.
References
- 1. Antimicrobial activity in vitro of netilmicin and comparison with sisomicin, gentamicin, and tobramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selection of netilmicin resistance, associated with increased 6' aminoglycoside acetyltransferase activity, in Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Netilmicin: in-vitro activity compared with that of other aminoglycosides against Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro activity of netilmicin against clinical isolates of methicillin resistant and susceptible Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. jmilabs.com [jmilabs.com]
- 8. Modification of interpretive breakpoints for netilmicin disk susceptibility tests with Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 10. Natural antibiotic susceptibility of Proteus spp., with special reference to P. mirabilis and P. penneri strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proteus Infections Medication: Antibiotics [emedicine.medscape.com]
- 12. Effectiveness of netilmicin and tobramycin against Pseudomonas aeruginosa in vitro and in an experimental tissue infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activity of Netilmicin Compared with Those of Gentamicin and Tobramycin Against Enterobacteria and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Netilmicin Sulfate's Activity Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of Netilmicin Sulfate against clinically relevant Gram-positive bacteria. It includes quantitative susceptibility data, detailed experimental protocols for determining antimicrobial activity, and visualizations of the key mechanisms of action and resistance.
Spectrum of Activity
Netilmicin, a semisynthetic aminoglycoside, demonstrates significant activity against a range of Gram-positive cocci. Its efficacy is particularly notable against Staphylococcus species, including strains resistant to other antibiotics.
Quantitative Susceptibility Data
The in vitro activity of this compound is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following tables summarize the MIC50 and MIC90 values for Netilmicin against various Gram-positive bacteria. The MIC50 represents the concentration required to inhibit 50% of the tested isolates, while the MIC90 is the concentration that inhibits 90% of the isolates.
Table 1: Netilmicin Activity against Staphylococcus Species
| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (Methicillin-Susceptible) | 342 | ≤0.8[1] | - | - |
| Staphylococcus aureus (Methicillin-Resistant) | 30 | - | - | All susceptible[2] |
| Staphylococcus epidermidis (Methicillin-Resistant) | 12 | - | - | All susceptible[3] |
| Coagulase-Negative Staphylococci | 180 | - | - | Bimodal distribution observed[4] |
Table 2: Netilmicin Activity against Streptococcus Species
| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Streptococcus pneumoniae | - | - | - | Generally less active |
| Group G Streptococci | 25 | - | - | Variable susceptibility[5] |
| Viridans Group Streptococci | 76 | - | - | Variable susceptibility[6] |
Table 3: Netilmicin Activity against Enterococcus Species
| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Enterococcus faecalis | 28 | - | - | Penicillin-netilmicin synergy observed[7] |
| Enterococcus faecium | - | - | - | Generally considered resistant |
| Enterococcus spp. | - | - | - | High-level resistance is common |
Mechanism of Action
Netilmicin, like other aminoglycosides, exerts its bactericidal effect by inhibiting protein synthesis in bacteria. This process involves a series of steps that ultimately lead to cell death.
The primary mechanism of action involves the irreversible binding of Netilmicin to the 30S ribosomal subunit of the bacterial ribosome. This binding interferes with the initiation complex of peptide formation, produces misreading of the mRNA template, and leads to the incorporation of incorrect amino acids into the growing polypeptide chain. The resulting non-functional or toxic proteins disrupt normal cellular processes, contributing to the bactericidal effect.
Mechanisms of Resistance
Bacterial resistance to Netilmicin, and aminoglycosides in general, primarily occurs through three main mechanisms: enzymatic modification of the antibiotic, alteration of the ribosomal target site, and reduced uptake or increased efflux of the drug.
The most common mechanism of resistance in Gram-positive bacteria is the production of aminoglycoside-modifying enzymes (AMEs). These enzymes inactivate Netilmicin by adding chemical groups, such as acetyl, phosphate, or adenyl groups, to the antibiotic molecule. This modification prevents the drug from binding effectively to its ribosomal target.
Synergistic Activity with Beta-Lactams
The combination of Netilmicin with a beta-lactam antibiotic, such as penicillin or a cephalosporin, often results in synergistic bactericidal activity against certain Gram-positive bacteria, particularly Enterococcus faecalis.[7] The proposed mechanism for this synergy involves the beta-lactam antibiotic damaging the bacterial cell wall, which in turn facilitates the uptake of the aminoglycoside into the bacterium, leading to a more potent bactericidal effect.
Experimental Protocols
The determination of Netilmicin's in vitro activity relies on standardized antimicrobial susceptibility testing methods. The two primary methods are broth microdilution and agar dilution.
Broth Microdilution Method
This method determines the MIC in a liquid growth medium.
Protocol:
-
Prepare Netilmicin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration that is a multiple of the highest concentration to be tested.
-
Prepare Serial Dilutions: Perform serial two-fold dilutions of the Netilmicin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a 96-well microtiter plate. Each well will contain a different concentration of the antibiotic.
-
Prepare Bacterial Inoculum: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Inoculate each well of the microtiter plate (containing 100 µL of the diluted Netilmicin) with 100 µL of the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of Netilmicin that shows no visible bacterial growth (i.e., no turbidity) after incubation.
Agar Dilution Method
This method determines the MIC on a solid growth medium.
Protocol:
-
Prepare Netilmicin-Containing Agar Plates: Prepare a series of Mueller-Hinton Agar plates, each containing a different concentration of this compound. This is achieved by adding the appropriate volume of a Netilmicin stock solution to the molten agar before pouring the plates.
-
Prepare Bacterial Inoculum: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Spot-inoculate the surface of each agar plate with a standardized amount of the bacterial suspension (typically 1-10 µL, delivering approximately 10⁴ CFU per spot). A multi-point inoculator can be used to test multiple isolates simultaneously. Include a growth control plate with no antibiotic.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of Netilmicin on the agar plate that completely inhibits the visible growth of the bacteria.
References
- 1. Aminoglycosides plus beta-lactams against gram-negative organisms. Evaluation of in vitro synergy and chemical interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bactericidal synergism between beta-lactams and aminoglycosides: mechanism and possible therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Synergistic Effects of Double and Triple Combinations of β-Lactams, Vancomycin, and Netilmicin against Methicillin-Resistant Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Susceptibility Testing for Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Activity of Netilmicin Sulfate Against Gram-negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Netilmicin Sulfate, a semi-synthetic aminoglycoside antibiotic, demonstrates potent bactericidal activity against a broad spectrum of Gram-negative bacteria. This technical guide provides a comprehensive overview of its mechanism of action, in vitro activity, and the primary mechanisms of bacterial resistance. Detailed experimental protocols for determining antimicrobial susceptibility are provided, alongside visual representations of key pathways and workflows to support research and development efforts in the field of antimicrobial agents.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[1][2] As an aminoglycoside, it irreversibly binds to the 30S ribosomal subunit.[1][3] This binding event interferes with the initiation complex of peptide formation, leading to the misreading of the mRNA genetic code.[3] The resulting production of non-functional or toxic proteins disrupts essential cellular processes, ultimately leading to bacterial cell death.[3]
In Vitro Activity of this compound
Netilmicin has demonstrated a broad spectrum of activity against many clinically significant Gram-negative pathogens. Its in vitro efficacy is generally comparable to that of gentamicin and tobramycin against susceptible isolates.[4][5][6] However, it can be effective against some gentamicin-resistant strains.[3][7][8]
Minimum Inhibitory Concentrations (MICs)
The following tables summarize the in vitro activity of this compound against various Gram-negative bacteria, as determined by MIC values. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Table 1: Comparative MICs of Netilmicin and Other Aminoglycosides Against Gram-negative Bacilli
| Organism (No. of Strains) | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | Netilmicin | ≤0.12 - >128 | 0.5 | 1 |
| Gentamicin | ≤0.12 - >128 | 0.5 | 2 | |
| Tobramycin | ≤0.12 - >128 | 0.5 | 1 | |
| Amikacin | ≤0.25 - >128 | 2 | 4 | |
| Klebsiella pneumoniae | Netilmicin | ≤0.12 - >128 | 0.5 | 1 |
| Gentamicin | ≤0.12 - >128 | 0.5 | 2 | |
| Tobramycin | ≤0.12 - >128 | 0.5 | 1 | |
| Amikacin | ≤0.25 - >128 | 1 | 4 | |
| Enterobacter spp. | Netilmicin | ≤0.12 - >128 | 0.5 | 2 |
| Gentamicin | ≤0.12 - >128 | 0.5 | 4 | |
| Tobramycin | ≤0.12 - >128 | 0.5 | 2 | |
| Amikacin | ≤0.25 - >128 | 2 | 8 | |
| Serratia marcescens | Netilmicin | ≤0.12 - >128 | 2 | 16 |
| Gentamicin | ≤0.12 - >128 | 1 | 8 | |
| Tobramycin | ≤0.12 - >128 | 1 | 4 | |
| Amikacin | ≤0.25 - >128 | 4 | 16 | |
| Proteus mirabilis | Netilmicin | ≤0.12 - >128 | 1 | 4 |
| Gentamicin | ≤0.12 - >128 | 1 | 4 | |
| Tobramycin | ≤0.12 - >128 | 0.5 | 2 | |
| Amikacin | ≤0.25 - >128 | 2 | 8 | |
| Indole-positive Proteus | Netilmicin | ≤0.12 - >128 | 1 | 16 |
| Gentamicin | ≤0.12 - >128 | 1 | 16 | |
| Tobramycin | ≤0.12 - >128 | 1 | 8 | |
| Amikacin | ≤0.25 - >128 | 4 | 32 | |
| Providencia stuartii | Netilmicin | ≤0.12 - >128 | 2 | 64 |
| Gentamicin | ≤0.12 - >128 | 2 | 32 | |
| Tobramycin | ≤0.12 - >128 | 2 | 16 | |
| Amikacin | ≤0.25 - >128 | 4 | 16 | |
| Pseudomonas aeruginosa | Netilmicin | ≤0.12 - >128 | 2 | 16 |
| Gentamicin | ≤0.12 - >128 | 1 | 8 | |
| Tobramycin | ≤0.12 - >128 | 0.5 | 4 | |
| Amikacin | ≤0.25 - >128 | 4 | 16 |
Note: Data compiled from multiple sources. Actual MIC values can vary based on the specific isolates and testing methodologies.
A study of 546 strains of Enterobacteriaceae and Pseudomonas aeruginosa found the effectiveness of netilmicin against gentamicin-susceptible strains to be similar to that of gentamicin.[9] Another study reported that the median MIC of netilmicin against various Gram-negative clinical isolates ranged from 0.5 to 2 µg/ml.[10][11] For most clinically significant Enterobacteriaceae and P. aeruginosa, the in vitro activity of netilmicin is comparable or superior to that of gentamicin, tobramycin, and amikacin based on potency by weight.[1] However, against P. aeruginosa, gentamicin and tobramycin are often more active than netilmicin.[12][13]
Mechanisms of Resistance
Bacterial resistance to this compound, and aminoglycosides in general, is a significant clinical concern. The primary mechanisms of resistance in Gram-negative bacteria include enzymatic modification of the antibiotic and active efflux from the cell.
Enzymatic Modification
The most common mechanism of acquired resistance is the enzymatic modification of the aminoglycoside by aminoglycoside-modifying enzymes (AMEs). These enzymes alter the structure of Netilmicin, preventing its binding to the 30S ribosomal subunit. The main classes of AMEs are:
-
Aminoglycoside Acetyltransferases (AACs): These enzymes catalyze the acetylation of an amino group on the aminoglycoside molecule.
-
Aminoglycoside Phosphotransferases (APHs): These enzymes catalyze the phosphorylation of a hydroxyl group.
-
Aminoglycoside Nucleotidyltransferases (ANTs) or Adenyltransferases (AADs): These enzymes catalyze the adenylation of a hydroxyl group.
Netilmicin is known to be active against some gentamicin-resistant Gram-negative bacteria, particularly those that produce certain adenylating enzymes.[4]
Efflux Pumps
Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude antibiotics from the cell, thereby reducing the intracellular concentration of the drug to sub-therapeutic levels. In Gram-negative bacteria, these pumps are often part of a tripartite system that spans the inner and outer membranes. Overexpression of these efflux pumps can contribute to resistance to multiple classes of antibiotics, including aminoglycosides.
Experimental Protocols
Accurate determination of the in vitro activity of this compound is crucial for both clinical and research purposes. The following are standardized methods for determining the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method
This method involves preparing two-fold serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.
Materials:
-
This compound powder
-
Sterile Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluents (e.g., saline or sterile water)
-
Pipettes and sterile tips
Procedure:
-
Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 1280 µg/mL.
-
Serial Dilutions:
-
Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the Netilmicin stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.
-
Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).
-
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or MHB equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, including a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Agar Dilution Method
This method involves incorporating serial dilutions of this compound into molten agar, which is then solidified in petri dishes.
Materials:
-
This compound powder
-
Sterile Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluents
-
Inoculator (e.g., multipoint replicator)
Procedure:
-
Preparation of Antibiotic-Containing Agar Plates:
-
Prepare two-fold serial dilutions of this compound in a sterile diluent at 10 times the final desired concentrations.
-
Add 2 mL of each antibiotic dilution to 18 mL of molten MHA (cooled to 45-50°C). Mix well and pour into sterile petri dishes.
-
Allow the agar to solidify completely.
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
Inoculation: Using a multipoint replicator, spot the standardized bacterial inoculum onto the surface of the agar plates, including a growth control plate (no antibiotic).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits bacterial growth, disregarding a single colony or a faint haze.
Conclusion
This compound remains a valuable therapeutic agent for the treatment of serious Gram-negative bacterial infections. Its potent bactericidal activity, coupled with its efficacy against certain aminoglycoside-resistant strains, underscores its clinical importance. A thorough understanding of its mechanism of action, spectrum of activity, and the evolving landscape of bacterial resistance is essential for its judicious use and for the development of future antimicrobial strategies. The standardized protocols provided herein serve as a foundation for consistent and reproducible in vitro evaluation of this compound's activity.
References
- 1. In Vitro Studies with Netilmicin Compared with Amikacin, Gentamicin, and Tobramycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Antibacterial Activity of Netilmicin, a New Aminoglycoside Antibiotic, Compared with That of Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activity of Netilmicin, a Broad-Spectrum Semisynthetic Aminoglycoside Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of Netilmicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activity of netilmicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity In Vitro of Netilmicin and Comparison with Sisomicin, Gentamicin, and Tobramycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Netilmicin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical and bacteriological evaluation of netilmicin in gram-negative infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Netilmicin in Gram-Negative Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Netilmicin in gram-negative bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative activity of netilmicin, gentamicin, amikacin, and tobramycin against Pseudomonas aeruginosa and Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Netilmicin - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to the Pharmacokinetics and Pharmacodynamics of Netilmicin Sulfate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Netilmicin Sulfate in various animal models. The information presented herein is intended to support research, discovery, and the advancement of drug development programs.
Introduction to this compound
This compound is a semi-synthetic, broad-spectrum aminoglycoside antibiotic derived from sisomicin.[1] It is primarily effective against a wide range of gram-negative bacteria and some gram-positive organisms.[2] Like other aminoglycosides, its mechanism of action involves the inhibition of bacterial protein synthesis, leading to a bactericidal effect.[2][3] A key characteristic of Netilmicin is its reported lower incidence of nephrotoxicity and ototoxicity in animal studies compared to other aminoglycosides like gentamicin and tobramycin, making it a subject of significant interest in drug development.[4][5][6]
Pharmacodynamics: Mechanism of Action
Netilmicin exerts its bactericidal activity by irreversibly binding to the 30S ribosomal subunit of susceptible bacteria.[2][3] This binding interferes with the initiation complex of peptide synthesis and causes misreading of the mRNA, leading to the production of non-functional or toxic proteins and ultimately resulting in bacterial cell death.[2][3]
Pharmacokinetics in Animal Models
The pharmacokinetic profile of Netilmicin has been evaluated in several animal species, including rats, dogs, and rabbits. Generally, it is rapidly absorbed after intramuscular administration, with peak serum concentrations achieved within 15 to 60 minutes.[7][8] The drug is primarily distributed into the extracellular fluid and shows significant accumulation in the renal cortex.[7][9] Elimination occurs mainly through glomerular filtration, with a large portion of the administered dose excreted unchanged in the urine.[7]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of this compound observed in various animal models.
Table 1: Single-Dose Pharmacokinetics of this compound in Rats
| Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (min) | t½ (min) | Reference |
| 20 | IV | - | - | ~18 | [7] |
| 20 | IM | - | 15 | ~18 | [7] |
| 20 | IP | - | 15 | ~18 | [7] |
| 20 | SC | - | 15 | ~18 | [7] |
Table 2: Pharmacokinetics of this compound in Rabbits
| Dosage Regimen | Parameter | Value | Reference |
| Single Dose (7 mg/kg/12h) | Elimination Constant (K10) | Significantly different from multiple dose | [10] |
| Multiple Dose (7 mg/kg/12h) | Elimination Constant (K10) | - | [10] |
Table 3: Tissue Distribution of this compound in Rats (20 mg/kg, IM)
| Tissue | Distribution Characteristics | Reference |
| Kidney | High distribution, concentration ~3x higher than plasma at 15 min, t½ of ~7 days | [7] |
| Brain | Poor distribution | [7] |
| Other Tissues | Disappearance rates similar to plasma | [7] |
| Liver, Spleen, Lung | Accumulation observed after repeated doses, but peak concentrations <1/50th of kidney | [9] |
| Bile | ~0.2% of dose excreted in 24 hours | [7] |
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the study of this compound pharmacokinetics and pharmacodynamics.
Animal Models and Dosing
-
Species: Sprague-Dawley rats, Wistar rats, and rabbits are commonly used models.[10][11]
-
Housing: Animals are typically housed in standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, and provided with ad libitum access to food and water.
-
Dosing: this compound is administered via various routes, including intravenous (IV), intramuscular (IM), intraperitoneal (IP), and subcutaneous (SC) injections.[7] Doses in animal studies often range from 10 to 150 mg/kg/day to investigate both efficacy and toxicity.[11][12]
Pharmacokinetic Studies
-
Blood Collection: Serial blood samples are collected at predetermined time points post-dosing from sites such as the retro-orbital sinus or tail vein in rats.
-
Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.
-
Analytical Methods: Netilmicin concentrations in plasma and tissue homogenates are determined using validated analytical methods such as high-performance liquid chromatography (HPLC) with fluorescence detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10]
Nephrotoxicity Studies
-
Induction of Nephrotoxicity: Animals are treated with daily doses of Netilmicin, often for 7 to 15 days, to induce renal injury.[10][11]
-
Biochemical Analysis: Blood and urine samples are collected to measure markers of kidney function, including serum creatinine, blood urea nitrogen (BUN), urinary protein, and urinary enzymes like N-acetyl-beta-D-glucosaminidase (NAG).[2][11]
-
Histopathological Examination: At the end of the study, animals are euthanized, and kidneys are collected for histopathological analysis. The kidneys are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) and periodic acid-Schiff (PAS) to assess for tubular necrosis, cast formation, and other signs of renal damage.[2][11]
Pharmacodynamics and Toxicity
Efficacy
The bactericidal activity of Netilmicin is concentration-dependent, meaning higher drug concentrations lead to a more rapid and extensive killing of bacteria.[2] The ratio of the maximum plasma concentration (Cmax) to the minimum inhibitory concentration (MIC) is a key pharmacodynamic index for predicting the efficacy of aminoglycosides.
Toxicity Profile
The primary dose-limiting toxicities of Netilmicin, like other aminoglycosides, are nephrotoxicity and ototoxicity.[4][5]
-
Nephrotoxicity: Netilmicin accumulates in the proximal tubular cells of the kidney, which can lead to cellular damage and acute tubular necrosis.[11] However, multiple studies in rats and dogs have demonstrated that Netilmicin is significantly less nephrotoxic than gentamicin and tobramycin.[5][11][13] Studies in rats have shown that while both gentamicin and Netilmicin cause a dose-related decrease in urine osmolality and increases in urine volume and serum creatinine, the magnitude of these changes is significantly less with Netilmicin.[11] Light microscopy of renal tissue reveals less proximal tubular cell necrosis in Netilmicin-treated rats compared to those treated with gentamicin.[11] Interestingly, the difference in nephrotoxicity cannot be solely explained by differences in renal cortical drug concentrations, as they have been found to be similar for both drugs.[11]
-
Ototoxicity: Animal studies have also suggested that Netilmicin is less ototoxic than gentamicin.[5][13]
-
Neuromuscular Blockade: In animal models, Netilmicin has been shown to produce more neuromuscular blockade than gentamicin.[13] However, this is a rare adverse event in humans.[13]
Conclusion
This compound exhibits a favorable pharmacokinetic and pharmacodynamic profile in animal models. Its broad-spectrum bactericidal activity, coupled with a demonstrably lower potential for nephrotoxicity and ototoxicity compared to older aminoglycosides like gentamicin, underscores its therapeutic potential. The data and experimental protocols summarized in this guide provide a valuable resource for researchers and drug development professionals working to further characterize and develop this important antibiotic. Further research focusing on detailed dose-response relationships and the underlying mechanisms of its reduced toxicity will be crucial for optimizing its clinical use.
References
- 1. Experimental aminoglycoside nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. An optimized method for the detection and spatial distribution of aminoglycoside and vancomycin antibiotics in tissue sections by mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Netilmicin: a review of toxicity in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a comparative evaluation of antimicrobial activity, pharmacokinetics, adverse reactions and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Analysis of Aminoglycoside Antibiotics: A Challenge in Food Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid analysis of aminoglycoside antibiotics in bovine tissues using disposable pipette extraction and ultrahigh performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study on pharmacokinetics and nephrotoxicity of netilmicin in rabbits using a new dosage regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Blood chemical changes and renal histological alterations induced by gentamicin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Animal models mimicking aminoglycoside-induced renal damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multicompartment pharmacokinetics of netilmicin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Affinity of Netilmicin Sulfate to the 30S Ribosomal Subunit
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Netilmicin Sulfate to the bacterial 30S ribosomal subunit. Netilmicin, a semisynthetic aminoglycoside antibiotic, exerts its therapeutic effect by targeting the bacterial ribosome, the essential cellular machinery for protein synthesis. Understanding the specifics of this interaction is crucial for the development of novel antibiotics and for combating the growing threat of antimicrobial resistance.
Mechanism of Action and Binding Site
This compound inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2] This binding event interferes with several key processes in translation, ultimately leading to bacterial cell death. The primary binding site for Netilmicin and other aminoglycosides is the A-site on the 16S ribosomal RNA (rRNA), a component of the 30S subunit.[3][4][5]
The binding of Netilmicin to the A-site induces a conformational change in the rRNA, which leads to:
-
Interference with the initiation complex: The initial steps of protein synthesis are disrupted.
-
mRNA misreading: The fidelity of translation is compromised, causing the incorporation of incorrect amino acids into the growing polypeptide chain.[6] This results in the production of non-functional or toxic proteins.
-
Inhibition of translocation: The movement of the ribosome along the mRNA is hindered.[6]
The interaction is highly specific, involving key nucleotides within the A-site of the 16S rRNA. While the core interactions are with the rRNA, ribosomal protein S12 may also play a role in the binding and subsequent inhibitory effects.
Quantitative Analysis of Binding Affinity
For comparative purposes, the binding affinity of a structurally similar aminoglycoside, ribostamycin, to a 16S rRNA A-site model has been determined.
| Compound | Target | Method | Quantitative Value | Reference |
| Netilmicin | Various bacterial strains | Plate dilution technique | IC50 values (strain-dependent) | [7] |
| Ribostamycin | 16S rRNA A-site model | Mass Spectrometry | Kd: 16 ± 1.5 μM | [8] |
Experimental Protocols for Determining Binding Affinity
Several biophysical techniques are employed to characterize the binding of small molecules like Netilmicin to ribosomal components. The following are detailed methodologies for key experiments cited in the context of aminoglycoside-ribosome interactions.
Mass Spectrometry for Determining Dissociation Constants
This method allows for the quantitative analysis of non-covalent interactions between small molecules and RNA targets.
Protocol:
-
Sample Preparation: Prepare solutions of the 16S rRNA A-site oligonucleotide and the aminoglycoside (e.g., ribostamycin) in a suitable buffer, such as 50 mM ammonium acetate.
-
Incubation: Mix the RNA solution with varying concentrations of the aminoglycoside and allow the mixture to reach equilibrium.
-
Mass Spectrometry Analysis: Introduce the samples into a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that preserves non-covalent interactions.
-
Data Acquisition: Acquire mass spectra, which will show peaks corresponding to the free RNA and the RNA-aminoglycoside complex.
-
Data Analysis: Integrate the ion abundances for the free and complexed RNA at each aminoglycoside concentration.
-
Kd Determination: The dissociation constant (Kd) can be estimated from the relative ion abundances observed in the mass spectra.[8]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time interactions between molecules.
Protocol:
-
Immobilization of Ligand: The 16S rRNA (or a relevant fragment) is immobilized on the surface of a sensor chip.
-
Analyte Injection: A solution containing this compound (the analyte) is flowed over the sensor surface.
-
Detection: The binding of Netilmicin to the immobilized rRNA causes a change in the refractive index at the sensor surface, which is detected by the SPR instrument.
-
Data Acquisition: The instrument records the change in the SPR signal over time, generating a sensorgram.
-
Kinetic Analysis: The association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) can be calculated by fitting the sensorgram data to appropriate binding models.[9][10]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.
Protocol:
-
Sample Preparation: A solution of the 30S ribosomal subunit is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the injection syringe.
-
Titration: Small aliquots of the Netilmicin solution are injected into the 30S subunit solution.
-
Heat Measurement: The instrument measures the small amount of heat that is either released or absorbed with each injection.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of Netilmicin to the 30S subunit.
-
Thermodynamic Profile: Fitting this binding isotherm to a suitable model yields the equilibrium dissociation constant (KD), the enthalpy change (ΔH), and the stoichiometry of binding (n). The entropy change (ΔS) can then be calculated.
Conclusion
This compound is a potent inhibitor of bacterial protein synthesis that acts by binding to the A-site of the 16S rRNA within the 30S ribosomal subunit. While direct quantitative binding affinity data for Netilmicin is sparse in the literature, its inhibitory effects are well-documented. The experimental protocols described herein provide a robust framework for the detailed characterization of the binding kinetics and thermodynamics of Netilmicin and other aminoglycosides to their ribosomal targets. A deeper understanding of these interactions at a molecular level is paramount for the rational design of new antibiotics to address the challenge of antimicrobial resistance.
References
- 1. Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An antibiotic-binding motif of an RNA fragment derived from the A-site-related region of Escherichia coli 16S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Roles of specific aminoglycoside–ribosome interactions in the inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro comparison of gentamicin and netilmicin including a regression line for netilmicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Label-free detection of 16S ribosomal RNA hybridization on reusable DNA arrays using surface plasmon resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of a surface plasmon resonance method to investigate antibiotic and plasma protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Disruptive Force: A Technical Guide to Netilmicin Sulfate's Impact on Bacterial Protein Synthesis Initiation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism by which Netilmicin Sulfate, a potent aminoglycoside antibiotic, exerts its antibacterial effects by targeting the initiation of bacterial protein synthesis. This document provides a detailed overview of its mechanism of action, quantitative data on its inhibitory effects, comprehensive experimental protocols for studying these interactions, and visual representations of the key pathways and workflows.
Mechanism of Action: Arresting Protein Synthesis at its Inception
This compound is a semi-synthetic, water-soluble aminoglycoside antibiotic derived from sisomicin.[1] Its primary mode of action is the inhibition of bacterial protein synthesis, a process crucial for bacterial viability. This inhibition is achieved through high-affinity binding to the bacterial 30S ribosomal subunit.[1][2] While Netilmicin affects multiple stages of translation, including causing mRNA misreading and premature termination, its critical impact on the initiation phase is a key component of its bactericidal activity.[1]
The initiation of protein synthesis in bacteria is a tightly regulated process involving the assembly of the 30S ribosomal subunit, messenger RNA (mRNA), initiator transfer RNA (fMet-tRNA), and initiation factors (IFs) to form the 30S initiation complex. Netilmicin disrupts this cascade by binding to the A-site of the 16S rRNA within the 30S subunit.[2] This binding event sterically hinders the proper positioning of the fMet-tRNA in the P-site and the correct alignment of the mRNA start codon, thereby stalling the formation of a functional 70S initiation complex.[1]
Quantitative Data on Inhibition
| Compound | Organism/System | Parameter | Value | Reference |
| Netilmicin | Various bacterial strains | IC50 (plate dilution) | Varies by strain | [3] |
| Neomycin | Escherichia coli | IC50 (translation) | 3.6 µg/ml | [4] |
| Paromomycin | Escherichia coli | IC50 (translation) | 3.2 µg/ml | [4] |
Note: The IC50 values for neomycin and paromomycin are for overall translation inhibition and are provided for comparative context.
The binding affinity of aminoglycosides to the ribosomal A-site RNA is a key determinant of their inhibitory activity. Although specific Ki values for Netilmicin's binding to the 30S subunit in the context of initiation are not detailed in the provided search results, data for related aminoglycosides illustrate the high-affinity interactions.
| Aminoglycoside | RNA Target | Binding Affinity (Kd) | Reference |
| Neomycin | 16S rRNA A-site | Not specified | [5] |
| Paromomycin | 16S rRNA A-site | Not specified | [5] |
| Ribostamycin | 16S rRNA A-site | Not specified | [5] |
| Neamine | 16S rRNA A-site | Not specified | [5] |
Experimental Protocols
Toeprinting Assay to Monitor Initiation Complex Formation
The toeprinting assay is a primer extension inhibition method used to map the position of the ribosome on an mRNA molecule. It can be adapted to demonstrate the inhibitory effect of antibiotics on the formation of the translation initiation complex.[6][7][8]
Detailed Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components in a suitable buffer (e.g., Tris-HCl, MgCl2, NH4Cl, DTT):
-
Bacterial 30S ribosomal subunits
-
Initiation factors (IF1, IF2, IF3)
-
GTP
-
mRNA transcript with a known start codon and primer binding site
-
fMet-tRNA
-
Varying concentrations of this compound (and a no-drug control)
-
-
Initiation Complex Formation: Incubate the reaction mixture at 37°C for 10-15 minutes to allow for the formation of the 30S initiation complex.
-
Primer Annealing: Add a 5'-radiolabeled DNA primer that is complementary to a sequence on the mRNA, typically 50-100 nucleotides downstream of the start codon. Incubate at a temperature appropriate for primer annealing.
-
Primer Extension: Initiate the reverse transcription reaction by adding reverse transcriptase and dNTPs. Allow the extension to proceed at 37°C for 15-20 minutes. The reverse transcriptase will synthesize a cDNA strand until it is physically blocked by the assembled ribosomal complex.
-
Termination and Analysis: Stop the reaction by adding a stop solution (e.g., formamide with loading dyes). Denature the samples by heating and analyze the cDNA products on a denaturing polyacrylamide sequencing gel.
-
Visualization: Visualize the radiolabeled cDNA products by autoradiography. The presence of a "toeprint" band, which is a truncated cDNA product, indicates the position of the stalled ribosome. In the presence of an effective initiation inhibitor like Netilmicin, the intensity of the toeprint band corresponding to the 30S initiation complex will decrease in a dose-dependent manner.
In Vitro Translation Assay for IC50 Determination
A cell-free protein synthesis system can be used to quantify the inhibitory effect of an antibiotic by measuring the synthesis of a reporter protein.[9]
Detailed Methodology:
-
Prepare the Cell-Free System: Use a commercially available E. coli S30 extract system or prepare one in-house. This extract contains all the necessary components for transcription and translation.
-
Set up Reactions: In a multi-well plate, set up reactions containing the cell-free extract, an energy source (ATP, GTP), amino acids, and a DNA or mRNA template encoding a reporter protein (e.g., firefly luciferase or green fluorescent protein).
-
Add Inhibitor: Add serial dilutions of this compound to the wells. Include positive (no inhibitor) and negative (no template) controls.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for protein synthesis.
-
Quantify Reporter Protein: Measure the amount of reporter protein synthesized. For luciferase, add the appropriate substrate and measure luminescence using a luminometer. For GFP, measure fluorescence using a fluorometer.
-
Data Analysis: Plot the reporter signal as a function of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the antibiotic that inhibits protein synthesis by 50%.
Filter Binding Assay for Ribosome-Antibiotic Interaction
This assay measures the direct binding of a radiolabeled antibiotic to ribosomes.[10][11]
Detailed Methodology:
-
Radiolabeling: Prepare a stock solution of radiolabeled this compound (e.g., with ³H or ¹⁴C).
-
Binding Reactions: In a series of tubes, mix a constant concentration of purified 70S ribosomes or 30S ribosomal subunits with increasing concentrations of radiolabeled this compound in a binding buffer.
-
Incubation: Incubate the reactions at 37°C for a time sufficient to reach binding equilibrium (e.g., 30 minutes).
-
Filtration: Rapidly filter each reaction mixture through a nitrocellulose membrane. The ribosomes and any bound antibiotic will be retained on the filter, while unbound antibiotic will pass through.
-
Washing: Wash the filters with cold binding buffer to remove any non-specifically bound antibiotic.
-
Quantification: Measure the radioactivity retained on each filter using a scintillation counter.
-
Data Analysis: Plot the amount of bound antibiotic as a function of the total antibiotic concentration. The data can be analyzed using a Scatchard plot or non-linear regression to determine the dissociation constant (Kd), which reflects the affinity of the antibiotic for the ribosome.
Conclusion
This compound effectively inhibits bacterial protein synthesis by targeting the 30S ribosomal subunit and disrupting the crucial initiation phase. By binding to the 16S rRNA A-site, it prevents the correct formation of the 30S initiation complex, a critical step for the commencement of translation. While specific quantitative data on the inhibition of initiation by Netilmicin is an area for further research, the available data on related compounds and its overall antibacterial potency underscore the significance of this mechanism. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuanced interactions of Netilmicin and other aminoglycosides with the bacterial ribosome, paving the way for the development of more effective and targeted antibacterial therapies. Future high-resolution structural studies of Netilmicin bound to the bacterial ribosome will be invaluable in elucidating the precise molecular interactions and guiding structure-based drug design.
References
- 1. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cryo-EM structure of YjeQ bound to the 30S subunit suggests a fidelity checkpoint function for this protein in ribosome assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro comparison of gentamicin and netilmicin including a regression line for netilmicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 30S Ribosomal Subunit Assembly Is a Target for Inhibition by Aminoglycosides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of neomycin-class aminoglycoside antibiotics to the A-site of 16 S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toeprinting assay - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Toeprinting Assays | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Investigating the bactericidal vs. bacteriostatic properties of Netilmicin Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the bactericidal properties of Netilmicin Sulfate, an aminoglycoside antibiotic. We will explore its mechanism of action, present quantitative data on its efficacy, and detail the experimental protocols used to determine its bactericidal versus bacteriostatic characteristics.
Introduction: Bactericidal vs. Bacteriostatic Action
In the realm of antimicrobial agents, the distinction between bactericidal and bacteriostatic activity is fundamental. Bactericidal antibiotics are those that directly kill bacteria, while bacteriostatic agents inhibit their growth and reproduction, relying on the host's immune system to clear the infection. The classification of an antibiotic's activity can be influenced by factors such as its concentration, the specific bacterial species, and the bacterial growth phase.
This compound, a semi-synthetic derivative of sisomicin, is a potent, broad-spectrum aminoglycoside antibiotic. It is primarily recognized for its efficacy against a wide range of Gram-negative bacteria and some Gram-positive organisms. Fundamentally, this compound is classified as a bactericidal agent, a characteristic derived from its distinct mechanism of action.
Mechanism of Action: Inducing Lethal Protein Synthesis Errors
The bactericidal effect of this compound stems from its irreversible binding to the bacterial 30S ribosomal subunit. This interaction is a critical disruption of the cellular machinery responsible for protein synthesis.
The process unfolds in several key stages:
-
Ribosomal Binding: Netilmicin binds to specific 30S-subunit proteins and the 16S rRNA. This binding interferes with the decoding site, specifically the region that interacts with the wobble base in the anticodon of transfer RNA (tRNA).
-
Inhibition of Initiation: The binding of Netilmicin obstructs the formation of the initiation complex, a crucial first step in protein synthesis where messenger RNA (mRNA) and the ribosomal subunits assemble.
-
mRNA Misreading: The presence of Netilmicin on the ribosome leads to the misreading of the mRNA codon by the tRNA. This results in the incorporation of incorrect amino acids into the growing polypeptide chain.
-
Production of Aberrant Proteins: The synthesis of non-functional or faulty proteins severely impairs essential cellular functions. These mistranslated proteins can insert into the bacterial cell membrane, altering its permeability.
-
Cell Death: The disruption of the cell membrane leads to the leakage of essential intracellular components and facilitates further uptake of the antibiotic, creating a positive feedback loop that culminates in rapid cell death.
This multi-faceted assault on bacterial protein synthesis underscores the bactericidal nature of this compound.
Caption: Mechanism of action for this compound leading to a bactericidal effect.
Quantitative Analysis: MIC and MBC
The bactericidal activity of an antibiotic is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antibiotic that prevents the visible growth of a microorganism after overnight incubation.
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antibiotic that results in a 99.9% reduction (a 3-log10 decrease) in the initial bacterial inoculum over a defined period.
A common metric for classifying an antibiotic is the ratio of its MBC to its MIC. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, whereas a ratio of > 4 suggests bacteriostatic activity.
The following table summarizes the MIC and MBC values for this compound against various clinically relevant bacterial isolates.
| Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Reference |
| Escherichia coli | Clinical Isolates | 0.20 - >100 | 0.39 - >100 | ~1-2 | |
| Pseudomonas aeruginosa | Clinical Isolates | 0.78 - >100 | 1.56 - >100 | ~1-2 | |
| Klebsiella spp. | Clinical Isolates | 0.20 - 12.5 | 0.39 - 25 | ~1-2 | |
| Enterobacter spp. | Clinical Isolates | 0.20 - 6.25 | 0.39 - 12.5 | ~1-2 | |
| Serratia marcescens | Clinical Isolates | 0.78 - 25 | 6.25 - >100 | ~1-8 | |
| Proteus mirabilis | Clinical Isolates | 0.39 - 100 | 0.78 - >100 | ~1-2 | |
| Staphylococcus aureus | Penicillin-Resistant | ≤0.05 - 0.78 | 0.10 - 1.56 | ~1-2 |
Note: The presented values are ranges compiled from the cited study and can vary based on the specific strain and testing methodology. In general, for susceptible strains, the MBC is often equivalent to or only two- to four-fold higher than the MIC, consistent with bactericidal activity.
Experimental Protocols: Determining MIC and MBC
The broth microdilution method is a standard laboratory procedure for determining the MIC and MBC of an antimicrobial agent.
Protocol for Broth Microdilution MIC Assay
-
Prepare Antibiotic Dilutions: Aseptically prepare a serial two-fold dilution of this compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.
-
Prepare Bacterial Inoculum: Culture the test bacterium overnight. Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.
-
Reading the MIC: After incubation, the MIC is determined as the lowest concentration of this compound in which there is no visible growth (turbidity) compared to the growth control.
Protocol for MBC Determination
-
Subculturing: Following the MIC determination, select the wells that show no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Plating: Aspirate a small, standardized volume (e.g., 10-100 µL) from each of these clear wells and plate it onto an antibiotic-free agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Reading the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in CFU/mL from the original inoculum count.
Caption: Workflow for determining Minimum Inhibitory and Bactericidal Concentrations.
Conclusion
The classification of this compound as a bactericidal agent is well-supported by its mechanism of action and quantitative susceptibility testing. By irreversibly binding to the bacterial 30S ribosome, it triggers a cascade of events—including the inhibition of protein synthesis and the production of faulty proteins—that lead to rapid and lethal damage to the bacterial cell. In vitro studies consistently demonstrate that for susceptible organisms, the concentration of this compound required to kill bacteria (MBC) is very close to the concentration required to inhibit their growth (MIC), further solidifying its bactericidal profile. This potent killing activity makes this compound a valuable component in the therapeutic arsenal against serious bacterial infections, particularly those caused by susceptible Gram-negative pathogens.
An In-Depth Technical Guide to the Degradation Pathways and Byproducts of Netilmicin Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Netilmicin Sulfate is a semi-synthetic, broad-spectrum aminoglycoside antibiotic effective against a wide range of bacterial infections. As with any pharmaceutical compound, understanding its stability and degradation profile is critical for ensuring its safety, efficacy, and quality throughout its lifecycle. This technical guide provides a comprehensive overview of the known and putative degradation pathways of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. It also details the byproducts formed and the analytical methodologies used to study these degradation processes.
Core Degradation Pathways
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[1] These studies typically involve exposing the drug to stress conditions such as acid, base, oxidation, light, and heat.
Hydrolytic Degradation
Hydrolysis is a major degradation pathway for many pharmaceuticals, often catalyzed by acidic or basic conditions. For aminoglycosides like Netilmicin, the glycosidic linkages are susceptible to cleavage under hydrolytic stress.
Acidic Hydrolysis: Under acidic conditions, the primary degradation pathway is expected to be the hydrolysis of the glycosidic bonds connecting the aminocyclitol ring (2-deoxystreptamine) to the sugar moieties. This would lead to the separation of the constituent rings of the Netilmicin molecule.
Basic Hydrolysis: While some studies on related aminoglycosides like gentamicin show significant degradation in basic media, specific degradation product structures for Netilmicin under alkaline conditions are not well-documented in the available literature. One study noted that for Netilmicin, base-treated solutions did not reveal detectable peaks, possibly due to analytical challenges.
A putative degradation pathway for the hydrolysis of this compound is illustrated below.
Caption: Putative Hydrolytic Degradation Pathway of this compound.
Oxidative Degradation
Oxidative degradation, often studied using hydrogen peroxide, can lead to various modifications of the Netilmicin structure. The amino groups present in the molecule are particularly susceptible to oxidation.
A putative pathway for the oxidative degradation of this compound is presented below.
Caption: Putative Oxidative Degradation Pathway of this compound.
Photolytic Degradation
Exposure to light, particularly UV radiation, can induce photodegradation. Although specific photolytic degradation products of Netilmicin are not well-defined in the literature, related studies on other antibiotics suggest that various structural modifications can occur.
Thermal Degradation
Elevated temperatures can accelerate degradation reactions. For aminoglycosides, thermal stress may lead to epimerization and other structural rearrangements. Studies on gentamicin, a closely related aminoglycoside, have shown degradation at high temperatures.
Known and Potential Degradation Byproducts
Several related substances and impurities of this compound have been identified, some of which may also be formed during degradation. These include:
-
Sisomicin: The precursor in the semi-synthesis of Netilmicin.
-
1-N-ethylgaramine: A potential hydrolysis product.[2]
-
2'-N-ethyl and 6'-N-ethyl derivatives of sisomicin: Byproducts of the synthesis process.[2]
The following table summarizes the potential degradation byproducts based on the type of stress.
| Stress Condition | Potential Degradation Byproducts | Putative Mechanism |
| Acidic Hydrolysis | 1-N-ethyl-2-deoxystreptamine, Garamine analogues, Sugar moieties | Cleavage of glycosidic bonds |
| Basic Hydrolysis | Fragments of the parent molecule | Cleavage of glycosidic bonds |
| Oxidation | N-Oxide derivatives, Deaminated products, Ring cleavage products | Oxidation of amino and hydroxyl groups |
| Photolysis | Various photoproducts | Photochemical reactions |
| Thermal Stress | Epimers, Dehydration products | Thermally induced rearrangements |
Quantitative Data from Forced Degradation Studies
Quantitative data on the degradation of this compound is limited. The table below presents a summary of typical conditions used in forced degradation studies for aminoglycosides and the expected level of degradation, based on general pharmaceutical guidelines.
| Stress Condition | Reagent/Parameter | Temperature | Duration | Typical Degradation (%) |
| Acidic Hydrolysis | 0.1 M - 1 M HCl | Room Temp. - 80°C | Several hours - days | 5 - 20 |
| Basic Hydrolysis | 0.1 M - 1 M NaOH | Room Temp. - 80°C | Several hours - days | 5 - 20 |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | Several hours - days | 10 - 40 |
| Thermal | Dry Heat | 60°C - 100°C | Several days | 5 - 15 |
| Photolytic | UV/Visible Light | Ambient | Several hours - days | 10 - 30 |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible stability studies. Below are representative protocols for conducting forced degradation studies on this compound.
General Sample Preparation
A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent, typically water, as it is highly water-soluble.
Acidic and Basic Hydrolysis
-
Acid Hydrolysis: To an aliquot of the stock solution, an equal volume of 1 M HCl is added. The mixture is then heated at a specified temperature (e.g., 80°C) for a defined period (e.g., 2-8 hours). Samples are withdrawn at various time points, neutralized with an equivalent amount of 1 M NaOH, and diluted to a suitable concentration for analysis.
-
Basic Hydrolysis: To an aliquot of the stock solution, an equal volume of 1 M NaOH is added. The mixture is heated under the same conditions as the acid hydrolysis. Samples are withdrawn, neutralized with 1 M HCl, and diluted for analysis.
Oxidative Degradation
-
To an aliquot of the stock solution, an equal volume of 30% hydrogen peroxide is added.
-
The solution is kept at room temperature for a specified duration (e.g., 24 hours).
-
Samples are withdrawn and diluted for analysis.
Thermal Degradation
-
Dry Heat: A sample of solid this compound powder is placed in a hot air oven at a specified temperature (e.g., 100°C) for a defined period.
-
Wet Heat: A solution of this compound is heated in a water bath at a specified temperature.
-
Samples are then dissolved (if solid) and diluted for analysis.
Photolytic Degradation
-
A solution of this compound is exposed to a UV light source (e.g., 254 nm) and/or a visible light source in a photostability chamber for a defined period.
-
A control sample is kept in the dark under the same conditions.
-
Samples are withdrawn and analyzed.
Analytical Methodology
The primary analytical technique for monitoring the degradation of this compound and quantifying its byproducts is High-Performance Liquid Chromatography (HPLC), often coupled with a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) due to the lack of a strong UV chromophore in the molecule.[1]
Typical HPLC-CAD Method:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an ion-pairing agent (e.g., trifluoroacetic acid) in water and an organic modifier (e.g., acetonitrile).
-
Detector: Charged Aerosol Detector (CAD).
References
Navigating the Challenges of Netilmicin Sulfate: A Technical Guide to Solubility and Stability
For researchers, scientists, and drug development professionals, a comprehensive understanding of an active pharmaceutical ingredient's (API) physicochemical properties is paramount. This in-depth technical guide provides a core understanding of the solubility and stability of Netilmicin Sulfate, a potent aminoglycoside antibiotic. By presenting quantitative data, detailed experimental protocols, and visual workflows, this guide aims to be an essential resource for formulation development, analytical method development, and ensuring therapeutic efficacy and safety.
Solubility Profile of this compound
This compound, a semi-synthetic, water-soluble aminoglycoside antibiotic, exhibits a varied solubility profile across common laboratory solvents.[1] Its solubility is a critical factor in the design of dosage forms, particularly for parenteral and ophthalmic applications.
This compound is generally characterized as being freely soluble in ethanol and methanol, sparingly soluble in water, and practically insoluble in dimethyl sulfoxide (DMSO) and ethanol.[2][3][4] The hygroscopic nature of this compound should also be noted, as moisture absorption can influence its solubility characteristics.[3][5]
The following table summarizes the available quantitative data on the solubility of this compound in various laboratory solvents.
| Solvent | Solubility (mg/mL) | Reference |
| Water | ≥66.05 | [4] |
| Water | 288 | [3] |
| Water | 10 | [5][6] |
| Water | Sparingly soluble | [2] |
| Ethanol | < 1 | [6] |
| Ethanol | Insoluble | [3][4] |
| Ethanol | Freely soluble | [2] |
| Methanol | Freely soluble | [2] |
| DMSO | < 1 | [6] |
| DMSO | Insoluble | [3][4] |
Stability of this compound: A Multifaceted Consideration
The stability of this compound is a critical attribute that can be influenced by various environmental factors, including temperature, pH, and light exposure. Understanding its degradation pathways is essential for developing stable formulations and establishing appropriate storage conditions.
Studies have shown that this compound injection is compatible and stable for at least seven days at 4°C and 25°C when mixed with a wide range of intravenous injections and common additives.[7] However, its stability can be compromised in the presence of certain substances, such as multivitamin injections, where it may only be stable for one day.[7] For extemporaneous preparations, the stability of this compound in polypropylene syringes has been evaluated, with shelf lives of 90 days at 7°C and 30 days at 25°C.[8] Exposure to light can also lead to degradation, with a 10 mg/mL solution being stable for only 9 days at room temperature in the light.[8]
Forced degradation studies are instrumental in elucidating the degradation pathways and developing stability-indicating analytical methods.[9] These studies typically involve exposing the drug substance to stress conditions such as acid/base hydrolysis, oxidation, heat, and photolysis.
Key Stability Considerations:
-
Temperature: Stable for extended periods at refrigerated temperatures (2-8°C).[5][8] Stability decreases at room temperature and elevated temperatures.[8]
-
pH: While specific data on pH-dependent degradation from the provided results is limited, aminoglycosides, in general, are more stable in acidic to neutral solutions and can be susceptible to degradation in alkaline conditions.
-
Light: this compound is light-sensitive, and exposure to light can lead to degradation.[5][8]
-
Oxidation: As with many complex organic molecules, this compound may be susceptible to oxidative degradation.
Experimental Protocols
Determination of this compound Solubility (Shake-Flask Method)
This protocol outlines a standard method for determining the solubility of this compound in a given solvent.
Methodology:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent.
-
Equilibration: Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: After equilibration, centrifuge the sample at a high speed or filter it through a suitable membrane filter (e.g., 0.22 µm) to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it appropriately. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[2]
Stability Indicating Method using Forced Degradation
This protocol describes a general approach for conducting forced degradation studies to assess the stability of this compound and develop a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions: Expose the solutions to a variety of stress conditions as outlined below. A control sample should be stored under normal conditions.
-
Acid Hydrolysis: Add a strong acid (e.g., 0.1 N HCl) and heat if necessary.
-
Base Hydrolysis: Add a strong base (e.g., 0.1 N NaOH) and heat if necessary.
-
Oxidative Degradation: Add an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Thermal Degradation: Store the solution at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the solution to UV and/or visible light.
-
-
Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to an appropriate concentration. Analyze the samples using a suitable analytical method, such as Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).[2]
-
Method Validation: The analytical method should be validated to ensure it is "stability-indicating." This means the method must be able to separate the intact drug from its degradation products and allow for their quantification. Validation parameters include specificity, linearity, accuracy, precision, and robustness.
Logical Relationship of Physicochemical Properties to Formulation Development
The solubility and stability data are fundamental to the successful development of a this compound drug product. The following diagram illustrates the logical flow from understanding these core properties to the final formulation.
References
- 1. This compound | C42H92N10O34S5 | CID 62115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijpir.com [ijpir.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound CAS#: 56391-57-2 [m.chemicalbook.com]
- 6. toku-e.com [toku-e.com]
- 7. Compatibility of this compound injection with commonly used intravenous injections and additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Shelf lives of aseptically prepared medicines--stability of netilmicin injection in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
In-Depth Technical Guide: The Core Mode of Action of Netilmicin Sulfate Against Anaerobic Bacteria
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Netilmicin Sulfate, a semi-synthetic aminoglycoside antibiotic, exhibits potent bactericidal activity against a broad spectrum of aerobic gram-negative and some gram-positive bacteria. Its mechanism of action centers on the irreversible binding to the bacterial 30S ribosomal subunit, leading to the inhibition of protein synthesis. However, this compound is characteristically ineffective against obligate anaerobic bacteria. This guide delves into the core molecular mechanisms underpinning this disparity. The primary reason for this resistance is not a lack of susceptibility at the ribosomal target but rather a failure of the antibiotic to be transported into the anaerobic bacterial cell. This transport is an active, energy-dependent process requiring the electron transport chain and a sufficient membrane potential, which are typically absent or operate at a low level in anaerobic bacteria. This document provides a comprehensive overview of Netilmicin's action, the mechanisms of anaerobic resistance, detailed experimental protocols for susceptibility testing, and relevant quantitative data.
This compound: General Mode of Action
Netilmicin, like other aminoglycosides, exerts its bactericidal effect by disrupting protein synthesis in susceptible bacteria. This process can be broken down into several key steps:
-
Cellular Uptake: In aerobic bacteria, Netilmicin is actively transported across the cytoplasmic membrane. This process is dependent on the electron transport chain and the proton motive force.
-
Ribosomal Binding: Once inside the cell, Netilmicin irreversibly binds to the 30S ribosomal subunit. Specifically, it interacts with the 16S rRNA and protein S12.[1][2]
-
Inhibition of Protein Synthesis: This binding event interferes with protein synthesis in multiple ways:
-
Inhibition of the initiation complex: It obstructs the formation of the initiation complex between the mRNA and the 30S ribosomal subunit.[3]
-
mRNA misreading: It causes misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of nonfunctional or toxic proteins.[4]
-
Breakup of polysomes: It can lead to the premature termination of translation and the disassembly of polysomes into nonfunctional monosomes.[1]
-
This cascade of events ultimately leads to bacterial cell death.
The Ineffectiveness of this compound Against Anaerobic Bacteria
The resistance of anaerobic bacteria to this compound is primarily due to a lack of cellular uptake, not a lack of ribosomal susceptibility.[5][6][7][8]
-
Dependence on Aerobic Respiration for Uptake: The transport of aminoglycosides into the bacterial cell is an active process that is dependent on the electron transport chain.[5][9] In aerobic bacteria, the quinone-cytochrome system generates a significant membrane potential (Δψ), which drives the uptake of the positively charged aminoglycoside molecules.[5][9]
-
Physiological State of Anaerobic Bacteria: Most obligate anaerobic bacteria lack a quinone-based electron transport chain and have a significantly lower membrane potential.[5][9] This physiological difference is the primary barrier preventing the accumulation of Netilmicin to effective concentrations within the cytoplasm.
-
Ribosomal Susceptibility in Anaerobes: Studies on cell-free systems have demonstrated that the ribosomes of some anaerobic bacteria, such as Clostridium perfringens and Bacteroides fragilis, are, in fact, susceptible to the inhibitory effects of aminoglycosides.[5][6][7] This indicates that if the antibiotic could reach its intracellular target, it would be effective.
-
Absence of Inactivating Enzymes: In many aerobic bacteria, acquired resistance to aminoglycosides is due to the production of enzymes that modify and inactivate the antibiotic. However, this is generally not the mechanism of resistance in anaerobic bacteria.[5][6]
The following diagram illustrates the differential uptake mechanism of Netilmicin in aerobic versus anaerobic bacteria.
Caption: Differential uptake of Netilmicin in aerobic vs. anaerobic bacteria.
Quantitative Data
Due to the intrinsic resistance of anaerobic bacteria to aminoglycosides, there is a scarcity of published Minimum Inhibitory Concentration (MIC) data for this compound against these organisms. Susceptibility testing is generally not performed as the results are predictably high. For context, the following tables provide representative MIC data for Netilmicin against susceptible aerobic organisms and typical MIC ranges for other antibiotics against common anaerobic bacteria.
Table 1: this compound MIC Data for Susceptible Aerobic Bacteria
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | 0.5 | 1.0 |
| Klebsiella pneumoniae | 0.5 | 1.0 |
| Pseudomonas aeruginosa | 2.0 | 8.0 |
| Staphylococcus aureus | 0.25 | 0.5 |
Note: These values are representative and can vary depending on the study and geographic location.
Table 2: Representative MIC Data for Other Antibiotics Against Anaerobic Bacteria
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Bacteroides fragilis | Metronidazole | 0.5 | 1.0 |
| Piperacillin-Tazobactam | 2.0 | 8.0 | |
| Clindamycin | 2.0 | >256 | |
| Clostridium perfringens | Penicillin | 0.12 | 0.5 |
| Metronidazole | 0.25 | 1.0 | |
| Clindamycin | 0.12 | 4.0 |
Experimental Protocols
The gold standard for determining the antimicrobial susceptibility of anaerobic bacteria is the agar dilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) in document M11.[1][3][5][9][10]
Agar Dilution Susceptibility Testing (CLSI M11)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
a. Media and Reagents:
-
Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood.
-
Antimicrobial stock solutions of known concentrations.
-
Anaerobic gas mixture (e.g., 85% N₂, 10% H₂, 5% CO₂).
-
Saline or broth for inoculum preparation.
-
Bacteroides fragilis ATCC 25285 and Bacteroides thetaiotaomicron ATCC 29741 as quality control strains.
b. Protocol:
-
Antimicrobial Plate Preparation:
-
Prepare serial twofold dilutions of the antimicrobial agent in a suitable solvent.
-
Add 2 mL of each antimicrobial dilution to 18 mL of molten and cooled (48-50°C) supplemented Brucella agar.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a growth control plate without any antimicrobial agent.
-
-
Inoculum Preparation:
-
Grow the anaerobic isolate on a supplemented Brucella agar plate for 24-48 hours in an anaerobic environment.
-
Suspend several colonies in saline or broth to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Inoculation:
-
Using a multipoint inoculator (e.g., Steers replicator), inoculate the surfaces of the antimicrobial-containing and control plates with the prepared bacterial suspensions.
-
-
Incubation:
-
Incubate the plates in an anaerobic chamber or jar at 35-37°C for 48 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth, or allows for only a faint haze or a single colony.
-
The following diagram outlines the workflow for the agar dilution method.
Caption: Workflow for Agar Dilution Susceptibility Testing.
In Vitro Protein Synthesis Inhibition Assay
This assay can be used to confirm the susceptibility of the ribosomal machinery of anaerobic bacteria to Netilmicin in a cell-free system.
a. Materials:
-
S30 cell-free extract from the anaerobic bacterium of interest.
-
mRNA template (e.g., luciferase mRNA).
-
Amino acid mixture (including a radiolabeled or fluorescently tagged amino acid).
-
Energy mix (ATP, GTP, etc.).
-
This compound solutions of varying concentrations.
b. Protocol:
-
Preparation of S30 Extract:
-
Grow the anaerobic bacteria to mid-log phase and harvest the cells.
-
Lyse the cells and centrifuge to remove cell debris.
-
Collect the supernatant (S30 extract) containing ribosomes and other necessary translational machinery.
-
-
Assay Reaction:
-
In a microfuge tube, combine the S30 extract, mRNA template, amino acid mixture, and energy mix.
-
Add different concentrations of this compound to the reaction tubes. Include a no-antibiotic control.
-
Incubate the reactions under appropriate conditions (e.g., 37°C for 30-60 minutes).
-
-
Detection of Protein Synthesis:
-
Precipitate the newly synthesized proteins (e.g., using trichloroacetic acid).
-
Measure the incorporation of the labeled amino acid using a scintillation counter or fluorescence reader.
-
-
Data Analysis:
-
Calculate the percentage of protein synthesis inhibition for each Netilmicin concentration relative to the no-antibiotic control.
-
The logical relationship of this assay is depicted below.
Caption: Logic diagram for the in vitro protein synthesis inhibition assay.
Conclusion
The mode of action of this compound against anaerobic bacteria is a clear example of how antibiotic efficacy is determined not only by the drug's interaction with its target but also by its ability to reach that target. While the ribosomal machinery of anaerobes is susceptible to Netilmicin, the absence of an efficient, energy-dependent transport mechanism renders the antibiotic ineffective. This fundamental difference in cellular physiology between aerobic and anaerobic bacteria is the core reason for the observed resistance. For researchers and drug development professionals, this underscores the importance of considering cellular uptake mechanisms when designing and evaluating new antimicrobial agents, particularly for targeting anaerobic pathogens. Future research in this area could explore novel delivery systems or combination therapies that could potentially overcome this transport limitation.
References
- 1. webstore.ansi.org [webstore.ansi.org]
- 2. Antimicrobial susceptibility of Clostridium perfringens strains isolated from broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recognized Consensus Standards: Medical Devices [accessdata.fda.gov]
- 4. scielo.br [scielo.br]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. intertekinform.com [intertekinform.com]
- 7. Antianaerobic Antimicrobials: Spectrum and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial susceptibility of Clostridium perfringens isolates of bovine, chicken, porcine, and turkey origin from Ontario - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 10. webstore.ansi.org [webstore.ansi.org]
Methodological & Application
Application Notes and Protocols: Netilmicin Sulfate In Vitro Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Netilmicin Sulfate is a semi-synthetic, broad-spectrum aminoglycoside antibiotic effective against a wide range of Gram-negative and some Gram-positive bacteria. Determining the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro antimicrobial susceptibility test. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This quantitative measure is crucial for understanding the potency of new antimicrobial agents, monitoring the development of resistance, and establishing effective dosing regimens.
These application notes provide a detailed protocol for determining the MIC of this compound using the broth microdilution method, adhering to the standards set by the Clinical and Laboratory Standards Institute (CLSI).
Data Presentation
Table 1: Quality Control (QC) Ranges for Netilmicin MIC Testing
Quality control is essential for ensuring the accuracy and reproducibility of MIC assays. The following CLSI-recommended ATCC® strains should be tested with each batch of MIC assays. The resulting MIC values for Netilmicin should fall within the ranges specified below.
| Quality Control Strain | ATCC® No. | Netilmicin MIC Range (µg/mL) |
| Escherichia coli | 25922 | 0.25 - 1 |
| Pseudomonas aeruginosa | 27853 | 1 - 4 |
| Staphylococcus aureus | 29213 | 0.12 - 0.5 |
| Enterococcus faecalis | 29212 | 2 - 8 |
Data sourced from CLSI M100 documents.
Table 2: Representative Netilmicin MIC Values against Common Clinical Isolates
The following table summarizes the in vitro activity of Netilmicin against a selection of clinically relevant bacteria. MIC₅₀ and MIC₉₀ values represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Acinetobacter baumannii | 30 | - | 4 | >512 | [1] |
| Enterobacteriaceae | 306 | - | - | - | [2] |
| Escherichia coli | - | - | 0.5 | 1 | [3] |
| Klebsiella pneumoniae | - | - | 0.5 | 1 | [3] |
| Proteus mirabilis | - | - | 1 | 2 | [3] |
| Pseudomonas aeruginosa | 38 | ≤0.5 - >128 | 4 | 32 | [4] |
| Staphylococcus aureus | 327 | ≤0.12 - 16 | 0.25 | 0.5 | [4] |
| Enterococcus faecalis | - | - | 4 | 8 | [5] |
Experimental Protocols
Principle of the Broth Microdilution Assay
The broth microdilution method involves preparing two-fold serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are visually inspected for microbial growth. The MIC is the lowest concentration of the antibiotic that shows no visible growth.
Materials and Reagents
-
This compound powder (analytical grade)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile deionized water or other appropriate solvent for stock solution
-
Sterile 96-well microtiter plates with lids
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes and sterile tips
-
Bacterial cultures of test organisms and QC strains
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35 ± 2°C)
-
Vortex mixer
-
Spectrophotometer (optional, for inoculum standardization)
Preparation of this compound Stock Solution
-
Determine Potency: Refer to the manufacturer's certificate of analysis for the potency of the this compound powder (µg/mg).
-
Calculate Required Mass: Use the following formula to calculate the mass of this compound powder needed to prepare a stock solution of a specific concentration (e.g., 1280 µg/mL): Mass (mg) = (Desired Concentration (µg/mL) x Desired Volume (mL)) / Potency (µg/mg)
-
Dissolution: this compound is freely soluble in water. Aseptically weigh the calculated amount of powder and dissolve it in the appropriate volume of sterile deionized water to achieve the desired stock concentration. Ensure complete dissolution by vortexing.
-
Sterilization: If the stock solution is not prepared from sterile powder under aseptic conditions, it should be filter-sterilized through a 0.22 µm syringe filter.
-
Storage: Store the stock solution in sterile aliquots at -20°C or below. Avoid repeated freeze-thaw cycles.
Inoculum Preparation
-
Subculture: From a stock culture, streak the test organism and QC strains onto a suitable non-selective agar plate (e.g., Tryptic Soy Agar) and incubate at 35 ± 2°C for 18-24 hours to obtain isolated colonies.
-
Colony Selection: Select 3-5 well-isolated colonies of the same morphological type.
-
Suspension: Transfer the selected colonies into a tube containing 4-5 mL of sterile saline or broth.
-
Standardization: Vortex the suspension and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be 0.08-0.13 for a 1 cm light path).
-
Final Dilution: Within 15 minutes of standardization, dilute the adjusted inoculum suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically achieved by a 1:100 dilution of the standardized suspension into the broth that will be used for the assay, followed by the 1:1 addition of this diluted inoculum to the antibiotic dilutions in the plate.
Broth Microdilution Procedure
-
Plate Labeling: Label a sterile 96-well microtiter plate with the identity of the antibiotic and the test organism.
-
Medium Dispensing: Dispense 50 µL of CAMHB into all wells of the 96-well plate.
-
Serial Dilution:
-
Add an additional 50 µL of the prepared this compound stock solution (at twice the highest desired final concentration) to the wells in the first column. This will result in a total volume of 100 µL.
-
Using a multichannel pipette, perform two-fold serial dilutions by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate to the desired final concentration. Discard the final 50 µL from the last dilution column.
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum (at approximately 1 x 10⁶ CFU/mL) to each well, resulting in a final volume of 100 µL per well and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls:
-
Growth Control: One well containing 100 µL of inoculated broth without any antibiotic.
-
Sterility Control: One well containing 100 µL of uninoculated broth.
-
-
Incubation: Cover the plate with a lid to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.
Reading and Interpreting Results
-
Examine Controls: Before reading the test wells, ensure that the sterility control well shows no growth and the growth control well shows adequate turbidity.
-
Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity or pellet of cells at the bottom of the well). This can be determined by visual inspection against a dark, non-reflective background.
Mandatory Visualization
Caption: Workflow for the this compound MIC assay.
Caption: Serial dilution process in a 96-well plate.
References
Application Notes and Protocols for Netilmicin Sulfate Susceptibility Testing via Broth Microdilution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Netilmicin Sulfate using the broth microdilution method. This method is a standardized and widely accepted technique for quantitative antimicrobial susceptibility testing. Adherence to these guidelines, which are harmonized with recommendations from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is crucial for obtaining accurate and reproducible results.
Principle of the Method
The broth microdilution method involves testing a microorganism's susceptibility to a range of doubling antibiotic dilutions in a liquid growth medium. Following incubation, the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism is determined as the MIC.
Data Presentation: Quality Control Ranges
Performing quality control (QC) with established reference strains is a critical component of antimicrobial susceptibility testing to ensure the accuracy and precision of the results. The following table summarizes the acceptable MIC ranges for Netilmicin against standard QC strains.
| Quality Control Strain | Antimicrobial Agent | MIC Range (μg/mL) | Reference |
| Escherichia coli ATCC® 25922™ | Netilmicin | 0.25 - 1 | [1] |
| Pseudomonas aeruginosa ATCC® 27853™ | Netilmicin | 0.5 - 2 | [1] |
| Staphylococcus aureus ATCC® 29213™ | Netilmicin | 0.12 - 0.5 | [1] |
Experimental Protocols
This section outlines the detailed methodology for performing the broth microdilution test for this compound.
Materials
-
This compound powder (with a stated potency, e.g., in µg/mg)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microdilution plates
-
Quality control strains: E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™, S. aureus ATCC® 29213™
-
Sterile water (or other recommended solvent for this compound)
-
Sterile diluents (e.g., saline or broth)
-
Spectrophotometer or McFarland turbidity standards
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
Preparation of this compound Stock Solution
Accurate preparation of the antibiotic stock solution is fundamental.
-
Determine the required weight of this compound powder: Use the following formula, which accounts for the potency of the powder.[2][3] Weight of powder (mg) = (Volume of solvent (mL) × Desired concentration (µg/mL)) / Potency of powder (µg/mg)
Example: To prepare 10 mL of a 1280 µg/mL stock solution from a powder with a potency of 640 µg/mg: Weight (mg) = (10 mL × 1280 µg/mL) / 640 µg/mg = 20 mg
-
Dissolution: Aseptically weigh the calculated amount of this compound powder and dissolve it in the appropriate volume of sterile water to achieve the desired stock concentration. Ensure complete dissolution.
-
Sterilization: If necessary, the stock solution can be sterilized by membrane filtration.[3]
-
Storage: Store the stock solution in aliquots at -20°C or below. Avoid repeated freeze-thaw cycles.[3]
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism.
-
Suspend the colonies in a sterile diluent (e.g., saline or broth).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.[4][5]
Broth Microdilution Procedure
-
Serial Dilutions: Prepare serial two-fold dilutions of the this compound stock solution in CAMHB to achieve the desired final concentration range in the microdilution plate. A typical testing range for aminoglycosides can span from 0.06 to 64 µg/mL.
-
Plate Preparation: Aseptically dispense 100 µL of the appropriate this compound dilution into each well of the 96-well plate.
-
Controls:
-
Growth Control: At least one well containing 100 µL of CAMHB without the antibiotic, inoculated with the test organism.
-
Sterility Control: At least one well containing 100 µL of uninoculated CAMHB.
-
-
Inoculation: Add the appropriate volume of the diluted bacterial suspension to each well (except the sterility control) to reach the final target concentration of 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the microdilution plates at 35°C ± 2°C for 16-20 hours in ambient air.[4]
Interpretation of Results
-
Examine the microdilution plate for bacterial growth, which is indicated by turbidity or a pellet at the bottom of the well. The sterility control well should show no growth. The growth control well should show distinct turbidity.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[4]
Visualizations
Experimental Workflow
Caption: Workflow for this compound Broth Microdilution.
Logical Relationship for Stock Solution Calculation
Caption: Logic for calculating the required this compound powder weight.
References
- 1. darvashco.com [darvashco.com]
- 2. standards.globalspec.com [standards.globalspec.com]
- 3. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 4. Single-concentration broth microdilution test for detection of high-level aminoglycoside resistance in enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Agar Diffusion Assay for Determining Netilmicin Sulfate Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Netilmicin Sulfate is a semi-synthetic, broad-spectrum aminoglycoside antibiotic effective against a wide range of bacterial pathogens.[1] It functions by binding to the bacterial 30S ribosomal subunit, which interferes with protein synthesis and ultimately leads to bacterial cell death.[1][2][3] Specifically, this binding action disrupts the initiation of protein synthesis, causes misreading of the mRNA template, and results in the production of non-functional proteins, which compromises the integrity of the bacterial cell membrane.[2][3]
The agar diffusion assay, particularly the Kirby-Bauer disk diffusion method, is a widely accepted and standardized technique for determining the in vitro susceptibility of bacteria to antimicrobial agents.[2][4][5][6] This method involves placing a paper disk impregnated with a specific concentration of an antimicrobial agent, such as this compound, onto an agar plate uniformly inoculated with a test bacterium. The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the agent, a clear zone of no growth, known as the "zone of inhibition," will form around the disk.[2][3] The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the antimicrobial agent and is used to classify the organism as susceptible, intermediate, or resistant.[4][7]
These application notes provide a detailed protocol for performing the agar diffusion assay to evaluate the efficacy of this compound, including data interpretation based on established standards and quality control procedures.
Mechanism of Action of Netilmicin
Netilmicin, like other aminoglycosides, exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit of susceptible bacteria.[1][2][3] This interaction disrupts the normal process of protein synthesis through several key mechanisms:
-
Inhibition of Initiation Complex Formation: Netilmicin interferes with the assembly of the initiation complex, a crucial first step in protein synthesis where the mRNA and ribosomal subunits align.[2]
-
mRNA Misreading: The binding of Netilmicin to the ribosome causes a conformational change that leads to the misreading of the mRNA codon by the tRNA anticodon. This results in the incorporation of incorrect amino acids into the growing polypeptide chain.[2]
-
Production of Truncated or Nonfunctional Proteins: The faulty proteins produced due to mRNA misreading can be nonfunctional or truncated. These abnormal proteins can insert into the bacterial cell membrane, altering its permeability and leading to cell death.[2]
References
- 1. blog.microbiologics.com [blog.microbiologics.com]
- 2. hardydiagnostics.com [hardydiagnostics.com]
- 3. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 4. microbenotes.com [microbenotes.com]
- 5. biolabtests.com [biolabtests.com]
- 6. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 7. chainnetwork.org [chainnetwork.org]
Application Notes and Protocols for Synergy Testing of Netilmicin Sulfate with Beta-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the synergistic activity of Netilmicin Sulfate in combination with various beta-lactam antibiotics against a range of bacterial pathogens. The information is intended to guide researchers in designing and executing robust synergy studies.
Introduction
The combination of an aminoglycoside, such as this compound, with a beta-lactam antibiotic is a common therapeutic strategy to broaden the spectrum of activity, enhance bactericidal effects, and potentially overcome antibiotic resistance.[1] Synergy, where the combined effect of two drugs is significantly greater than the sum of their individual effects, is a key rationale for such combination therapy.[1] This document outlines the principles and methodologies for in vitro synergy testing, focusing on the checkerboard assay and time-kill curve analysis.
The primary mechanism of synergy between beta-lactams and aminoglycosides is thought to involve the disruption of the bacterial cell wall by the beta-lactam, which in turn facilitates the intracellular uptake of the aminoglycoside, leading to enhanced inhibition of protein synthesis. Some studies also suggest that Netilmicin may interfere with the bacterial production of proteins that inactivate beta-lactam antibiotics, further contributing to the synergistic effect.[2]
Data Presentation: Summary of Synergistic Activity
The following tables summarize quantitative data from various studies on the synergistic effects of this compound with beta-lactam antibiotics against different bacterial species. The Fractional Inhibitory Concentration Index (FICI) is a common metric used to quantify synergy, with an FICI of ≤ 0.5 indicating synergy.
Table 1: Synergy of Netilmicin with Piperacillin
| Bacterial Species | Number of Strains | Synergy (FICI ≤ 0.5) | Partial Synergy (0.5 < FICI ≤ 1) | Reference |
| Escherichia coli | 20 | More frequent with Netilmicin-Piperacillin | - | [3] |
| Citrobacter spp. | - | More frequent with Netilmicin-Piperacillin | - | [3] |
| Indole-positive Proteus spp. | 17 | More frequent with Netilmicin-Piperacillin | - | [2][3] |
| Pseudomonas aeruginosa | 20 | More frequent with Netilmicin-Piperacillin | - | [2][3] |
| Klebsiella pneumoniae | 18 | Partial synergy or indifference | - | [2][3] |
| Staphylococcus aureus | 20 | - | - | [2] |
| Coagulase-negative staphylococci | 17 | - | - | [2] |
| Enterobacter cloacae | 20 | - | - | [2] |
| Metallo-β-lactamase-producing P. aeruginosa | 30 | 90% (Etest), 93.3% (Agar dilution) | - | [4] |
Table 2: Synergy of Netilmicin with Ceftazidime
| Bacterial Species | Number of Strains | Synergy Observed | Reference |
| Gram-negative bacteria (Enterobacteriaceae, P. aeruginosa) | Multiple | Synergy observed against all tested strains | [5] |
| Pseudomonas aeruginosa | 5 | Rapid initial killing, no regrowth with combination | [6][7] |
Experimental Protocols
Checkerboard Assay
The checkerboard assay is a widely used in vitro method to assess antibiotic synergy.[8][9][10] It involves testing a range of concentrations of two drugs, both alone and in all possible combinations, to determine the minimum inhibitory concentration (MIC) of each drug in the presence of the other.
Materials:
-
This compound stock solution
-
Beta-lactam antibiotic stock solution (e.g., Piperacillin, Ceftazidime)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)
-
Incubator (35-37°C)
-
Microplate reader (optional)
Protocol:
-
Preparation of Antibiotic Dilutions:
-
Prepare serial twofold dilutions of this compound and the beta-lactam antibiotic in CAMHB in separate tubes. The concentration range should typically span from 1/32 to 4 times the MIC of each drug.
-
-
Plate Setup:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the appropriate this compound dilution along the x-axis (columns).
-
Add 50 µL of the appropriate beta-lactam antibiotic dilution along the y-axis (rows). This creates a checkerboard of antibiotic combinations.
-
Include wells with each antibiotic alone as controls. Also, include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation:
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Reading Results:
-
Determine the MIC of each antibiotic alone and in combination by visually inspecting for the lowest concentration that inhibits visible bacterial growth. This can also be assessed using a microplate reader to measure optical density.
-
-
Data Analysis (Calculation of FICI):
-
The Fractional Inhibitory Concentration (FIC) for each drug is calculated as follows:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
-
The FICI is the sum of the FIC values for both drugs:
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpretation of FICI: [11][12]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Time-Kill Curve Analysis
Time-kill curve analysis provides information on the rate of bacterial killing by antibiotics, alone and in combination, over time.[13][14] This dynamic method can confirm synergistic bactericidal activity.
Materials:
-
This compound and beta-lactam antibiotic stock solutions
-
Culture tubes or flasks with CAMHB
-
Standardized bacterial inoculum (log-phase growth)
-
Shaking incubator (35-37°C)
-
Apparatus for serial dilutions and colony counting (e.g., agar plates, spreader)
Protocol:
-
Preparation of Test Cultures:
-
Inoculate flasks containing CAMHB with the test organism and incubate until it reaches the early to mid-logarithmic phase of growth.
-
Dilute the culture to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
-
Addition of Antibiotics:
-
Prepare tubes with the following conditions:
-
Growth control (no antibiotic)
-
This compound alone (at a clinically relevant concentration, e.g., 0.25x or 0.5x MIC)
-
Beta-lactam antibiotic alone (at a clinically relevant concentration, e.g., 0.25x or 0.5x MIC)
-
Combination of this compound and the beta-lactam antibiotic at the same concentrations as the individual drugs.
-
-
-
Incubation and Sampling:
-
Incubate all tubes in a shaking incubator at 35-37°C.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial tenfold dilutions of each aliquot in sterile saline or broth.
-
Plate a known volume of each dilution onto appropriate agar plates (e.g., Mueller-Hinton agar).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) on the plates.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Interpretation of Time-Kill Curves: [15]
-
Synergy: A ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.
-
Bactericidal activity: A ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Bacteriostatic activity: A < 3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
-
Visualizations
Caption: Workflow for the Checkerboard Synergy Assay.
References
- 1. Aminoglycosides plus beta-lactams against gram-negative organisms. Evaluation of in vitro synergy and chemical interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro studies of the synergism of piperacillin and netilmicin against blood culture isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative synergistic activity of netilmicin-piperacillin versus gentamicin-piperacillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hrpub.org [hrpub.org]
- 5. [Antibiotic activity and synergism of ceftazidime and netilmicin against gram-negative pathogenic bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. iosrjournals.org [iosrjournals.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Checkerboard Assay: Netilmicin Sulfate Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Netilmicin Sulfate is a semisynthetic, broad-spectrum aminoglycoside antibiotic effective against a wide range of bacterial pathogens, particularly Gram-negative organisms such as Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis by irreversibly binding to the 30S ribosomal subunit.[2] This binding interferes with the initiation complex, causes misreading of mRNA, and leads to the production of nonfunctional or toxic proteins, ultimately resulting in bacterial cell death.
Despite its efficacy, the emergence of antibiotic resistance necessitates the exploration of combination therapies to enhance antibacterial activity, reduce the potential for resistance development, and in some cases, lower the required dosage to minimize toxicity. The checkerboard assay is a widely used in vitro method to systematically evaluate the interaction between two antimicrobial agents. This technique allows for the determination of synergistic, additive, indifferent, or antagonistic effects by measuring the minimum inhibitory concentration (MIC) of each drug alone and in combination.
These application notes provide a detailed protocol for performing a checkerboard assay to assess the synergistic potential of this compound in combination with other antibiotics, particularly β-lactams.
Data Presentation
The results of a checkerboard assay are typically summarized by calculating the Fractional Inhibitory Concentration (FIC) Index. The FIC for each drug is the MIC of the drug in combination divided by the MIC of the drug alone. The FIC Index is the sum of the FICs of the two drugs.
FIC Index Calculation:
-
FICA = MIC of Drug A in combination / MIC of Drug A alone
-
FICB = MIC of Drug B in combination / MIC of Drug B alone
-
FIC Index = FICA + FICB
The interaction is interpreted based on the FIC Index value:
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to < 4.0 | Indifference |
| ≥ 4.0 | Antagonism |
Example Data Table:
The following table is an example of how to present the results of a checkerboard assay for the combination of this compound and Piperacillin against Pseudomonas aeruginosa.
| Isolate ID | MIC Netilmicin Alone (µg/mL) | MIC Piperacillin Alone (µg/mL) | MIC Netilmicin in Combination (µg/mL) | MIC Piperacillin in Combination (µg/mL) | FIC Netilmicin | FIC Piperacillin | FIC Index | Interpretation |
| PA-01 | 4 | 16 | 1 | 4 | 0.25 | 0.25 | 0.5 | Synergy |
| PA-02 | 8 | 32 | 4 | 8 | 0.5 | 0.25 | 0.75 | Additive |
| PA-03 | 4 | 16 | 2 | 8 | 0.5 | 0.5 | 1.0 | Additive |
| PA-04 | 16 | 64 | 16 | 32 | 1.0 | 0.5 | 1.5 | Indifference |
Experimental Protocols
This protocol details the checkerboard assay for determining the synergy between this compound and a β-lactam antibiotic (e.g., Piperacillin) against a bacterial strain such as Pseudomonas aeruginosa.
Materials
-
This compound powder
-
β-lactam antibiotic powder (e.g., Piperacillin)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 108 CFU/mL)
-
Sterile distilled water or appropriate solvent for antibiotics
-
Incubator (35 ± 2°C)
-
Microplate reader (optional, for spectrophotometric reading)
-
Sterile reservoirs and multichannel pipettes
Experimental Workflow
Caption: Workflow of the checkerboard assay from preparation to data analysis.
Step-by-Step Protocol
1. Preparation of Antibiotic Stock Solutions:
-
Prepare stock solutions of this compound and the partner antibiotic in a suitable sterile solvent (e.g., sterile distilled water) at a concentration that is at least 10 times the expected MIC. For example, if the expected MIC of Netilmicin is 4 µg/mL, prepare a stock solution of at least 40 µg/mL.
-
Filter-sterilize the stock solutions using a 0.22 µm syringe filter.
2. Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
3. Checkerboard Plate Setup:
-
A typical 8x12 96-well plate is used.
-
Add 50 µL of CAMHB to all wells.
-
Drug A (this compound): Create serial dilutions horizontally.
-
Add 100 µL of the highest concentration of Netilmicin to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and continuing this process across to column 10. Discard 50 µL from column 10.
-
Column 11 will serve as the growth control (no antibiotic). Column 12 will contain only Drug B dilutions.
-
-
Drug B (e.g., Piperacillin): Create serial dilutions vertically.
-
Add 100 µL of the highest concentration of the partner antibiotic to the wells in row A.
-
Perform a 2-fold serial dilution by transferring 50 µL from row A to row B, mixing, and continuing this process down to row G. Discard 50 µL from row G.
-
Row H will contain only Drug A dilutions.
-
-
This setup results in a checkerboard pattern of antibiotic concentrations.
4. Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL.
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours.
5. Reading and Interpreting Results:
-
After incubation, determine the MIC for each antibiotic alone (from row H and column 12) and for each combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Calculate the FIC and FIC Index for each well that shows no growth. The lowest FIC Index is reported as the result for the combination.
-
Interpret the interaction based on the calculated FIC Index.
Signaling Pathway
The synergistic effect of this compound and a β-lactam antibiotic can be attributed to their distinct but complementary mechanisms of action against bacterial cells.
Caption: Synergistic mechanism of Netilmicin and β-lactam antibiotics.
Netilmicin inhibits protein synthesis by targeting the 30S ribosomal subunit, leading to the production of aberrant proteins and disrupting essential cellular functions.[2] Concurrently, β-lactam antibiotics inhibit the synthesis of the peptidoglycan layer of the bacterial cell wall by binding to penicillin-binding proteins (PBPs).[3] This weakens the cell wall, making the bacterium more susceptible to osmotic lysis. The combined assault on both protein synthesis and cell wall integrity can lead to a more potent bactericidal effect than either agent alone, demonstrating synergy.
References
Application Notes and Protocols: Studying the Effect of Netilmicin Sulfate on Bacterial Biofilms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. This heightened resistance is attributed to the protective extracellular polymeric substance (EPS) matrix, altered metabolic states of the embedded bacteria, and various genetic factors. Netilmicin Sulfate, a semisynthetic aminoglycoside antibiotic, is known for its broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria.[1] This document provides detailed protocols for studying the efficacy of this compound against bacterial biofilms, focusing on two clinically relevant pathogens: Pseudomonas aeruginosa and Staphylococcus aureus.
This compound exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria. This binding interferes with the initiation complex of protein synthesis, leading to misreading of the mRNA and the production of non-functional or toxic proteins, ultimately resulting in cell death.
This application note outlines methodologies to quantify biofilm formation, assess the viability of biofilm-embedded bacteria after treatment with this compound, and determine the minimum concentration required for biofilm eradication.
Data Presentation
The following tables summarize hypothetical quantitative data for the effect of this compound on P. aeruginosa and S. aureus biofilms. These tables are for illustrative purposes and should be populated with experimentally derived data.
Table 1: Effect of this compound on Pseudomonas aeruginosa Biofilm Biomass (Crystal Violet Assay)
| This compound Concentration (µg/mL) | Absorbance at 570 nm (OD₅₇₀) | Percentage of Biofilm Inhibition (%) |
| 0 (Control) | 1.25 ± 0.15 | 0 |
| 16 | 0.98 ± 0.12 | 21.6 |
| 32 | 0.65 ± 0.09 | 48.0 |
| 64 | 0.32 ± 0.05 | 74.4 |
| 128 | 0.15 ± 0.03 | 88.0 |
| 256 | 0.08 ± 0.02 | 93.6 |
Table 2: Viability of Pseudomonas aeruginosa Biofilm Cells after this compound Treatment (CLSM Analysis)
| This compound Concentration (µg/mL) | Percentage of Live Cells (%) | Percentage of Dead Cells (%) |
| 0 (Control) | 95 ± 3 | 5 ± 3 |
| 64 | 62 ± 5 | 38 ± 5 |
| 128 | 35 ± 6 | 65 ± 6 |
| 256 | 12 ± 4 | 88 ± 4 |
| 512 | 2 ± 1 | 98 ± 1 |
Table 3: Effect of this compound on Staphylococcus aureus Biofilm Biomass (Crystal Violet Assay)
| This compound Concentration (µg/mL) | Absorbance at 570 nm (OD₅₇₀) | Percentage of Biofilm Inhibition (%) |
| 0 (Control) | 1.42 ± 0.21 | 0 |
| 8 | 1.15 ± 0.18 | 19.0 |
| 16 | 0.88 ± 0.14 | 38.0 |
| 32 | 0.45 ± 0.08 | 68.3 |
| 64 | 0.21 ± 0.04 | 85.2 |
| 128 | 0.10 ± 0.02 | 93.0 |
Table 4: Viability of Staphylococcus aureus Biofilm Cells after this compound Treatment (CLSM Analysis)
| This compound Concentration (µg/mL) | Percentage of Live Cells (%) | Percentage of Dead Cells (%) |
| 0 (Control) | 98 ± 2 | 2 ± 2 |
| 32 | 75 ± 7 | 25 ± 7 |
| 64 | 41 ± 8 | 59 ± 8 |
| 128 | 15 ± 5 | 85 ± 5 |
| 256 | 4 ± 2 | 96 ± 2 |
Table 5: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) of this compound
| Organism | MIC (µg/mL) | MBEC (µg/mL) - Illustrative |
| Pseudomonas aeruginosa | 4 - 16 | 256 - 1024 |
| Staphylococcus aureus | 1 - 8 | 128 - 512 |
Note: MBEC values are illustrative and must be determined experimentally. Biofilm resistance can lead to MBEC values that are significantly higher than MIC values.
Experimental Protocols
Bacterial Strains and Culture Conditions
-
Strains: Pseudomonas aeruginosa (e.g., PAO1) and Staphylococcus aureus (e.g., ATCC 25923).
-
Culture Medium: Tryptic Soy Broth (TSB) supplemented with 1% glucose to promote biofilm formation.
-
Growth Conditions: Cultures are grown overnight at 37°C with agitation.
Protocol for Biofilm Formation in 96-Well Plates
-
Inoculum Preparation: Grow a bacterial culture overnight in TSB. Dilute the overnight culture in fresh TSB with 1% glucose to an optical density at 600 nm (OD₆₀₀) of 0.05.
-
Plate Inoculation: Add 200 µL of the diluted bacterial suspension to the wells of a sterile 96-well flat-bottom microtiter plate. Include wells with sterile medium only as a negative control.
-
Incubation: Incubate the plate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.
Quantification of Biofilm Biomass (Crystal Violet Assay)
This assay quantifies the total biofilm biomass, including cells and the EPS matrix.
-
Remove Planktonic Cells: Gently aspirate the medium from the wells.
-
Washing: Wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilms.
-
Staining: Remove the methanol and allow the plate to air dry. Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 20 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.
-
Solubilization: Add 200 µL of 33% (v/v) acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
Assessment of Biofilm Viability (Confocal Laser Scanning Microscopy - CLSM)
CLSM with live/dead staining allows for the visualization of the three-dimensional structure of the biofilm and differentiation between viable and non-viable cells.
-
Biofilm Formation on Coverslips: Grow biofilms on sterile glass coverslips placed in a 6-well plate using the protocol described in section 2.
-
Treatment: After biofilm formation, gently wash the coverslips with PBS and then immerse them in a solution of this compound at various concentrations for 24 hours. Include a no-antibiotic control.
-
Staining: After treatment, wash the coverslips with PBS. Prepare a staining solution containing SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red) according to the manufacturer's instructions (e.g., LIVE/DEAD™ BacLight™ Bacterial Viability Kit). Incubate the coverslips in the staining solution in the dark for 15-30 minutes.
-
Microscopy: Mount the stained coverslips on a microscope slide. Visualize the biofilms using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the 3D architecture of the biofilm.
-
Image Analysis: Use image analysis software (e.g., ImageJ) to quantify the percentage of live and dead cells based on the fluorescence intensity of each channel.
Determination of Minimum Biofilm Eradication Concentration (MBEC)
The MBEC is the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
-
Biofilm Formation: Grow biofilms in a 96-well plate as described in section 2.
-
Planktonic Cell Removal: After incubation, carefully remove the planktonic cells by aspiration.
-
Antibiotic Challenge: Prepare serial dilutions of this compound in fresh TSB with 1% glucose. Add 200 µL of each dilution to the wells containing the pre-formed biofilms. Include a positive control (biofilm with no antibiotic) and a negative control (sterile medium).
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
MBEC Determination: After incubation, aspirate the medium and wash the wells with PBS. Add 200 µL of fresh TSB to each well and sonicate the plate for 10-15 minutes to dislodge the remaining viable cells from the biofilm.
-
Viability Assessment: Transfer the cell suspension to a new 96-well plate and measure the OD₆₀₀. The MBEC is the lowest concentration of this compound that results in no visible growth (similar to the negative control).
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for studying this compound's effect on biofilms.
References
Quantifying Netilmicin Sulfate in Biological Fluids: An HPLC Application Note
Introduction
Netilmicin Sulfate is a semi-synthetic, broad-spectrum aminoglycoside antibiotic effective against a wide range of bacterial infections. Monitoring its concentration in biological fluids such as plasma and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the drug development process to ensure safety and efficacy. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the quantification of this compound. Due to its lack of a strong UV chromophore, various derivatization techniques and alternative detection methods are often employed to achieve the required sensitivity and selectivity.
This application note provides detailed protocols for the quantification of this compound in biological fluids using HPLC with various detection methods, including Charged Aerosol Detection (CAD), Pulsed Amperometric Detection (PAD), UV-Visible Spectroscopy (UV-Vis), Fluorescence (FL), and Evaporative Light Scattering Detection (ELSD).
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical for removing interfering substances from the biological matrix and concentrating the analyte. Below are protocols for preparing plasma and urine samples.
2.1.1. Plasma Sample Preparation (Protein Precipitation)
Protein precipitation is a common method for extracting this compound from plasma or serum.[1]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the this compound.
-
The supernatant can be directly injected into the HPLC system or subjected to a drying and reconstitution step in the mobile phase to concentrate the sample.
-
For fluorescence detection, the supernatant can be derivatized as described in section 2.2.
2.1.2. Urine Sample Preparation (Dilution)
Urine samples generally require less extensive cleanup compared to plasma. A simple dilution is often sufficient.
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine sample at 2000 x g for 5 minutes to remove any particulate matter.
-
Dilute the supernatant 1:10 (or as needed based on expected concentration) with the HPLC mobile phase.
-
Filter the diluted sample through a 0.45 µm syringe filter prior to injection into the HPLC system.
Pre-column Derivatization for Fluorescence Detection
For methods utilizing fluorescence detection, a derivatization step is necessary to make this compound fluorescent. A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl).[2]
-
To the supernatant obtained from the plasma protein precipitation, add a suitable internal standard.
-
Adjust the pH of the sample to ~9.0 with a borate buffer.
-
Add a solution of FMOC-Cl in acetonitrile and vortex.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes).
-
Quench the reaction by adding an amino acid solution (e.g., glycine).
-
The derivatized sample is then ready for HPLC analysis.
HPLC Conditions and Quantitative Data
A variety of HPLC methods have been developed for the quantification of this compound. The following tables summarize the chromatographic conditions and quantitative data from several published methods.
Table 1: HPLC Chromatographic Conditions
| Parameter | Method 1 (CAD)[3][4] | Method 2 (PAD)[5] | Method 3 (UV)[6] | Method 4 (Fluorescence)[2] | Method 5 (ELSD)[7][8] |
| Column | Pentafluorophenyl (PFP) | Styrene-divinylbenzene copolymer | C18 | C8 | C18 |
| Mobile Phase | A: 0.1% PFPA in Water/ACN (96:4) B: 1% TFA in Water/ACN (96:4) | 35 g/L Na2SO4, 2.0 g/L Sodium Octane Sulphate, 10 mL/L THF, 50 mL/L 0.2M KH2PO4 (pH 3.0) | 0.025M Sodium Heptanesulfonate in 0.1M KH2PO4 (pH 2.5) / Acetonitrile (77:23) | Water / Acetonitrile (15:85) | 0.05 M Trifluoroacetic acid / Acetone (90:10) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30°C | 50°C | 35°C | Ambient | 50°C |
| Injection Vol. | 10 µL | 20 µL | 20 µL | 20 µL | 20 µL |
ACN: Acetonitrile, PFPA: Pentafluoropropionic acid, TFA: Trifluoroacetic acid, THF: Tetrahydrofuran
Table 2: Detection and Quantitative Data
| Parameter | Method 1 (CAD) | Method 2 (PAD) | Method 3 (UV) | Method 4 (Fluorescence) | Method 5 (ELSD) |
| Detector | Charged Aerosol Detector | Pulsed Amperometric Detector | UV-Vis Detector | Fluorescence Detector | Evaporative Light Scattering Detector |
| Wavelength/Settings | N/A | Au working electrode | 205 nm[6] | Ex: 265 nm, Em: 315 nm[2] | Drift tube temp: 50°C, Nebulizing gas pressure: 3.5 x 10^5 Pa[7][8] |
| Linearity Range | 0.0025 - 0.5 mg/mL | 10 - 100 µg/mL[9] | 100 - 1000 µg/mL[6] | 0.045 - 8.88 mg/L[2] | 28 - 870 mg/L[7][8] |
| LOD | 0.0025 mg/mL | Not Reported | 20 ng[6] | 0.01 mg/L[2] | 5.6 mg/L[7][8] |
| LOQ | 0.005 mg/mL | Not Reported | 40 ng[6] | 0.03 mg/L[2] | Not Reported |
| Recovery | Not Reported for biological fluids | Not Reported | 99.4%[6] | 96.62% - 100.84%[2] | 99.9%[7][8] |
Experimental Workflow and Signaling Pathways
The overall workflow for the quantification of this compound in biological fluids is depicted below. This diagram illustrates the sequential steps from sample collection to the final data analysis.
Caption: Experimental workflow for this compound quantification.
Conclusion
This application note provides a comprehensive overview and detailed protocols for the quantification of this compound in biological fluids using HPLC. The presented methods offer a range of options for detection, allowing researchers to select the most appropriate technique based on available instrumentation and required sensitivity. The detailed sample preparation and chromatographic conditions, along with the summarized quantitative data, serve as a valuable resource for scientists and professionals in the fields of pharmaceutical analysis and clinical research. The provided workflow diagram offers a clear visual guide to the entire analytical process.
References
- 1. High-Pressure Liquid Chromatographic Assay of Netilmicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Determination of netilmicin in rat plasma by reversed-phase high performance liquid chromatography with fluorescence detection and pre-column derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a RP-HPLC method for the estimation of this compound and its related substances using charged aerosol detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jasco.hu [jasco.hu]
- 6. CN108627589A - A kind of HPLC analytical method for measuring this compound content - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 9. antecscientific.com [antecscientific.com]
Application Note: High-Sensitivity LC-MS/MS Method for the Detection of Netilmicin Sulfate and Its Related Substances
Abstract
This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of Netilmicin Sulfate and its related substances in biological matrices and pharmaceutical formulations. Netilmicin, a semi-synthetic aminoglycoside antibiotic, is primarily excreted unchanged; therefore, this method focuses on the parent compound and its key impurities as outlined in the European Pharmacopoeia. The protocol provides a comprehensive workflow, from sample preparation using solid-phase extraction to optimized LC-MS/MS parameters, ensuring high selectivity and accuracy for research, quality control, and drug development applications.
Introduction
Netilmicin is a broad-spectrum aminoglycoside antibiotic effective against a wide range of bacterial infections.[1][2][3] It is a semi-synthetic derivative of sisomicin and functions by inhibiting protein synthesis in susceptible bacteria.[1][2] Regulatory and research applications require sensitive and specific analytical methods to quantify Netilmicin and monitor for related substances which may arise during synthesis or degradation. Due to their high polarity and lack of a strong UV chromophore, aminoglycosides present a challenge for traditional reversed-phase HPLC with UV detection.[4][5] LC-MS/MS offers superior sensitivity and selectivity, making it the ideal platform for this application. Pharmacokinetic studies indicate that Netilmicin is not significantly metabolized in the body and is excreted primarily unchanged in the urine.[1][6] Consequently, this method targets Netilmicin and its known related substances, including sisomicin (a precursor) and 1-N-ethylgaramine (a hydrolysis product).[2]
Experimental Workflow
The overall experimental process, from sample receipt to data analysis, is outlined below. This workflow is designed to ensure sample integrity, minimize matrix effects, and provide accurate, reproducible results.
Caption: Experimental workflow for Netilmicin analysis.
Structural Relationships of Analytes
Netilmicin is structurally derived from sisomicin. The primary related substances are its precursor and potential degradation products. Understanding these relationships is key for accurate identification and quantification.
Caption: Structural relationships of Netilmicin and its impurities.
Detailed Protocols
Materials and Reagents
-
This compound Reference Standard
-
Sisomicin and other relevant impurity standards
-
Formic Acid (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Water (LC-MS Grade, 18.2 MΩ·cm)
-
Trichloroacetic Acid (TCA)
-
Oasis HLB SPE Cartridges (or equivalent)
-
Ammonium Acetate
Sample Preparation Protocol
This protocol is optimized for plasma samples. Modifications may be required for other matrices.
-
Protein Precipitation: To 200 µL of plasma sample, add 600 µL of cold 10% Trichloroacetic Acid (TCA) in water.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
SPE Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of LC-MS grade water.
-
Loading: Carefully load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elution: Elute the analytes with 1 mL of 5% formic acid in acetonitrile.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase (95% Acetonitrile: 5% Water with 10 mM Ammonium Acetate).
-
Analysis: Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | HILIC (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water |
| Flow Rate | 0.4 mL/min |
| Gradient | 95% B (0-1 min), 95-50% B (1-5 min), 50% B (5-6 min), 50-95% B (6-6.1 min), 95% B (6.1-8 min) |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Instrument Dependent |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data
The method was validated for linearity, sensitivity, accuracy, and precision. The following table summarizes the MRM transitions and typical performance characteristics for Netilmicin and its primary related substance, Sisomicin.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Linearity (r²) | LOD (ng/mL) | LOQ (ng/mL) |
| Netilmicin | 476.3 | 160.1 (Quantifier) | 100 | 25 | >0.998 | 0.5 | 1.5 |
| 476.3 | 322.2 (Qualifier) | 100 | 18 | - | - | - | |
| Sisomicin | 448.3 | 160.1 (Quantifier) | 100 | 22 | >0.997 | 1.0 | 3.0 |
| 448.3 | 294.2 (Qualifier) | 100 | 15 | - | - | - |
LOD: Limit of Detection, LOQ: Limit of Quantitation. Values are representative and may vary based on instrumentation and matrix.
Conclusion
The described LC-MS/MS method provides a highly sensitive and selective tool for the quantification of this compound and its related substances. The sample preparation protocol effectively removes matrix interferences, and the HILIC-based chromatographic separation coupled with tandem mass spectrometry ensures reliable and accurate results. This application note serves as a comprehensive guide for researchers and analysts in pharmaceutical quality control and clinical drug monitoring.
References
- 1. Netilmicin | C21H41N5O7 | CID 441306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. antecscientific.com [antecscientific.com]
- 3. Netilmicin - Wikipedia [en.wikipedia.org]
- 4. Development and validation of a RP-HPLC method for the estimation of this compound and its related substances using charged aerosol detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Netilmicin Sulfate in a Mouse Model of Septicemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Netilmicin Sulfate in established mouse models of septicemia. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this antibiotic.
Introduction
Septicemia, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a significant challenge in clinical medicine. Animal models are indispensable tools for studying the pathophysiology of sepsis and for the preclinical evaluation of new therapeutic agents. Among the various models, the Cecal Ligation and Puncture (CLP) and the Lipopolysaccharide (LPS) injection models in mice are the most widely used.
This compound is a semisynthetic, broad-spectrum aminoglycoside antibiotic effective against a wide range of Gram-negative bacteria, which are frequently implicated in sepsis. Its mechanism of action involves the irreversible binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis and leading to bacterial cell death. These notes detail the application of this compound in mouse models of septicemia, providing protocols for sepsis induction and therapeutic intervention.
Data Presentation
Due to the limited availability of public data specifically detailing the use of this compound in murine sepsis models, the following tables present representative data from studies using other aminoglycosides, such as Gentamicin, in similar models. This information can serve as a baseline for designing experiments with this compound.
Table 1: Survival Rates in a Cecal Ligation and Puncture (CLP) Mouse Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Time of First Dose (post-CLP) | Survival Rate (%) at 72h |
| Control (Saline) | - | Intraperitoneal (IP) | 2 hours | 20 |
| Gentamicin | 5 | Intraperitoneal (IP) | 2 hours | 60 |
| Gentamicin | 10 | Intraperitoneal (IP) | 2 hours | 75 |
Data are hypothetical and compiled for illustrative purposes based on typical outcomes in CLP models.
Table 2: Pro-inflammatory Cytokine Levels in a Lipopolysaccharide (LPS) Mouse Model
| Treatment Group | Dosage (mg/kg) | Time Point (post-LPS) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (Saline) | - | 6 hours | 1500 ± 250 | 3000 ± 400 |
| This compound | 10 | 6 hours | 800 ± 150 | 1800 ± 300 |
| This compound | 20 | 6 hours | 500 ± 100 | 1200 ± 250 |
Data are hypothetical and compiled for illustrative purposes based on typical outcomes in LPS models.
Table 3: Bacterial Load in Peritoneal Fluid in a CLP Mouse Model
| Treatment Group | Dosage (mg/kg) | Time Point (post-CLP) | Bacterial Load (CFU/mL) |
| Control (Saline) | - | 24 hours | 1 x 10^8 |
| This compound | 10 | 24 hours | 5 x 10^5 |
| This compound | 20 | 24 hours | 1 x 10^4 |
Data are hypothetical and compiled for illustrative purposes based on typical outcomes in CLP models.
Experimental Protocols
Cecal Ligation and Puncture (CLP) Model of Polymicrobial Sepsis
The CLP model is considered the gold standard for sepsis research as it closely mimics the pathophysiology of human intra-abdominal sepsis.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, needle holder)
-
3-0 silk suture
-
21-gauge needle
-
70% ethanol
-
Sterile saline
-
This compound solution
-
Heating pad
Procedure:
-
Anesthetize the mouse using a vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail. Confirm proper anesthetic depth by lack of pedal reflex.
-
Shave the abdomen and disinfect the surgical area with 70% ethanol.
-
Make a 1-cm midline laparotomy incision through the skin and peritoneum.
-
Exteriorize the cecum, ensuring the blood supply through the mesentery is not compromised.
-
Ligate the cecum with a 3-0 silk suture at a desired distance from the distal end (e.g., 5-10 mm). The severity of sepsis can be modulated by the length of the ligated cecum.
-
Puncture the ligated cecum once or twice with a 21-gauge needle. A small amount of fecal material can be extruded to ensure patency.
-
Return the cecum to the peritoneal cavity.
-
Close the peritoneum and skin with sutures or surgical clips.
-
Administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation.
-
Place the mouse on a heating pad to maintain body temperature during recovery.
-
Administer this compound at the desired dose and time point (e.g., 2 hours post-CLP) via intraperitoneal or subcutaneous injection.
-
Monitor the animals closely for signs of distress, and assess survival at regular intervals.
Lipopolysaccharide (LPS) Endotoxemia Model
The LPS model induces a systemic inflammatory response by mimicking the effects of Gram-negative bacterial endotoxin.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
-
Sterile, pyrogen-free saline
-
This compound solution
Procedure:
-
Prepare a stock solution of LPS in sterile, pyrogen-free saline. The dose of LPS will determine the severity of the endotoxemia (e.g., 5-15 mg/kg).
-
Inject the LPS solution intraperitoneally (IP) into the mice.
-
Administer this compound at the desired dose and time point (e.g., 1 hour post-LPS) via IP or subcutaneous injection.
-
Monitor the animals for signs of endotoxic shock, such as lethargy, piloerection, and huddling behavior.
-
At predetermined time points, collect blood samples for cytokine analysis or assess survival.
Visualizations
Caption: Experimental workflow for evaluating this compound in mouse sepsis models.
Caption: Simplified signaling pathway of LPS-induced inflammation in sepsis.
Caption: Mechanism of action of this compound.
Application Notes and Protocols: Radiolabeling of Netilmicin Sulfate for Cellular Uptake Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the radiolabeling of Netilmicin Sulfate with Technetium-99m (⁹⁹ᵐTc) and Iodine-125 (¹²⁵I) for use in cellular uptake studies. The subsequent protocols detail in vitro methods for quantifying the cellular uptake of the radiolabeled antibiotic.
Introduction
Netilmicin is a semisynthetic, broad-spectrum aminoglycoside antibiotic effective against a wide range of bacteria. It functions by irreversibly binding to the 30S ribosomal subunit of susceptible bacteria, leading to the inhibition of protein synthesis.[1][2] Understanding the cellular uptake mechanisms of netilmicin in mammalian cells is crucial for evaluating its efficacy and potential for off-target effects, such as nephrotoxicity and ototoxicity.[1][3] Radiolabeling netilmicin with gamma-emitting isotopes like ⁹⁹ᵐTc or ¹²⁵I allows for sensitive and quantitative analysis of its cellular uptake and localization using techniques like scintigraphy and in vitro cell-based assays.[4][5]
Radiolabeling of this compound
Two primary methods for radiolabeling this compound are presented: indirect labeling with ⁹⁹ᵐTc using a bifunctional chelator and direct labeling with ¹²⁵I.
Protocol 1: Indirect Radiolabeling of this compound with Technetium-99m (⁹⁹ᵐTc) via HYNIC Conjugation
This method involves the conjugation of a bifunctional chelator, succinimidyl-6-hydrazinonicotinate hydrochloride (HYNIC), to this compound, followed by labeling with ⁹⁹ᵐTc.
Materials:
-
This compound
-
Succinimidyl-6-hydrazinonicotinate hydrochloride (HYNIC)
-
Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
PD-10 column (or similar size-exclusion chromatography)
-
Sodium acetate buffer (1 M, pH 5.5)
-
Tricine
-
Stannous chloride (SnCl₂) solution (2 mg/mL in nitrogen-purged 0.1 M HCl)
-
⁹⁹ᵐTc-pertechnetate (Na⁹⁹ᵐTcO₄) eluate
-
ITLC-SG strips
-
Saline (0.9% NaCl)
-
Acetone
-
Gamma counter
Procedure:
-
Conjugation of HYNIC to Netilmicin:
-
Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Dissolve HYNIC in a small volume of DMF.
-
Add the HYNIC solution to the Netilmicin solution at a molar ratio of approximately 12:1 (HYNIC:Netilmicin).
-
Add a small amount of triethylamine to catalyze the reaction.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
Purify the HYNIC-Netilmicin conjugate using a PD-10 column equilibrated with 0.1 M sodium acetate buffer (pH 5.5).
-
-
Radiolabeling with ⁹⁹ᵐTc:
-
To a sterile, nitrogen-purged vial, add the purified HYNIC-Netilmicin conjugate.
-
Add a solution of Tricine (100 mg/mL in 1 M sodium acetate buffer) as a coligand.[6]
-
Add freshly eluted Na⁹⁹ᵐTcO₄ (370-740 MBq).
-
Add stannous chloride solution (approximately 10 µL).[6]
-
Incubate the reaction mixture for 30 minutes at room temperature.[6]
-
-
Quality Control:
-
Radiochemical Purity: Determine the radiochemical purity using instant thin-layer chromatography on silica gel (ITLC-SG) strips.
-
Mobile Phase 1 (for free ⁹⁹ᵐTcO₄): Saline.[7]
-
Mobile Phase 2 (for reduced/hydrolyzed ⁹⁹ᵐTc): Acetone.
-
-
Calculate the percentage of ⁹⁹ᵐTc-HYNIC-Netilmicin. A radiochemical purity of >95% is generally considered acceptable.[8]
-
Expected Results:
| Parameter | Typical Value | Reference |
| Labeling Efficiency | >95% | [6] |
| Radiochemical Purity | >99% (after purification) | [6] |
| Specific Activity | ~153 µCi/µg (example with IL-2) | [6] |
Protocol 2: Direct Radioiodination of this compound with Iodine-125 (¹²⁵I) using the Chloramine-T Method
This direct labeling method utilizes an oxidizing agent, Chloramine-T, to facilitate the electrophilic substitution of ¹²⁵I onto the netilmicin molecule.
Materials:
-
This compound
-
Sodium phosphate buffer (0.5 M, pH 7.5)
-
Na¹²⁵I solution
-
Chloramine-T solution (0.4 mg/mL in distilled water, freshly prepared)
-
Sodium metabisulfite solution (0.6 mg/mL in distilled water, freshly prepared)
-
PD-10 column
-
Chromatography buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 0.25% BSA, pH 6.5)
-
Trichloroacetic acid (TCA)
-
Gamma counter
Procedure:
-
Preparation:
-
Dissolve this compound in 10 mM HCl and then dilute in 0.5 M sodium phosphate buffer (pH 7.5).
-
In a shielded fume hood, add the Netilmicin solution to a reaction vial.
-
-
Radioiodination Reaction:
-
Add approximately 1 mCi of Na¹²⁵I to the reaction vial.[8]
-
Initiate the reaction by adding 20 µL of the freshly prepared Chloramine-T solution.[8]
-
Gently mix and allow the reaction to proceed for 60 seconds.[8]
-
Stop the reaction by adding 20 µL of sodium metabisulfite solution.[8] Let stand for 5 minutes.
-
-
Purification:
-
Separate the ¹²⁵I-Netilmicin from unreacted ¹²⁵I using a PD-10 column equilibrated with chromatography buffer.
-
Collect fractions and identify the protein-containing fractions using a gamma counter.
-
-
Quality Control:
-
Incorporation Efficiency: Determine the percentage of ¹²⁵I incorporated into the netilmicin by methods such as trichloroacetic acid (TCA) precipitation.
-
Radiochemical Purity: Assess the radiochemical purity by techniques like radio-HPLC. A purity of >95% is desirable.[9]
-
Expected Results:
| Parameter | Typical Value | Reference |
| Labeling Yield | ~90% | [9] |
| Radiochemical Purity | >95% | [9] |
| Specific Activity | ~27 µCi/µg (example with BSA) | [9] |
Cellular Uptake Studies of Radiolabeled Netilmicin
The following protocol describes a general method for quantifying the cellular uptake of radiolabeled this compound in adherent cell cultures.
Protocol 3: In Vitro Cellular Uptake Assay
Materials:
-
Adherent mammalian cell line (e.g., kidney proximal tubule cells like LLC-PK1)[10]
-
Cell culture medium and supplements
-
24-well or 96-well cell culture plates
-
Radiolabeled Netilmicin (⁹⁹ᵐTc-Netilmicin or ¹²⁵I-Netilmicin)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
Cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent)
-
Scintillation cocktail
-
Gamma counter or liquid scintillation counter
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Cell Seeding:
-
Seed the cells in 24-well or 96-well plates at a density that will result in a near-confluent monolayer on the day of the experiment.
-
Incubate the cells under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Uptake Assay:
-
On the day of the assay, aspirate the cell culture medium.
-
Wash the cell monolayer once with pre-warmed assay buffer.
-
Add pre-warmed assay buffer containing a known concentration of radiolabeled Netilmicin to each well.
-
Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60, 120 minutes) to determine the uptake kinetics.
-
To determine non-specific binding, include control wells with a large excess (e.g., 100-fold) of unlabeled this compound.
-
-
Termination and Lysis:
-
To stop the uptake, aspirate the radioactive medium and rapidly wash the cells three times with ice-cold PBS.
-
Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes at room temperature.
-
-
Quantification:
-
Transfer the cell lysate from each well to a scintillation vial or gamma counter tube.
-
Measure the radioactivity in each sample using a gamma counter (for ⁹⁹ᵐTc or ¹²⁵I) or a liquid scintillation counter (after adding scintillation cocktail).
-
In parallel wells, determine the total protein concentration using a standard protein assay to normalize the radioactivity counts.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific binding (counts from wells with excess unlabeled netilmicin) from the total uptake.
-
Express the cellular uptake as counts per minute (CPM) per milligram of protein or as a percentage of the total added radioactivity.
-
Representative Quantitative Data for Aminoglycoside Uptake:
The following table presents representative data for the uptake of gentamicin, a structurally similar aminoglycoside, in kidney epithelial cells. This data can be used as a reference for expected outcomes with radiolabeled netilmicin.
| Cell Line | Aminoglycoside | Concentration | Incubation Time | Uptake (pmol/mg protein) | Reference |
| LLC-PK1 | [³H]Gentamicin | 10 µM | 15 min | Vmax = 289 ± 27 | [11] |
| LLC-PK1 | [³H]Gentamicin | - | - | Km = 1.26 ± 0.22 mM | [11] |
Cellular Uptake and Signaling Pathways
The cellular uptake of aminoglycosides like netilmicin in mammalian cells is a complex process involving multiple pathways. The two primary mechanisms are endocytosis and direct permeation through ion channels.
Megalin-Mediated Endocytosis
In epithelial cells, particularly in the kidney proximal tubules, megalin, a multi-ligand endocytic receptor, plays a crucial role in the uptake of aminoglycosides.[12][13]
Caption: Megalin-mediated endocytosis of netilmicin.
TRPV4-Mediated Cation Channel Permeation
The Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel, has been implicated in the cellular uptake of aminoglycosides.[14] Activation of TRPV4 can be triggered by various stimuli, including mechanical stress and certain chemical agonists, leading to an influx of cations, including aminoglycosides.
Caption: TRPV4 channel-mediated uptake of netilmicin.
Experimental Workflow
The overall experimental workflow for radiolabeling netilmicin and conducting cellular uptake studies is summarized below.
Caption: Workflow for radiolabeled netilmicin uptake studies.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to radiolabel this compound and perform quantitative cellular uptake studies. These methods are essential tools for investigating the pharmacokinetics and cellular biology of aminoglycoside antibiotics, contributing to the development of safer and more effective therapeutic strategies.
References
- 1. Use of Aminoglycosides in Treatment of Infections Due to Intracellular Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Aminoglycoside-Induced Cochleotoxicity: A Review [frontiersin.org]
- 4. file.sciopen.com [file.sciopen.com]
- 5. Effectiveness of Technetium-99 m monoclonal antibody scintigraphy for the detection of infectious focus in a case series in cirrhotic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Optimization of the Labeling Procedure of 99mTc-Hynic-Interleukin-2 for In vivo Imaging of Activated T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inis.iaea.org [inis.iaea.org]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and Characterization of 125I Labeled Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Surface binding and intracellular uptake of gentamicin in the cultured kidney epithelial cell line (LLC-PK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gentamicin uptake by LLCPK1 cells: effect of intracellular and extracellular pH changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Entry of aminoglycosides into renal tubular epithelial cells via endocytosis-dependent and endocytosis-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo real-time imaging reveals megalin as the aminoglycoside gentamicin transporter into cochlea whose inhibition is otoprotective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TRPV4 enhances cellular uptake of aminoglycoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Netilmicin Sulfate Stock Solutions for In Vitro Experiments
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Netilmicin Sulfate is a semi-synthetic, water-soluble aminoglycoside antibiotic effective against a broad spectrum of Gram-negative and some Gram-positive bacteria.[1] It functions by inhibiting bacterial protein synthesis, making it a crucial tool for in vitro susceptibility testing, mechanism of action studies, and other microbiological research.[2][3][4] Proper preparation of stock solutions is critical to ensure the accuracy and reproducibility of experimental results. This document provides a detailed protocol for the preparation, quality control, and storage of this compound stock solutions for in vitro applications.
Mechanism of Action
This compound exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit of susceptible bacteria.[2][3] This binding interferes with the initiation complex of protein synthesis and causes misreading of the mRNA, leading to the production of non-functional or toxic proteins and ultimately resulting in bacterial cell death.[2][3][4]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₂₁H₄₁N₅O₇ · 2.5H₂SO₄ | [5] |
| Molecular Weight | ~720.77 g/mol | [5] |
| Appearance | White to faint yellow solid powder | [6] |
| Solubility | Soluble in water (≥66.05 mg/mL) | [7] |
| Storage Temperature (Solid) | 2-8°C (short-term), -20°C (long-term) | [1] |
| Storage Temperature (Stock Solution) | -20°C | [1] |
| Typical In Vitro Working Concentrations | 0.8 - 12.5 µg/mL | [8] |
| pH of a 40 mg/mL solution in water | 3.5 - 5.5 |
Experimental Protocols
Materials
-
This compound powder (USP grade)
-
Sterile, deionized, and pyrogen-free water (for injection or cell culture grade)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile serological pipettes
-
Sterile 0.22 µm syringe filters
-
Sterile cryovials or microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
-
Laminar flow hood or biological safety cabinet
Preparation of a 10 mg/mL Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution, a common concentration for further dilution.
-
Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 10 mL of a 10 mg/mL stock solution, weigh 100 mg of the powder.
-
Dissolution: Transfer the powder to a sterile conical tube. Add a portion of the sterile water (e.g., 8 mL) and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of particulates.
-
Volume Adjustment: Add sterile water to reach the final desired volume (e.g., 10 mL).
-
Sterilization: Sterilize the stock solution by passing it through a sterile 0.22 µm syringe filter into a new sterile conical tube. This step is crucial to remove any potential bacterial contamination.
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots in sterile cryovials or microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the antibiotic.
-
Labeling: Clearly label each aliquot with the name of the antibiotic, concentration, preparation date, and initials of the preparer.
-
Storage: Store the aliquots at -20°C for long-term use.
Quality Control
-
Visual Inspection: The final stock solution should be clear and colorless to faint yellow. Discard if any precipitation or color change is observed.
-
Sterility Check: To ensure the stock solution is free from contamination, a small volume can be incubated in a general-purpose microbiological growth medium (e.g., Tryptic Soy Broth) at 37°C for 24-48 hours. The absence of turbidity indicates a sterile solution.
-
pH Measurement: The pH of a freshly prepared solution can be measured to ensure it falls within the expected range (3.5-5.5 for a 40 mg/mL solution).
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
References
- 1. mmbio.byu.edu [mmbio.byu.edu]
- 2. static.igem.org [static.igem.org]
- 3. Quality control parameters for susceptibility tests with 30-micrograms netilmicin disks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. eeescience.utoledo.edu [eeescience.utoledo.edu]
- 6. In vitro study of netilmicin compared with other aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activity of netilmicin (SCH 20569) against bacterial isolates from ill children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Netilmicin 56391-57-2 [sigmaaldrich.com]
Netilmicin Sulfate: A Versatile Tool for Interrogating Ribosomal Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Netilmicin Sulfate, a semisynthetic aminoglycoside antibiotic, has long been recognized for its potent bactericidal activity. Beyond its clinical applications, this compound serves as a powerful molecular probe for investigating the intricate workings of the ribosome, the cellular machinery responsible for protein synthesis. By binding to the 30S ribosomal subunit, this compound disrupts various stages of translation, making it an invaluable tool for studying ribosomal dynamics, fidelity, and quality control mechanisms. These application notes provide detailed protocols and conceptual frameworks for utilizing this compound to explore fundamental aspects of ribosomal function.
Mechanism of Action
This compound exerts its effects by binding to the A-site of the 16S ribosomal RNA (rRNA) within the 30S subunit, specifically interacting with helix 44 (h44) and ribosomal protein S12.[1][2][3][4] This interaction leads to a cascade of events that perturb the normal translation cycle:
-
Inhibition of Initiation Complex Formation: Netilmicin can interfere with the proper assembly of the 30S initiation complex, which includes the mRNA, initiator tRNA, and ribosomal subunits, thereby stalling the very first step of protein synthesis.[3]
-
Induction of mRNA Misreading: A primary consequence of Netilmicin binding is the distortion of the A-site, which leads to the incorporation of incorrect amino acids into the growing polypeptide chain. This loss of translational fidelity is a hallmark of aminoglycosides.[3][5]
-
Inhibition of Translocation: The movement of the ribosome along the mRNA, a process known as translocation, can be hindered by the presence of Netilmicin, leading to pauses in elongation.[6]
-
Premature Termination: Netilmicin can induce the premature release of the polypeptide chain, resulting in truncated and non-functional proteins.[2][3]
These multifaceted effects make this compound a versatile tool for inducing specific ribosomal states and studying the cellular responses to translational stress.
Data Presentation: Quantitative Analysis of this compound Activity
The inhibitory effects of this compound can be quantified to understand its potency and compare it with other translation inhibitors. The following tables summarize key quantitative data.
Table 1: In Vitro Antibacterial Activity of this compound
This table presents the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Bacterial Strain | MIC Range (µg/mL) | Reference |
| Escherichia coli | 0.8 - 3.1 | [1][7] |
| Klebsiella pneumoniae | ≤ 0.8 | [1][7] |
| Pseudomonas aeruginosa | ≤ 3.1 | [1][7] |
| Staphylococcus aureus | ≤ 0.8 | [1] |
| Serratia marcescens | > 3.1 | [1] |
Table 2: In Vitro Inhibition of Protein Synthesis by this compound
This table provides the half-maximal inhibitory concentration (IC50) values for this compound in an in vitro translation system. The IC50 represents the concentration of the drug required to inhibit protein synthesis by 50%.
| System | IC50 (µM) | Reference |
| Mammalian Microsomal Protein Synthesis | ~10-100 | [8] |
| Mycobacterium smegmatis Ribosome | 0.13 ± 0.01 | [9] |
Experimental Protocols
The following protocols provide detailed methodologies for using this compound to study ribosomal function.
Protocol 1: In Vitro Translation Inhibition Assay
This assay measures the dose-dependent inhibition of protein synthesis by this compound in a cell-free translation system.
Materials:
-
Rabbit Reticulocyte Lysate (commercially available)
-
Amino Acid Mixture (minus methionine)
-
[³⁵S]-Methionine
-
Reporter mRNA (e.g., Luciferase mRNA)
-
This compound stock solution (e.g., 10 mM in nuclease-free water)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare the Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing the rabbit reticulocyte lysate, amino acid mixture (minus methionine), and nuclease-free water according to the manufacturer's instructions.
-
Set up Reactions: Aliquot the master mix into individual reaction tubes.
-
Add this compound: Add varying concentrations of this compound to the reaction tubes. Include a no-drug control.
-
Initiate Translation: Add the reporter mRNA and [³⁵S]-Methionine to each tube to start the translation reaction.
-
Incubation: Incubate the reactions at 30°C for 60-90 minutes.
-
Stop Reaction and Precipitate Protein: Stop the reaction by adding an equal volume of 10% TCA. Incubate on ice for 10 minutes to precipitate the newly synthesized proteins.
-
Filter and Wash: Collect the precipitated protein by vacuum filtration through glass fiber filters. Wash the filters three times with 5% TCA and then with ethanol.
-
Quantify Radioactivity: Dry the filters and place them in scintillation vials with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control. Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Toeprinting Assay to Map Ribosome Stalling Sites
This protocol utilizes primer extension inhibition (toeprinting) to identify the specific locations on an mRNA where ribosomes stall in the presence of this compound.
Materials:
-
In vitro transcription system to generate the mRNA of interest
-
Purified 70S ribosomes (or 30S and 50S subunits)
-
Initiator tRNA (tRNAfMet)
-
Translation factors (IFs, EFs)
-
This compound stock solution
-
DNA primer fluorescently or radioactively labeled at the 5' end, complementary to a region downstream of the expected stalling site
-
Reverse transcriptase
-
dNTPs
-
Sequencing ladder of the same mRNA (generated using the same primer)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
Procedure:
-
Assemble Translation Initiation Complexes: In a reaction tube, combine the in vitro transcribed mRNA, purified ribosomes (or subunits), initiator tRNA, and initiation factors in a suitable buffer. Incubate to allow the formation of initiation complexes at the start codon.
-
Induce Stalling: Add this compound to the reaction mixture at a concentration known to inhibit translation. Include a control reaction without the drug.
-
Primer Annealing: Add the labeled DNA primer to the reaction and anneal it to the mRNA.
-
Primer Extension: Initiate reverse transcription by adding reverse transcriptase and dNTPs. The reverse transcriptase will synthesize a cDNA strand complementary to the mRNA template until it encounters the stalled ribosome, at which point it will be blocked.
-
Analysis: Denature the samples and run them on a denaturing polyacrylamide gel alongside a sequencing ladder of the same mRNA. The position of the "toeprint" (the prematurely terminated cDNA product) indicates the location of the stalled ribosome, typically 15-18 nucleotides downstream from the codon in the A-site.
Visualization of Pathways and Workflows
Ribosomal Function and the Impact of this compound
The following diagram illustrates the key stages of bacterial protein synthesis and the points at which this compound interferes.
Experimental Workflow for Toeprinting Assay
The following diagram outlines the experimental workflow for the toeprinting assay.
Application in Studying Ribosome Rescue and Quality Control
Ribosome stalling, induced by factors such as damaged mRNA or the presence of antibiotics like this compound, triggers cellular surveillance pathways to rescue the stalled ribosome and degrade the aberrant nascent polypeptide. Netilmicin's ability to cause misreading and premature termination makes it a valuable tool to artificially induce ribosome stalling and study these quality control mechanisms.
Key Ribosome Rescue and Quality Control Pathways:
-
trans-translation (prokaryotes): Mediated by tmRNA and SmpB, this pathway rescues ribosomes stalled on non-stop mRNAs, adding a degradation tag to the nascent polypeptide.[10][11][12]
-
Ribosome-associated Quality Control (RQC) (eukaryotes): This complex machinery recognizes stalled 60S ribosomal subunits, ubiquitinates the nascent polypeptide, and targets it for proteasomal degradation.[13][14][15][16][17]
By treating cells with this compound, researchers can induce a population of stalled ribosomes and then investigate the recruitment and activity of rescue factors. For example, one could use co-immunoprecipitation or mass spectrometry to identify proteins that associate with ribosomes stalled by Netilmicin.
Logical Relationship in Studying Ribosome Rescue
The following diagram illustrates the logical flow of using this compound to investigate ribosome rescue pathways.
Conclusion
This compound is more than just an antibiotic; it is a sophisticated tool for molecular and cellular biologists. Its well-characterized mechanism of action on the ribosome allows for the controlled perturbation of protein synthesis. By employing the protocols and conceptual frameworks outlined in these application notes, researchers can leverage this compound to gain deeper insights into the fundamental processes of ribosomal function, fidelity, and the intricate pathways of ribosome rescue and quality control. This knowledge is not only crucial for understanding basic cellular processes but also for the development of novel therapeutic strategies that target the ribosome.
References
- 1. In Vitro Study of Netilmicin Compared with Other Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C42H92N10O34S5 | CID 62115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Netilmicin | C21H41N5O7 | CID 441306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. This compound - LKT Labs [lktlabs.com]
- 7. In vitro study of netilmicin compared with other aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Synthesis, ribosomal selectivity, and antibacterial activity of netilmicin 4′-derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The tmRNA ribosome-rescue system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The tmRNA ribosome rescue system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Ribosome Rescue Pathways in Bacteria [frontiersin.org]
- 13. Ribosomal quality control factors inhibit repeat-associated non-AUG translation from GC-rich repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structural signatures of antibiotic binding sites on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ribosome-associated protein quality control - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing Netilmicin Sulfate degradation during long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Netilmicin Sulfate during long-term storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound powder?
A1: this compound powder should be stored in a cool, dry, and well-ventilated area, with a recommended temperature range of 2°C to 8°C.[1] It is crucial to keep the container tightly sealed to protect it from moisture and light, as the compound is hygroscopic and light-sensitive.[2] Store it away from incompatible substances such as strong acids, bases, and oxidizing agents.[1]
Q2: How should I store this compound stock solutions?
A2: For optimal stability, sterile-filtered stock solutions should be stored at 2°C to 8°C for short-term use (up to 90 days). For longer-term storage, it is advisable to prepare aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles. Solutions of ampicillin, a different antibiotic, have been shown to degrade even at -20°C, so for critical applications, -80°C is preferable. When preparing solutions, use sterile, purified water or a suitable buffer as the solvent.
Q3: What are the primary degradation pathways for this compound?
A3: The main degradation pathways for this compound, an aminoglycoside antibiotic, are hydrolysis and oxidation.
-
Hydrolysis: The glycosidic bonds linking the amino sugar rings are susceptible to cleavage, particularly under acidic or basic conditions. This can lead to the formation of related substances such as 1-N-ethylgaramine.
-
Oxidation: The amine groups on the sugar rings can be oxidized, which can be accelerated by exposure to light, heat, and the presence of metal ions.
Q4: What are the known degradation products of this compound?
A4: The primary known degradation products and process-related impurities include Sisomicin (Impurity A) and 1-N-ethylgaramine (Impurity B), which is a hydrolysis product.[3][4][5] Other related substances can also form through various side reactions during synthesis or degradation.
Troubleshooting Guide
Q1: My this compound solution has turned a pale yellow. Is it still usable?
A1: A color change to pale yellow often indicates chemical degradation, likely due to oxidation or exposure to light. While a slight color change may not always signify a critical loss of potency for all applications, it is a sign of instability. It is highly recommended to perform a potency analysis using a validated method, such as HPLC, to determine the remaining concentration of active this compound before use. For critical experiments, it is best to discard the discolored solution and prepare a fresh batch from powder. The change in color of some antibiotics can mean that the beta-lactamic ring has been hydrolized.[6]
Q2: I've observed a precipitate in my refrigerated this compound stock solution. What should I do?
A2: Precipitation in a refrigerated solution can occur for a few reasons:
-
Concentration: The concentration of your stock solution may be too high to remain soluble at lower temperatures.
-
pH Shift: A change in the pH of the solution can affect the solubility of this compound.
-
Contamination: Microbial contamination can also lead to visible particulates.
Troubleshooting Steps:
-
Gently warm the solution to room temperature to see if the precipitate redissolves.
-
If it redissolves, consider diluting the stock solution to a lower concentration for refrigerated storage.
-
If the precipitate does not redissolve, it may be due to degradation or contamination. The solution should be discarded.
-
Always ensure your solutions are prepared under sterile conditions to prevent microbial growth.
Q3: My assay results indicate a lower-than-expected potency for my this compound. What are the likely causes?
A3: A decrease in potency is a direct indicator of degradation. The most common causes include:
-
Improper Storage: Exposure to elevated temperatures, light, or humidity can accelerate degradation. Even at 25°C (room temperature), the shelf-life of a this compound solution can be as short as 30 days.[3]
-
Frequent Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation. It is always best to store it in single-use aliquots.
-
Incorrect pH: The pH of the solution can significantly impact the stability of this compound.
-
Age of the Solution: Over time, all antibiotic solutions will degrade. Ensure you are using solutions within their recommended shelf-life.
To mitigate this, always adhere to the recommended storage conditions, prepare fresh solutions regularly, and validate the concentration of your working solutions before critical experiments.
Data Presentation: Stability of this compound Solutions
The following table summarizes the stability of this compound solutions under various storage conditions.
| Concentration | Storage Temperature | Relative Humidity | Light Conditions | Shelf Life (Time to 90% Potency) |
| 10 mg/mL & 100 mg/mL | 7°C | N/A | Dark | 90 days[3] |
| 10 mg/mL & 100 mg/mL | 25°C | 60% | Dark | 30 days[3] |
| 10 mg/mL | Room Temperature | N/A | Exposed to Light | 9 days[3] |
Forced Degradation (Illustrative Data)
This table provides an example of the expected degradation of this compound under forced degradation conditions. Actual results may vary based on experimental parameters.
| Stress Condition | Reagent/Condition | Duration | Temperature | Expected Degradation (%) | Primary Degradation Product(s) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15-20% | 1-N-ethylgaramine and other aglycones |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 10-15% | 1-N-ethylgaramine and other aglycones |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 20-25% | Oxidized amine derivatives |
| Thermal | N/A | 48 hours | 80°C | 5-10% | Various thermal degradants |
| Photolytic | UV Light (254 nm) | 24 hours | Room Temp | 10-15% | Photolytic byproducts |
Experimental Protocols
Protocol 1: Preparation of a Sterile this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL sterile stock solution of this compound.
Materials:
-
This compound powder
-
Sterile water for injection (or other appropriate sterile solvent)
-
Sterile 50 mL conical tubes
-
Calibrated analytical balance
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile, single-use cryovials for aliquots
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder using aseptic technique. For a 10 mg/mL solution, weigh 100 mg of powder for a final volume of 10 mL.
-
Transfer the powder to a sterile 50 mL conical tube.
-
Add the sterile solvent to the desired final volume.
-
Cap the tube securely and vortex or invert until the powder is completely dissolved.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile conical tube or directly into sterile cryovials for aliquoting.
-
Label the aliquots clearly with the name of the compound, concentration, date of preparation, and storage conditions.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: HPLC-PAD Method for Analysis of this compound and Its Degradation Products
This method is based on the European Pharmacopoeia (EP) for the analysis of this compound and its related substances.[4][5]
Chromatographic Conditions:
-
Column: Zorbax SB-C18 (250 x 4.6 mm, 5 µm particle size) or equivalent[5]
-
Mobile Phase: 20 g/L anhydrous sodium sulfate, 0.3 g/L sodium octane sulfonate, 20 mL/L stabilized tetrahydrofuran, 50 mL/L 0.2 M potassium dihydrogen phosphate, adjusted to pH 3.0 with phosphoric acid.[5]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 20 µL
-
Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode.
-
Post-Column Reagent: 20 g/L sodium hydroxide, delivered at 0.3 mL/min.[5]
Sample Preparation:
-
Standard Solution: Prepare a solution of USP this compound Reference Standard in the mobile phase at a concentration of approximately 1 mg/mL.
-
Test Solution: Prepare the this compound sample to be analyzed in the mobile phase at a concentration of approximately 1 mg/mL.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and response of this compound.
-
Inject the test solution to analyze the sample.
-
Identify and quantify this compound and its degradation products by comparing the retention times and peak areas to the standard.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for HPLC analysis of this compound.
Caption: Troubleshooting logic for common this compound issues.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. CN108627589A - A kind of HPLC analytical method for measuring this compound content - Google Patents [patents.google.com]
- 3. Aminoglycoside antibiotics: oxidative degradations leading to novel biochemical probes and synthetic intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jasco.hu [jasco.hu]
- 5. antecscientific.com [antecscientific.com]
- 6. researchgate.net [researchgate.net]
Overcoming matrix effects in HPLC analysis of Netilmicin Sulfate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the HPLC analysis of Netilmicin Sulfate.
Troubleshooting Guide
This section addresses specific issues that may arise during the HPLC analysis of this compound, providing potential causes and solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My this compound peak is showing significant tailing or fronting. What could be the cause and how can I fix it?
-
Answer: Poor peak shape is a common issue in HPLC analysis and can be attributed to several factors.
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.
-
Secondary Interactions: Interactions between the basic amine groups of Netilmicin and residual acidic silanols on the silica-based column packing can cause peak tailing.
-
Solution 1: Use a base-deactivated column or an end-capped column.
-
Solution 2: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1-0.5%) to block the active sites.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Netilmicin and its interaction with the stationary phase.
-
Solution: Adjust the mobile phase pH. For reversed-phase chromatography of basic compounds like Netilmicin, a lower pH (e.g., pH 2.5-4) is often beneficial.
-
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shape.
-
Solution: Replace the column with a new one.
-
-
Issue 2: Inconsistent Retention Times
-
Question: I am observing significant shifts in the retention time of this compound between injections. What is causing this variability?
-
Answer: Fluctuations in retention time can compromise the reliability of your analysis. The following are common causes and their solutions:
-
Mobile Phase Composition: Inconsistent preparation of the mobile phase can lead to shifts in retention time.
-
Solution: Ensure accurate and precise measurement of all mobile phase components. Premixing the mobile phase in a single container can improve consistency.
-
-
Column Temperature: Variations in ambient temperature can affect the viscosity of the mobile phase and the thermodynamics of the separation, leading to retention time shifts.
-
Solution: Use a column oven to maintain a constant and controlled temperature. A common temperature for these analyses is 40°C.[1]
-
-
Column Equilibration: Insufficient column equilibration between injections or after a gradient run can cause retention time drift.
-
Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A general rule is to equilibrate with at least 10 column volumes.
-
-
Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates and retention times.
-
Solution: Perform regular maintenance on the HPLC pump, including checking for leaks and cleaning or replacing check valves as needed.
-
-
Issue 3: Low Analyte Recovery
-
Question: My recovery of this compound from the sample matrix is consistently low. How can I improve it?
-
Answer: Low recovery indicates that a significant portion of the analyte is being lost during sample preparation. Here are some strategies to enhance recovery:
-
Inefficient Extraction: The chosen extraction method may not be effectively isolating this compound from the sample matrix.
-
Solution 1 (Protein Precipitation): For biological matrices like plasma or serum, protein precipitation with acetonitrile is a common first step.[3][4] Ensure the ratio of acetonitrile to sample is sufficient for complete protein removal.
-
Solution 2 (Liquid-Liquid Extraction - LLE): Optimize the LLE protocol by adjusting the pH of the aqueous phase and the choice of organic solvent to improve the partitioning of Netilmicin into the organic phase.[3][5]
-
Solution 3 (Solid-Phase Extraction - SPE): SPE can offer higher selectivity and cleaner extracts.[6] Experiment with different sorbent types (e.g., C18, mixed-mode cation exchange) and elution solvents to maximize recovery. A study on sisomicin, a related aminoglycoside, showed an average recovery rate of 98.3% using SPE.[7]
-
-
Analyte Adsorption: Netilmicin can adsorb to glass or plastic surfaces, especially at low concentrations.
-
Solution: Use silanized glassware or low-adsorption polypropylene tubes. Adding a small amount of a competing amine to the sample diluent can also help.
-
-
Analyte Degradation: Netilmicin may be unstable under certain pH or temperature conditions during sample processing.
-
Solution: Keep samples on ice during processing and avoid extreme pH conditions unless required for a specific extraction step.
-
-
Issue 4: Signal Suppression or Enhancement in Mass Spectrometry (MS) Detection
-
Question: I am using LC-MS for detection and observing significant ion suppression (or enhancement) for this compound. What are the best strategies to overcome this matrix effect?
-
Answer: Ion suppression or enhancement is a common challenge in LC-MS analysis, caused by co-eluting matrix components that interfere with the ionization of the target analyte in the MS source.[8][9]
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before they reach the MS source.
-
Solution: Employ more rigorous sample preparation techniques such as SPE or LLE.[8]
-
-
Optimize Chromatography: Separate the analyte from the interfering matrix components chromatographically.
-
Solution 1 (Gradient Elution): Use a gradient elution method to better resolve Netilmicin from early-eluting, polar matrix components.
-
Solution 2 (HILIC): Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that is well-suited for polar compounds like Netilmicin.[10][11][12] In HILIC, polar analytes are retained, while non-polar matrix components elute earlier, often reducing ion suppression.
-
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte.
-
Solution: This approach helps to compensate for the matrix effect by ensuring that the standards and samples experience similar ionization suppression or enhancement.
-
-
Stable Isotope-Labeled Internal Standard: Use a stable isotope-labeled version of Netilmicin as an internal standard.
-
Solution: This is the most effective way to correct for matrix effects, as the internal standard will co-elute with the analyte and experience the same ionization effects.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sample preparation techniques for this compound in biological matrices?
A1: The most frequently employed sample preparation techniques for this compound in biological fluids like plasma and serum are:
-
Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile is added to the sample to precipitate proteins.[3][4] While effective for removing a large portion of proteins, it may not remove other matrix components like phospholipids, which can cause ion suppression in LC-MS.
-
Liquid-Liquid Extraction (LLE): LLE involves extracting the analyte from the aqueous sample into an immiscible organic solvent.[5][13] This technique can provide cleaner extracts than PPT but requires careful optimization of solvent choice and pH.
-
Solid-Phase Extraction (SPE): SPE is a highly selective and effective technique for sample cleanup and analyte enrichment.[6] It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the purified analyte.
Q2: What type of HPLC column is best suited for this compound analysis?
A2: The choice of HPLC column depends on the chosen chromatographic mode:
-
Reversed-Phase (RP) Chromatography: C18 columns are commonly used for the analysis of this compound.[2] Due to the polar nature of Netilmicin, highly aqueous mobile phases are often required. To prevent phase collapse with highly aqueous mobile phases, it is recommended to use columns with polar endcapping or a polar-embedded stationary phase.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are an excellent alternative for retaining and separating highly polar compounds like Netilmicin.[10][11] HILIC uses a polar stationary phase (e.g., bare silica, amino, or amide) and a mobile phase with a high percentage of organic solvent. This can lead to better retention and separation from non-polar matrix interferences.
Q3: this compound lacks a strong UV chromophore. What are the recommended detection methods?
A3: Due to its poor UV absorbance, direct UV detection of this compound at low concentrations is challenging.[14] The following detection methods are more suitable:
-
Pre-column or Post-column Derivatization: This involves reacting Netilmicin with a labeling agent to form a derivative that can be detected by UV or fluorescence. A common derivatizing agent is o-phthalaldehyde (OPA).
-
Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector that is not dependent on the optical properties of the analyte. It is a good option for non-volatile analytes like Netilmicin.[15][16]
-
Charged Aerosol Detection (CAD): CAD is another universal detection method that offers high sensitivity and a consistent response for non-volatile analytes.[1][17]
-
Mass Spectrometry (MS): LC-MS is a highly sensitive and selective detection method that is widely used for the quantitative analysis of drugs in complex matrices.[8][18]
Experimental Protocols
Protocol 1: Sample Preparation of this compound from Plasma using Protein Precipitation
-
To 100 µL of plasma sample in a 1.5 mL polypropylene microcentrifuge tube, add 400 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
Protocol 2: HPLC-CAD Method for this compound Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A mixture of Methanol and water (45:55% v/v).[2]
-
Flow Rate: 0.8 mL/min[2]
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
CAD Settings:
-
Gain: 100 pA
-
Filter: Medium
-
-
Run Time: 6 minutes[2]
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Netilmicin Analysis
| Sample Preparation Technique | Typical Recovery (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation | 85 - 105 | Fast and simple | May result in significant matrix effects |
| Liquid-Liquid Extraction | 90 - 110 | Cleaner extracts than PPT | More labor-intensive and requires optimization |
| Solid-Phase Extraction | > 95 | High selectivity, clean extracts | Can be more expensive and require method development |
Table 2: Linearity of this compound Detection by HPLC-CAD
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 0.5 - 50 | > 0.999 |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound from plasma.
Caption: Troubleshooting logic for overcoming matrix effects in LC-MS analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ijpir.com [ijpir.com]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Application of Liquid-Liquid Extraction for the Determination of Antibiotics in the Foodstuff: Recent Trends and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid Phase Extraction - Biomics Inc. [biomicsinc.com]
- 7. CN108627589A - A kind of HPLC analytical method for measuring this compound content - Google Patents [patents.google.com]
- 8. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Development of Analytical Technique for Extraction of Commonly used Antibiotics in River Yamuna Based on Liquid- Liquid Extraction : Oriental Journal of Chemistry [orientjchem.org]
- 14. jasco.hu [jasco.hu]
- 15. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 16. researchgate.net [researchgate.net]
- 17. Development and validation of a RP-HPLC method for the estimation of this compound and its related substances using charged aerosol detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bioanalysis of aminoglycosides using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Addressing inconsistent results in Netilmicin Sulfate MIC assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Netilmicin Sulfate Minimum Inhibitory Concentration (MIC) assays.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Quality Control
Q1: My MIC value for the quality control (QC) strain is consistently out of the acceptable range. What should I do?
A1: When your QC strain yields MIC values outside the acceptable range, it indicates a potential issue with the assay's accuracy. A systematic investigation is necessary.
Troubleshooting Steps:
-
Verify QC Strain Integrity:
-
Confirm you are using the correct ATCC® reference strains as recommended by CLSI and EUCAST.
-
Ensure the QC strain has been subcultured the correct number of times and stored properly to prevent contamination or genetic drift.
-
-
Check Media and Reagents:
-
Cation Concentration: The concentration of divalent cations, specifically Magnesium (Mg²⁺) and Calcium (Ca²⁺), in the Mueller-Hinton Broth (MHB) significantly impacts Netilmicin's activity.[1] Inconsistent or incorrect cation concentrations can lead to unreliable MIC values. Use cation-adjusted Mueller-Hinton Broth (CAMHB) and verify the concentrations are within the recommended range.
-
Media pH: The pH of the MHB should be between 7.2 and 7.4. An incorrect pH can affect the activity of the antibiotic.
-
Netilmicin Stock Solution: Re-prepare the this compound stock solution. Ensure the powder was stored correctly and that the calculations for weight and dilution are accurate.
-
-
Review Experimental Protocol:
-
Inoculum Preparation: The final inoculum density in the wells should be approximately 5 x 10⁵ CFU/mL. A higher density can lead to falsely elevated MICs, while a lower density can result in falsely low MICs. Verify your method for standardizing the inoculum (e.g., McFarland standard).
-
Incubation Conditions: Ensure the incubation temperature (35°C ± 2°C) and duration (16-20 hours for broth microdilution) are correct and consistent.
-
Q2: What are the acceptable QC MIC ranges for Netilmicin?
A2: Adherence to established QC ranges is critical for ensuring the validity of your experimental results. The following table summarizes the EUCAST recommended MIC quality control ranges for Netilmicin.
| Quality Control Strain | EUCAST Acceptable MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922 | ≤0.5 - 1 |
Note: It is crucial to consult the latest versions of CLSI M100 and EUCAST QC tables for the most up-to-date ranges.[2]
Data Interpretation
Q3: I am observing "skipped wells" in my broth microdilution plate. How should I interpret these results?
A3: "Skipped wells" refer to a situation where a well with a higher antibiotic concentration shows bacterial growth, while a well with a lower concentration shows no growth. This can be due to technical errors.
Troubleshooting Steps:
-
Check for Contamination: Visually inspect the wells for any signs of contamination.
-
Review Inoculation Technique: Inconsistent inoculation can lead to skipped wells. Ensure proper mixing of the inoculum and careful addition to each well.
-
Repeat the Assay: If skipped wells are observed, it is best to repeat the assay for that isolate to ensure an accurate MIC determination.
Q4: How do I interpret "trailing endpoints" when reading my MIC results?
A4: Trailing endpoints are characterized by reduced but still visible growth over a range of antibiotic concentrations, making it difficult to determine the exact MIC.
Interpretation Guidance:
-
For some antibiotic-organism combinations, trailing can occur. It is generally recommended to read the MIC at the lowest concentration that causes a significant reduction in growth (e.g., ~80% inhibition) compared to the growth control well.[3]
-
Consulting standardized guidelines from CLSI or EUCAST for specific instructions on interpreting trailing endpoints for aminoglycosides is recommended.
Experimental Variability
Q5: I am seeing significant variability in my Netilmicin MIC results between experimental runs. What are the likely causes?
A5: Variability in MIC results can stem from several factors, often related to subtle inconsistencies in the experimental setup.
Common Causes of Variability:
-
Inoculum Density: As mentioned previously, inconsistent inoculum preparation is a major source of variability.
-
Cation Content of Media: Using different batches of Mueller-Hinton Broth with varying cation concentrations can lead to shifts in MIC values.[1]
-
Incubation Time: Minor variations in incubation time can affect the final MIC reading.
-
Preparation of Antibiotic Dilutions: Inaccuracies in preparing the serial dilutions of Netilmicin will directly impact the final MIC values.
To minimize variability, it is essential to standardize all aspects of the protocol and perform the assay with meticulous technique.
Frequently Asked Questions (FAQs)
General Knowledge
Q1: What is the mechanism of action of this compound?
A1: this compound is a semisynthetic aminoglycoside antibiotic. Its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by irreversibly binding to the 30S ribosomal subunit of susceptible bacteria.[4] This binding interferes with the initiation complex of protein synthesis and causes misreading of the mRNA, leading to the production of nonfunctional or toxic proteins and ultimately bacterial cell death.
Q2: What are the primary mechanisms of resistance to Netilmicin?
A2: The most common mechanism of resistance to Netilmicin and other aminoglycosides is enzymatic modification of the antibiotic molecule. Bacteria can acquire genes that produce aminoglycoside-modifying enzymes (AMEs). These enzymes inactivate the drug through:
-
Acetylation: Addition of an acetyl group by N-acetyltransferases (AACs).
-
Phosphorylation: Addition of a phosphate group by O-phosphotransferases (APHs).
-
Adenylation: Addition of an adenyl group by O-nucleotidyltransferases (ANTs).
These modifications prevent the antibiotic from binding effectively to the bacterial ribosome.
Q3: What are the clinical breakpoints for interpreting Netilmicin MIC results?
A3: Clinical breakpoints are used to categorize a bacterial isolate as Susceptible (S), Intermediate (I), or Resistant (R) to an antibiotic. These breakpoints are established by regulatory bodies like EUCAST and CLSI.
EUCAST Clinical MIC Breakpoints for Netilmicin (mg/L):
| Organism Group | Susceptible (S) ≤ | Resistant (R) > |
| Enterobacterales | 4 | 4 |
| Pseudomonas spp. | 4 | 4 |
| Staphylococcus spp. | 4 | 4 |
| Enterococcus spp. | 10 | 10 |
Note: These values are for reference and may be updated. Always consult the latest EUCAST breakpoint tables.[5]
Experimental Procedures
Q4: How should I prepare the this compound stock solution for MIC assays?
A4: Proper preparation of the antibiotic stock solution is critical for accurate MIC determination.
Protocol for Preparing a 10 mg/mL Netilmicin Stock Solution:
-
Determine the Potency: Refer to the manufacturer's certificate of analysis for the potency of the this compound powder (usually in µg/mg).
-
Calculate the Required Weight: Use the following formula: Weight (mg) = (Desired Volume (mL) x Desired Concentration (mg/mL) x 1000) / Potency (µg/mg)
-
Dissolution: Accurately weigh the calculated amount of this compound powder. Dissolve it in sterile deionized water or another appropriate solvent as recommended by the manufacturer.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Storage: Aliquot the sterile stock solution into smaller volumes and store at -20°C or below. Avoid repeated freeze-thaw cycles.[6]
Q5: Can you provide a basic protocol for a broth microdilution MIC assay for Netilmicin?
A5: The following is a generalized protocol based on CLSI and EUCAST guidelines.
Broth Microdilution Protocol Outline:
-
Prepare Netilmicin Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of Netilmicin in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well is typically 50 µL.
-
Prepare Inoculum: From a fresh culture (18-24 hours old), prepare a bacterial suspension in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute Inoculum: Dilute the standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculate Plate: Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing the Netilmicin dilutions. This will bring the total volume in each well to 100 µL.
-
Controls:
-
Growth Control: A well containing 100 µL of CAMHB and the bacterial inoculum, but no antibiotic.
-
Sterility Control: A well containing 100 µL of uninoculated CAMHB.
-
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: After incubation, visually inspect the plate for bacterial growth (indicated by turbidity or a cell pellet at the bottom of the well). The MIC is the lowest concentration of Netilmicin that completely inhibits visible growth.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent MIC results.
Caption: Enzymatic modification as a mechanism of Netilmicin resistance.
References
Technical Support Center: Optimizing Netilmicin Sulfate Activity
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the pH of culture medium for Netilmicin Sulfate activity. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity in culture medium?
While specific quantitative data for the optimal pH of this compound is not extensively published, the general scientific consensus for aminoglycoside antibiotics, the class to which this compound belongs, is that their antibacterial activity is enhanced in alkaline conditions and reduced in acidic conditions. For the closely related aminoglycoside gentamicin, a significant decrease in activity (increase in Minimum Inhibitory Concentration, MIC) has been observed as the pH becomes more acidic. It is strongly recommended to empirically determine the optimal pH for your specific cell line and experimental conditions using the protocol provided below.
Q2: Why is the pH of the culture medium important for this compound activity?
The pH of the culture medium can influence the activity of this compound in several ways:
-
Bacterial Uptake: The transport of aminoglycosides across the bacterial cell membrane is an energy-dependent process that can be inhibited by an acidic environment.
-
Molecular Charge: The net positive charge of aminoglycoside molecules can be affected by pH, which may influence their interaction with the negatively charged bacterial cell surface.
-
Stability: Although this compound is generally stable, extreme pH values can potentially affect its chemical stability over time.
Q3: My cells are not responding to this compound treatment as expected. Could pH be a factor?
Yes, suboptimal pH is a common reason for inconsistent or reduced this compound activity. If you observe lower than expected efficacy, it is crucial to measure and, if necessary, adjust the pH of your culture medium. Cellular metabolism can lead to a drop in the pH of the culture medium over time.
Q4: How can I monitor the pH of my cell culture medium?
The pH of the culture medium can be monitored using several methods:
-
Phenol Red: Many commercial culture media contain phenol red as a pH indicator. A change in color from red to yellow indicates a drop in pH.
-
pH Meter: For more precise measurements, a calibrated pH meter can be used on a sample of the culture medium.
-
pH Test Strips: These provide a quick and convenient, though less precise, method for estimating the pH.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or no this compound activity | Suboptimal (acidic) pH of the culture medium. | Measure the pH of your culture medium. Adjust the pH to a slightly alkaline range (e.g., 7.4-7.8) and repeat the experiment. Consider using a buffered medium or more frequent media changes to maintain a stable pH. |
| Incorrect concentration of this compound. | Verify the concentration of your stock solution and the final concentration in the culture medium. | |
| Bacterial resistance to this compound. | Confirm the susceptibility of your bacterial strain to this compound using a standard antimicrobial susceptibility test (e.g., Kirby-Bauer disk diffusion or broth microdilution). | |
| Inconsistent results between experiments | Fluctuations in the pH of the culture medium. | Standardize your cell seeding density and media change schedule to ensure consistent pH at the time of this compound addition. Regularly monitor the pH of your cultures. |
| Degradation of this compound stock solution. | Prepare fresh stock solutions of this compound and store them under appropriate conditions (typically at -20°C in small aliquots). | |
| High cell death in control group (no antibiotic) | Inappropriate culture conditions (including pH). | Ensure your culture medium has the correct pH for optimal cell health before adding any antibiotic. Most mammalian cell lines prefer a pH between 7.2 and 7.4. |
Quantitative Data Summary
While specific data for this compound is limited, the following table illustrates the effect of pH on the Minimum Inhibitory Concentration (MIC) of the related aminoglycoside, gentamicin, against E. coli. A higher MIC indicates lower antibacterial activity.
| pH | Gentamicin MIC (µg/mL) against E. coli |
| 7.4 | 0.5 |
| 6.0 | 2 |
| 5.0 | 16 |
Data is illustrative and based on published findings for gentamicin to demonstrate the general trend for aminoglycosides.
Experimental Protocols
Protocol for Determining the Optimal pH for this compound Activity
This protocol describes a method to determine the optimal pH for this compound activity against a specific bacterial strain using a broth microdilution assay.
Materials:
-
Bacterial strain of interest
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Sterile buffers for pH adjustment (e.g., phosphate or Tris buffers of varying pH) or sterile HCl and NaOH for pH adjustment of the medium
-
pH meter
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Incubator
Methodology:
-
Prepare pH-Adjusted Media:
-
Prepare aliquots of the bacterial growth medium.
-
Adjust the pH of each aliquot to a different value within the desired range (e.g., 6.5, 7.0, 7.5, 8.0, 8.5) using sterile buffers or sterile HCl/NaOH.
-
Verify the final pH of each medium preparation with a calibrated pH meter.
-
Sterile-filter the pH-adjusted media if necessary.
-
-
Prepare Bacterial Inoculum:
-
Inoculate a single bacterial colony into the standard (unadjusted pH) growth medium and incubate until it reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension in the standard growth medium to achieve the desired final inoculum concentration (typically 5 x 10⁵ CFU/mL).
-
-
Prepare this compound Dilutions:
-
In a 96-well plate, perform a serial two-fold dilution of the this compound stock solution in each of the pH-adjusted media to cover a clinically relevant concentration range.
-
-
Inoculate the Plate:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include control wells for each pH condition: a positive control (bacteria in medium without antibiotic) and a negative control (medium only).
-
-
Incubation:
-
Incubate the 96-well plate at the optimal growth temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
-
Determine the Minimum Inhibitory Concentration (MIC):
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.
-
-
Data Analysis:
-
Compare the MIC values of this compound at each pH. The pH that results in the lowest MIC is the optimal pH for this compound activity under these experimental conditions.
-
Visualizations
Caption: Workflow for determining the optimal pH for this compound activity.
Caption: Logical relationship of factors influencing this compound activity.
Technical Support Center: Minimizing Non-Specific Binding of Netilmicin Sulfate in Cellular Assays
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to minimize non-specific binding of Netilmicin Sulfate in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem in cellular assays with this compound?
A1: Non-specific binding refers to the attachment of this compound to cellular components or assay surfaces (like microplates) that are not the intended target. This can lead to high background signals, which obscure the true specific binding signal, reduce assay sensitivity, and can lead to inaccurate quantification of the drug's effect.[1][2][3] Aminoglycosides like Netilmicin can exhibit non-specific binding due to electrostatic interactions.[4]
Q2: What are the primary causes of high non-specific binding of this compound?
A2: The main causes include:
-
Electrostatic Interactions: Netilmicin is a polycationic molecule that can non-specifically bind to negatively charged cell membranes and plastic surfaces.
-
Hydrophobic Interactions: Although less dominant than electrostatic interactions for aminoglycosides, hydrophobic interactions can still contribute to non-specific binding to certain cellular components and assay materials.[5]
-
Inadequate Blocking: Failure to effectively block all unoccupied binding sites on the assay plate and cell surfaces.[6]
-
Insufficient Washing: Incomplete removal of unbound or weakly bound this compound during wash steps.[7]
-
High Concentration of this compound: Using a concentration of the drug that is too high can saturate specific binding sites and increase the likelihood of non-specific interactions.
Q3: How does the presence of serum in the culture medium affect this compound binding?
A3: Serum contains various proteins, such as albumin, that can bind to this compound, reducing its free concentration and potentially decreasing its non-specific binding to cells and plastic. However, serum components can also interfere with the assay. The effect of serum can be complex and may need to be empirically determined for your specific assay.
Troubleshooting Guides
High Background Signal
Problem: I am observing a high background signal in my no-treatment control wells.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate blocking | Optimize blocking buffer concentration and incubation time. Test different blocking agents. | Reduction in background signal by saturating non-specific binding sites. |
| Insufficient washing | Increase the number and/or duration of wash steps. Use a wash buffer with a mild detergent (e.g., 0.05% Tween-20). | More effective removal of unbound this compound, leading to a lower background. |
| High this compound concentration | Perform a dose-response curve to determine the optimal concentration with the best signal-to-noise ratio. | Identification of a concentration that minimizes non-specific binding while still providing a robust specific signal. |
| Cell seeding density | Optimize cell number per well to ensure a monolayer and minimize exposed plastic surfaces. | Reduced background due to less available surface for non-specific binding. |
Disclaimer: The expected outcomes are illustrative. The actual degree of improvement will depend on the specific experimental conditions.
Poor Reproducibility
Problem: I am seeing significant variability between replicate wells.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent washing | Ensure uniform and thorough washing across all wells. An automated plate washer can improve consistency. | Reduced well-to-well variability and more consistent results. |
| Edge effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or water. | Minimized variability between wells due to more uniform conditions across the plate. |
| Inconsistent cell seeding | Ensure a homogenous cell suspension before and during seeding. Calibrate pipettes regularly. | More uniform cell distribution and, consequently, more reproducible results. |
| Reagent preparation | Prepare fresh reagents and ensure they are well-mixed before use. | Consistent reagent performance across the assay. |
Disclaimer: The expected outcomes are illustrative. The actual degree of improvement will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Cellular Uptake Assay for this compound
This protocol is designed to measure the amount of this compound taken up by adherent cells.
Materials:
-
Adherent cells (e.g., HEK293, HeLa)
-
Cell culture medium (with and without serum)
-
This compound
-
Radiolabeled this compound (e.g., [³H]-Netilmicin) or a fluorescently labeled version
-
Phosphate-Buffered Saline (PBS)
-
Blocking buffer (e.g., PBS with 1% Bovine Serum Albumin - BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Lysis buffer (e.g., RIPA buffer)
-
Scintillation cocktail (for radiolabeled drug) or fluorescence plate reader
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight.
-
Washing: Gently wash the cell monolayer twice with 200 µL of warm PBS.
-
Blocking: Add 100 µL of blocking buffer to each well and incubate for 1 hour at 37°C to block non-specific binding sites on the cells and plate.
-
Treatment:
-
For total uptake: Add this compound (including a tracer amount of labeled Netilmicin) to the desired final concentration in cell culture medium.
-
For non-specific uptake: Add a high concentration of unlabeled this compound (e.g., 100-fold excess) along with the labeled Netilmicin.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 1-4 hours) at 37°C.
-
Washing: Aspirate the treatment solution and wash the cells three times with 200 µL of ice-cold wash buffer to remove unbound drug.
-
Cell Lysis: Add 100 µL of lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Quantification:
-
For radiolabeled drug: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
For fluorescently labeled drug: Measure fluorescence using a plate reader at the appropriate excitation/emission wavelengths.
-
-
Data Analysis: Calculate specific uptake by subtracting the non-specific uptake from the total uptake.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cell viability.
Materials:
-
Adherent cells
-
Cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and incubate overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a no-treatment control.
-
Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the no-treatment control.
Visualizations
Caption: Mechanism of specific and non-specific binding of Netilmicin.
Caption: General experimental workflow for a cellular binding assay.
Caption: Simplified signaling pathway of Netilmicin-induced cellular toxicity.
References
- 1. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 2. mybiosource.com [mybiosource.com]
- 3. mabtech.com [mabtech.com]
- 4. Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. bosterbio.com [bosterbio.com]
- 7. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
Technical Support Center: Improving the Reproducibility of Netilmicin Sulfate Biofilm Disruption Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of Netilmicin Sulfate biofilm disruption assays.
Troubleshooting Guide
This guide addresses common issues encountered during biofilm disruption experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent initial inoculum density.- Uneven biofilm formation due to edge effects.- Inconsistent washing technique, leading to variable biofilm removal.- Pipetting errors. | - Ensure a homogenous bacterial suspension before inoculation. Use a multichannel pipette for consistency.- To minimize evaporation and temperature gradients, fill outer wells of the microtiter plate with sterile water or media without bacteria.[1]- Standardize the washing procedure. Use a gentle, consistent method to remove planktonic bacteria without disturbing the biofilm.[2]- Calibrate pipettes regularly and use proper pipetting techniques. |
| Poor or no biofilm formation | - Bacterial strain is a weak biofilm former.- Inappropriate growth medium or supplements.- Suboptimal incubation conditions (time, temperature, aeration).- The surface of the microtiter plate is not conducive to biofilm attachment. | - Use a well-characterized, strong biofilm-forming strain as a positive control.- Optimize the growth medium. Some bacteria require specific supplements, like glucose, to form robust biofilms.- Optimize incubation time and temperature for the specific bacterial strain. Ensure adequate humidity to prevent drying.[1]- Use tissue culture-treated plates, which are generally better for biofilm attachment. |
| This compound appears ineffective (no biofilm disruption) | - Biofilm has matured to a highly resistant state.- Suboptimal concentration of this compound.- Inactivation of this compound due to media components or pH.- Presence of a high concentration of extracellular DNA (eDNA) in the biofilm matrix. | - Treat biofilms at an earlier stage of development (e.g., 24 hours instead of 48 hours).- Perform a dose-response experiment to determine the Minimum Biofilm Eradication Concentration (MBEC).- The activity of aminoglycosides like Netilmicin can be affected by low pH and high concentrations of divalent cations (Ca2+, Mg2+).[3] Ensure the pH of the medium is controlled and consider using a medium with defined cation concentrations.- eDNA can bind to and sequester positively charged aminoglycosides. Consider co-treatment with DNase to degrade the eDNA matrix.[4] |
| Inconsistent Crystal Violet staining | - Insufficient removal of planktonic cells before staining.- Over-washing, leading to loss of biofilm.- Incomplete solubilization of the crystal violet stain. | - Ensure thorough but gentle washing to remove all non-adherent cells.- Standardize the force and number of washes.- Ensure the solubilization solution (e.g., 30% acetic acid) is added to all wells and incubated for a sufficient time to completely dissolve the stain.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound against bacterial biofilms?
A1: this compound is an aminoglycoside antibiotic that primarily works by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, leading to misreading of mRNA and the production of nonfunctional proteins. In the context of biofilms, its effectiveness can be hindered by the extracellular polymeric substance (EPS) matrix, which can limit antibiotic penetration and create altered chemical microenvironments.
Q2: Why are my biofilm disruption results with this compound not reproducible?
A2: Reproducibility issues in biofilm assays are common and can stem from several factors. These include variability in experimental conditions such as inoculum preparation, incubation time, temperature, humidity, and washing techniques. The composition of the growth medium, including pH and nutrient levels, can also significantly impact both biofilm formation and the efficacy of this compound.
Q3: How does the pH of the growth medium affect the activity of this compound?
A3: The antimicrobial activity of aminoglycosides, including this compound, is generally higher at a more alkaline pH.[3] Acidic conditions, which can be generated by bacterial metabolism within the biofilm, can reduce the uptake of the antibiotic into the bacterial cells, thereby decreasing its efficacy.
Q4: What is the Minimum Biofilm Eradication Concentration (MBEC) and why is it important?
A4: The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration of an antimicrobial agent required to kill the bacteria in a pre-formed biofilm.[6] Unlike the Minimum Inhibitory Concentration (MIC), which measures the effect on planktonic (free-floating) bacteria, the MBEC provides a more accurate measure of an antibiotic's effectiveness against the more resistant biofilm phenotype.[7][8]
Q5: Can sub-inhibitory concentrations of this compound affect biofilms?
A5: Yes, sub-inhibitory concentrations of some antibiotics, including aminoglycosides, have been shown to paradoxically induce biofilm formation in certain bacteria.[2] This is a critical consideration when determining the appropriate concentrations for your disruption assay.
Quantitative Data
While specific MBEC values for this compound are not widely available in the literature, the following table provides representative MBEC data for other aminoglycosides against common biofilm-forming bacteria. These values can serve as a starting point for designing your own experiments with this compound, but it is crucial to determine the MBEC for your specific strains and conditions.
| Antibiotic | Organism | MBEC (µg/mL) | Reference |
| Tobramycin | Pseudomonas aeruginosa | 80 - >5120 | [3] |
| Gentamicin | Staphylococcus aureus | >512 | [9] |
Note: MBEC values can vary significantly based on the bacterial strain, biofilm age, and assay conditions.
Experimental Protocols
Detailed Methodology for a this compound Biofilm Disruption Assay using Crystal Violet Staining
This protocol is adapted from standard crystal violet biofilm assay methodologies.[1][5][10]
1. Preparation of Bacterial Inoculum: a. From a fresh agar plate, inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Tryptic Soy Broth - TSB). b. Incubate overnight at 37°C with shaking. c. The next day, dilute the overnight culture in fresh, pre-warmed medium to a final optical density at 600 nm (OD600) of 0.05-0.1.
2. Biofilm Formation: a. Dispense 100 µL of the diluted bacterial culture into the wells of a sterile 96-well flat-bottomed, tissue culture-treated microtiter plate. b. Include negative control wells containing sterile medium only. c. To prevent edge effects, fill the outer perimeter wells with 200 µL of sterile water or medium. d. Cover the plate and incubate statically (without shaking) at 37°C for 24-48 hours in a humidified incubator.
3. This compound Treatment: a. After incubation, carefully remove the planktonic culture from each well using a pipette or by gently inverting the plate and shaking out the liquid. b. Wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria. Be gentle to avoid dislodging the biofilm. c. Prepare serial dilutions of this compound in the appropriate growth medium. d. Add 100 µL of the this compound dilutions to the biofilm-containing wells. Include wells with antibiotic-free medium as a positive control for biofilm growth. e. Cover the plate and incubate at 37°C for a specified treatment time (e.g., 24 hours).
4. Quantification of Biofilm Disruption (Crystal Violet Staining): a. Following treatment, discard the medium containing this compound. b. Wash the wells twice with 200 µL of sterile PBS. c. Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes. d. Remove the crystal violet solution and wash the plate three to four times by gently submerging it in a container of tap water. e. Vigorously tap the plate on absorbent paper to remove all excess liquid and allow it to air dry completely. f. Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[5] g. Incubate at room temperature for 15-30 minutes with gentle shaking. h. Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottomed 96-well plate. i. Measure the absorbance at 570-595 nm using a microplate reader.
5. Data Analysis: a. Subtract the absorbance of the negative control (medium only) from all test wells. b. The percentage of biofilm disruption can be calculated using the following formula: % Disruption = 100 - [ (OD of treated well / OD of untreated control well) * 100 ]
Visualizations
Experimental Workflow for Biofilm Disruption Assay
Caption: Workflow for this compound biofilm disruption assay.
Factors Affecting Reproducibility
Caption: Key factors influencing the reproducibility of biofilm assays.
Signaling Pathway: Aminoglycoside Interference with Quorum Sensing
Caption: Potential interference of Netilmicin with P. aeruginosa quorum sensing.
References
- 1. ableweb.org [ableweb.org]
- 2. Frontiers | Secondary Effects of Antibiotics on Microbial Biofilms [frontiersin.org]
- 3. Inhibition and destruction of Pseudomonas aeruginosa biofilms by antibiotics and antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. static.igem.org [static.igem.org]
- 6. emerypharma.com [emerypharma.com]
- 7. Antimicrobial Treatment of Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. MIC versus MBEC to determine the antibiotic sensitivity of Staphylococcus aureus in peritoneal dialysis peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
Troubleshooting unexpected peaks in Netilmicin Sulfate chromatogram
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected peaks during the chromatographic analysis of Netilmicin Sulfate.
Troubleshooting Guide & FAQs
This section addresses common issues related to unexpected peaks in your this compound chromatogram.
Q1: I am seeing unexpected peaks in my this compound chromatogram. What are the first steps I should take?
A1: When encountering unexpected peaks, a systematic approach is crucial. First, verify that the peaks are not artifacts from the system itself. This can be done by injecting a blank (your mobile phase or sample solvent) to see if the peaks persist. If the peaks are absent in the blank, they are likely related to your sample. Next, review your sample preparation procedure for any potential sources of contamination. Finally, compare the retention times of the unexpected peaks with those of known related substances and impurities of this compound.
Q2: What are the common known impurities in this compound that could appear as extra peaks?
A2: Netilmicin is a semi-synthetic aminoglycoside derived from sisomicin. Therefore, several related substances can be present as impurities. The most common ones include:
-
Sisomicin (Impurity A): The precursor to Netilmicin.
-
1-N-ethylgaramine (Impurity B): A hydrolysis product.
-
2'-N-ethyl- and 6'-N-ethyl-derivatives of sisomicin: Alkylation byproducts.[1]
It is also possible to observe peaks from degradation products, especially if the sample has been stressed (e.g., exposed to heat, acid, or base).[2]
Q3: My unexpected peak is broad and not sharp like my main Netilmicin peak. What could this indicate?
A3: A broad peak can suggest several issues. It might be a late-eluting peak from a previous injection, especially in isocratic methods.[3] To check for this, extend the run time of your chromatogram to see if the peak elutes fully.[3] Broad peaks can also indicate that the sample solvent is too strong compared to your mobile phase, causing poor peak focusing on the column.[3] Ensure your sample is dissolved in a solvent that is as weak as or weaker than the initial mobile phase.[3]
Q4: I've confirmed the unexpected peak is not a system artifact or a known impurity. What else could it be?
A4: If the peak is not a known impurity, it could be a degradation product. Forced degradation studies, where the drug substance is intentionally exposed to stress conditions like acid, base, oxidation, heat, or light, can help identify potential degradation products.[4][5] Comparing the chromatogram of your sample to that of a force-degraded standard can help in identifying these unknown peaks. It is also possible that the peak is from a contaminant introduced during sample preparation or from the sample matrix itself.
Q5: Could my mobile phase preparation be causing these unexpected peaks?
A5: Absolutely. Inconsistencies in mobile phase preparation can lead to retention time shifts and the appearance of extraneous peaks.[3] Ensure your mobile phase components are accurately measured and freshly prepared. If your method requires a specific pH, calibrate your pH meter regularly.[3] Contamination in the mobile phase, especially in gradient elution, can accumulate on the column and elute as spurious peaks. Filtering the mobile phase is a good practice to remove particulate matter.[6]
Summary of Known this compound Related Substances
The following table summarizes common impurities and their typical relative retention times (RRT) with respect to this compound, as described in the European Pharmacopoeia (EP) monograph.[1][7]
| Impurity Name | Common Designation | Typical Relative Retention Time (RRT) |
| 1-N-ethylgaramine | Impurity B | ~0.41 |
| Sisomicin | Impurity A | ~0.57 |
| Netilmicin | - | 1.00 |
| Impurity E | - | Refer to EP monograph |
| Impurity F | - | Refer to EP monograph |
Note: RRTs are approximate and can vary depending on the specific chromatographic conditions.
Experimental Protocols
Method for the Analysis of this compound and its Related Substances (Based on European Pharmacopoeia)
This method is suitable for identifying and quantifying this compound and its related substances.
-
Column: Silica-based C18, 5 µm particles.[1]
-
Mobile Phase: An aqueous solution containing anhydrous sodium sulfate, sodium octane sulfonate, and tetrahydrofuran, with the pH adjusted using phosphoric acid.[1][7] It's important to use stabilized tetrahydrofuran to ensure a low background current.[1]
-
Detection: Pulsed Amperometric Detection (PAD) is often used due to the weak UV chromophore of Netilmicin and its related substances.[1][7] A post-column addition of sodium hydroxide is necessary to increase the pH for PAD detection.[1]
-
Temperature: Controlled column and detector temperature (e.g., 50°C) is recommended for reproducible results.[7]
Forced Degradation Study Protocol
To investigate potential degradation products, subject a solution of this compound to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 80°C.
-
Base Hydrolysis: 0.1 N NaOH at 80°C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.[4]
-
Thermal Degradation: Heat the solid drug substance at an elevated temperature (e.g., above 50°C).[4]
-
Photolytic Degradation: Expose a solution of the drug substance to UV light.[4]
Analyze the stressed samples using the validated HPLC method to observe any new peaks that are formed.
Visual Troubleshooting Guide
The following diagrams illustrate the troubleshooting workflow for unexpected peaks and a conceptual representation of potential sources.
Caption: A flowchart for troubleshooting unexpected peaks.
Caption: Potential sources of unexpected chromatographic peaks.
References
- 1. antecscientific.com [antecscientific.com]
- 2. academic.oup.com [academic.oup.com]
- 3. halocolumns.com [halocolumns.com]
- 4. ajrconline.org [ajrconline.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. jasco.hu [jasco.hu]
Technical Support Center: Optimizing Netilmicin and β-Lactam Synergy Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing synergy testing parameters for Netilmicin Sulfate and β-lactam antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of synergy between Netilmicin and β-lactam antibiotics?
A1: The synergistic interaction between β-lactam antibiotics and aminoglycosides like Netilmicin is based on a multi-step mechanism. Initially, the β-lactam antibiotic acts on the bacterial cell wall, inhibiting its synthesis and increasing its permeability. This disruption of the cell wall facilitates the uptake of the aminoglycoside into the bacterium, allowing it to reach its ribosomal target and inhibit protein synthesis more effectively. This enhanced intracellular concentration of the aminoglycoside leads to a greater bactericidal effect than either agent could achieve alone.
Q2: Which in vitro methods are most commonly used to test for synergy between Netilmicin and β-lactams?
A2: The most common methods for synergy testing are the checkerboard assay, the time-kill assay, and the E-test (a gradient diffusion method).[1][2][3] The checkerboard method is often used to assess the inhibitory activity of the combination, while time-kill assays provide information on the bactericidal activity over time.[1][3]
Q3: How is synergy quantitatively measured and interpreted in a checkerboard assay?
A3: In a checkerboard assay, synergy is quantified by calculating the Fractional Inhibitory Concentration (FIC) Index. The FIC for each drug is the Minimum Inhibitory Concentration (MIC) of the drug in combination divided by the MIC of the drug alone. The FIC Index is the sum of the individual FICs. The results are typically interpreted as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
Q4: How is synergy defined in a time-kill assay?
A4: In a time-kill assay, synergy is generally defined as a ≥ 2-log10 decrease in the colony-forming units (CFU)/mL by the combination of antibiotics compared to the most active single agent at a specific time point (e.g., 24 hours).[4][6]
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible results in checkerboard assays.
-
Possible Cause 1: Inaccurate initial MIC determination. The concentrations used in the checkerboard are based on the MIC of each drug alone. Inaccurate MICs will lead to incorrect FIC Index calculations.
-
Solution: Ensure that the MIC for both Netilmicin and the β-lactam are accurately determined according to standardized protocols (e.g., CLSI guidelines) before setting up the checkerboard assay.[1]
-
-
Possible Cause 2: Improper inoculum preparation. The density of the bacterial inoculum is critical for consistent results.
-
Solution: Standardize the inoculum preparation to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10^8 CFU/mL, and then dilute to the final desired concentration (e.g., 5 x 10^5 CFU/mL in the wells).[7]
-
-
Possible Cause 3: Pipetting errors. The checkerboard assay involves numerous dilutions and additions, making it susceptible to pipetting inaccuracies.
Issue 2: Discrepancy between checkerboard and time-kill assay results.
-
Possible Cause: Different endpoints measured. The checkerboard assay measures the inhibition of growth (bacteriostatic effect), while the time-kill assay measures bacterial killing (bactericidal effect).[1][2] A combination may be synergistic in inhibiting growth but not in killing the bacteria.
-
Solution: Acknowledge the different nature of the assays. The choice of method should align with the research question. If bactericidal activity is the primary interest, the time-kill assay is more appropriate.
-
Issue 3: No synergy observed between Netilmicin and a β-lactam.
-
Possible Cause 1: High-level resistance. The bacterial isolate may possess high-level resistance to either Netilmicin or the β-lactam, which can prevent a synergistic interaction.[10]
-
Solution: Characterize the resistance profile of your test organism. Synergy is less likely against isolates with high-level resistance to one or both agents.
-
-
Possible Cause 2: Suboptimal antibiotic concentrations. The concentrations tested may not be within the range where synergy occurs.
Quantitative Data Summary
Table 1: Interpretation of Fractional Inhibitory Concentration (FIC) Index in Checkerboard Assays.
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to ≤ 4.0 | Indifference |
| > 4.0 | Antagonism |
Data compiled from multiple sources.[4][5]
Table 2: Synergy of Netilmicin with Various β-Lactams against different bacterial species (Illustrative Data).
| Bacterial Species | β-Lactam | Synergy Observed (Checkerboard - FIC Index ≤ 0.5) | Synergy Observed (Time-Kill - ≥2-log10 reduction) |
| Pseudomonas aeruginosa | Carbenicillin | 45.7% of isolates | Not specified |
| Klebsiella spp. | Cefazolin | 4.8% of isolates | Not specified |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Imipenem | Synergistic bacteriostatic effect against 22/32 strains | Strongly bactericidal against 6/10 strains |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Cefazolin | Synergistic bacteriostatic effect against 22/32 strains | Strongly bactericidal against 5/10 strains |
This table presents illustrative data compiled from various studies and is not exhaustive.[5][11]
Experimental Protocols
Checkerboard Assay Protocol
-
Determine the MICs: First, determine the MIC of Netilmicin and the β-lactam antibiotic individually for the test organism using a standard microdilution method.
-
Prepare Antibiotic Stock Solutions: Prepare stock solutions of each antibiotic at a concentration that is a multiple of the highest concentration to be tested.
-
Prepare Microtiter Plate:
-
Add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to each well of a 96-well microtiter plate.[7]
-
Create serial dilutions of the β-lactam antibiotic horizontally across the plate.
-
Create serial dilutions of Netilmicin vertically down the plate. This will result in each well containing a unique combination of antibiotic concentrations.
-
-
Inoculum Preparation and Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 100 µL of the final inoculum to each well.[7]
-
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Reading and Interpretation:
-
Visually inspect the wells for turbidity to determine the MIC of each antibiotic alone and in combination.
-
Calculate the FIC Index for each well showing no growth. The lowest FIC Index is reported for the combination.
-
Time-Kill Assay Protocol
-
Prepare Bacterial Culture: Grow the test organism in CAMHB to the early to mid-logarithmic phase of growth.
-
Inoculum Preparation: Dilute the logarithmic phase culture to a starting concentration of approximately 5 x 10^5 CFU/mL in fresh CAMHB.
-
Set up Test Tubes: Prepare tubes containing:
-
Growth control (no antibiotic)
-
Netilmicin alone (at a predetermined concentration, e.g., 0.5x MIC)
-
β-lactam alone (at a predetermined concentration, e.g., 0.5x MIC)
-
The combination of Netilmicin and the β-lactam at the same concentrations.
-
-
Incubation and Sampling:
-
Incubate all tubes at 35-37°C with shaking.
-
At specified time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.[12]
-
-
Quantification:
-
Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is determined by comparing the reduction in CFU/mL of the combination to the single agents.
Visualizations
Caption: Mechanism of synergy between β-lactam antibiotics and Netilmicin.
Caption: Experimental workflow for the checkerboard synergy assay.
Caption: Experimental workflow for the time-kill synergy assay.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. journals.asm.org [journals.asm.org]
- 3. When One Drug Is Not Enough: Context, Methodology, and Future Prospects in Antibacterial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. In Vitro Synergistic Effects of Double and Triple Combinations of β-Lactams, Vancomycin, and Netilmicin against Methicillin-Resistant Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synergism at clinically attainable concentrations of aminoglycoside and beta-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro synergistic effect of netilmicin, a new aminoglycoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid contamination in Netilmicin Sulfate stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding contamination in Netilmicin Sulfate stock solutions. Adherence to these protocols is critical for ensuring the integrity and efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a semi-synthetic, water-soluble aminoglycoside antibiotic.[1][2] In research, it is primarily used to prevent or eliminate bacterial contamination in cell cultures. It is effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves binding to the bacterial 30S ribosomal subunit, which disrupts protein synthesis and ultimately leads to bacterial cell death.[3]
Q2: What are the primary types of contamination to be aware of when preparing this compound stock solutions?
There are two main types of contamination to consider:
-
Microbial Contamination: Introduction of bacteria, fungi (yeast and mold), or mycoplasma into the stock solution.
-
Chemical Contamination: Degradation of the this compound molecule due to improper storage or handling, leading to a loss of potency and the formation of impurities.
Q3: What are the ideal storage conditions for this compound powder and stock solutions?
-
Powder: this compound powder is hygroscopic and may be light-sensitive.[4] It should be stored in a tightly sealed container in a dry, dark place at either 2-8°C or -20°C, as recommended by the manufacturer.[1][5]
-
Stock Solutions: Sterile, aqueous stock solutions of this compound are stable for at least seven days when stored at 4°C or 25°C.[6] For longer-term storage, it is best practice to store aliquots at -20°C to minimize freeze-thaw cycles.[1]
Q4: How should I sterilize my this compound stock solution?
This compound solutions are heat-sensitive. Therefore, they should be sterilized by filtration through a sterile 0.22 µm syringe filter. Autoclaving is not recommended as it can degrade the antibiotic.
Q5: Can I use tap water to prepare my stock solution?
No. Always use high-purity, sterile water for injection (WFI) or sterile, nuclease-free water to prepare your stock solution. Tap water can introduce microbial and chemical contaminants.
Troubleshooting Guides
Microbial Contamination
| Symptom | Potential Cause | Troubleshooting Steps |
| Visible turbidity, cloudiness, or color change in the stock solution. | Bacterial or fungal contamination. | 1. Discard the contaminated stock solution immediately. 2. Review your aseptic technique (see Experimental Protocol: Aseptic Technique). 3. Ensure all materials (water, vials, pipette tips) are sterile. 4. Prepare a fresh stock solution using proper aseptic technique. |
| Unexpected results in experiments (e.g., cell death, altered cell morphology). | Mycoplasma contamination (not visible to the naked eye). | 1. Test your cell cultures and stock solutions for mycoplasma using a dedicated PCR-based or culture-based detection kit. 2. If positive, discard the contaminated solution and affected cell cultures. 3. Review laboratory procedures to identify and eliminate the source of mycoplasma. |
| Growth on a sterility test plate after inoculating with the stock solution. | Bacterial or fungal contamination. | 1. Confirm the identity of the contaminant through microscopy or further microbiological testing. 2. Discard the contaminated stock. 3. Re-evaluate and reinforce aseptic practices within the laboratory. |
Chemical Contamination
| Symptom | Potential Cause | Troubleshooting Steps |
| Loss of antibiotic efficacy over time. | Chemical degradation of this compound. | 1. Check Storage Conditions: Ensure the stock solution is stored at the correct temperature (-20°C for long-term storage) and protected from light. 2. Verify pH: The optimal pH for this compound solutions is between 3.5 and 5.5.[7] Extreme pH values can lead to degradation. Use sterile, buffered water if necessary. 3. Avoid Incompatible Chemicals: Do not mix this compound with strong acids, bases, or oxidizing agents.[8] |
| Visible precipitation in the stock solution. | Poor solubility or chemical reaction. | 1. Ensure Complete Dissolution: Gently warm the solution and vortex to ensure the powder is fully dissolved. 2. Check for Incompatibilities: Review all components of your solution for potential chemical interactions. Some additives, like multivitamins, can reduce the stability of this compound.[6] |
| Discoloration of the stock solution (e.g., yellowing). | Potential degradation of the antibiotic. | 1. While slight discoloration may not always indicate a complete loss of activity, it is a sign of potential degradation. 2. It is best to discard the discolored solution and prepare a fresh stock. 3. To investigate further, a stability-indicating HPLC method can be used to assess the purity of the solution.[4][7][9] |
Experimental Protocols
Preparation of a Sterile this compound Stock Solution (100 mg/mL)
Materials:
-
This compound powder
-
Sterile, high-purity water (e.g., Water for Injection, nuclease-free water)
-
Sterile conical tubes or vials
-
Sterile, individually wrapped serological pipettes or micropipettes with sterile tips
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Calibrated analytical balance
-
Laminar flow hood or biological safety cabinet (BSC)
Procedure:
-
Prepare the Workspace: Decontaminate the laminar flow hood or BSC with an appropriate disinfectant (e.g., 70% ethanol).
-
Calculate and Weigh: Calculate the required amount of this compound powder to prepare the desired volume and concentration. Weigh the powder accurately using an analytical balance.
-
Dissolve: Aseptically transfer the powder to a sterile conical tube. Using a sterile pipette, add the required volume of sterile water. Vortex gently until the powder is completely dissolved.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter the solution into a new sterile tube or vial.
-
Aliquot and Store: Aliquot the sterile stock solution into smaller, sterile cryovials to minimize the risk of contamination from repeated use and to avoid multiple freeze-thaw cycles.
-
Labeling: Clearly label each aliquot with the name of the antibiotic, concentration, date of preparation, and your initials.
-
Storage: Store the aliquots at -20°C for long-term use. A working aliquot can be stored at 4°C for up to one week.
Visualizations
Caption: Workflow for preparing and handling this compound stock solutions to prevent contamination.
Caption: Troubleshooting decision tree for contaminated this compound stock solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C42H92N10O34S5 | CID 62115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Preclinical toxicologic studies of netilmicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpir.com [ijpir.com]
- 5. scbt.com [scbt.com]
- 6. Compatibility of this compound injection with commonly used intravenous injections and additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. A Simple Eco-Friendly Stability-Indicating HPLC Method for Determination of NETILMICIN in Bulk and Ophthalmic Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of cation concentration on Netilmicin Sulfate MIC values
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Netilmicin Sulfate and investigating its Minimum Inhibitory Concentration (MIC) values. A particular focus is placed on the impact of cation concentrations in the experimental setup.
Frequently Asked Questions (FAQs)
Q1: We are observing higher than expected Netilmicin MIC values for our bacterial isolates. What could be the cause?
A1: Higher than expected MIC values for Netilmicin, and other aminoglycosides, are frequently linked to the concentration of divalent cations, specifically Magnesium (Mg²⁺) and Calcium (Ca²⁺), in the testing medium.[1][2][3] It is crucial to ensure your Mueller-Hinton Broth (MHB) is properly prepared and, if necessary, adjusted to the recommended cation concentrations.
Q2: How significantly do cations affect Netilmicin MIC values?
A2: The effect is substantial, particularly for organisms like Pseudomonas aeruginosa. Studies have shown that increasing concentrations of Mg²⁺ and Ca²⁺ can lead to a several-fold increase in the observed MIC.[1][3][4] For instance, one study noted that for P. aeruginosa, a susceptible disk test result corresponded to an MIC of ≤4.0 µg/mL in unsupplemented broth, but this value increased to ≤32 µg/mL in broth with recommended cation concentrations.[1]
Q3: What is the underlying mechanism for this cation interference?
A3: The polycationic nature of aminoglycosides like Netilmicin is crucial for their uptake into bacterial cells and their binding to the ribosomal RNA target.[5] Divalent cations are believed to interfere with this process in two main ways:
-
Outer Membrane Stabilization: Cations can bind to the negatively charged lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria, reducing its permeability to the positively charged Netilmicin molecules.
-
Competitive Binding: The primary target of Netilmicin is the 16S rRNA within the 30S ribosomal subunit, an interaction driven by electrostatics.[5][6] Increased environmental cation concentrations may competitively inhibit the binding of the positively charged aminoglycoside to the negatively charged phosphate backbone of the rRNA.[5]
Q4: Our lab prepares its own Mueller-Hinton Broth. How can we ensure our results are consistent and reproducible?
A4: Consistency is key. Different lots of commercial MHB can have varying levels of divalent cations, leading to variability in MIC results.[3][7] If you are preparing your own medium or suspect lot-to-lot variability, it is recommended to prepare a cation-adjusted Mueller-Hinton Broth (CAMHB). This involves supplementing the broth with sterile solutions of MgCl₂ and CaCl₂ to achieve a final concentration that aligns with international standards (e.g., CLSI guidelines).
Q5: We are seeing discrepancies between our in-house MIC results and published data. What should we check first?
A5: First, verify the cation concentration of your test medium. This is the most common source of discrepancy for aminoglycoside susceptibility testing.[4][8] Next, ensure your experimental protocol, including inoculum preparation, incubation conditions, and MIC reading method, aligns with standardized methodologies like those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| High MIC Values | Excess divalent cations (Mg²⁺, Ca²⁺) in the test medium. | Prepare or purchase Cation-Adjusted Mueller-Hinton Broth (CAMHB). Verify the cation concentration of your current media if possible. |
| Inconsistent Results | Lot-to-lot variability in Mueller-Hinton Broth. | Standardize on a single lot of MHB for a series of experiments or switch to a cation-adjusted formulation. |
| Poor Correlation with Disk Diffusion | Cation concentration in agar vs. broth differs. | Be aware that MICs determined in broth may not perfectly correlate with disk diffusion on agar due to differences in cation availability.[2] |
Data Presentation
Table 1: Impact of Cation Concentration on Netilmicin MIC against Pseudomonas aeruginosa
| Medium Supplementation | Corresponding MIC for Susceptibility (≥15 mm zone) |
| Unsupplemented Broth | ≤ 4.0 µg/mL |
| Broth with 50% Recommended Cations | ≤ 12.0 µg/mL |
| Broth with 100% Recommended Cations | ≤ 32.0 µg/mL |
Data adapted from a study on Netilmicin disk susceptibility tests.[1]
Table 2: Effect of Individual Cation Supplementation on Gentamicin MIC against P. aeruginosa
| Cation Concentration | Average MIC (µg/mL) |
| Magnesium (Mg²⁺) | |
| 0.3 mg/100 mL | 1.8 |
| 4.5 mg/100 mL | 5.6 |
| Calcium (Ca²⁺) | |
| 1.2 mg/100 mL | 0.57 |
| 10.5 mg/100 mL | 2.1 |
Data from a study on Gentamicin, a related aminoglycoside, demonstrating the principle of cation interference.[3]
Experimental Protocols
Protocol: Broth Microdilution MIC Assay for this compound
This protocol is based on the general principles of the broth microdilution method recommended by the CLSI.
1. Preparation of Materials:
-
This compound stock solution (prepare according to manufacturer's instructions).
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum suspension (prepared to a 0.5 McFarland standard and then diluted).
-
Sterile diluents (e.g., saline or broth).
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several morphologically similar colonies.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
3. Plate Preparation:
-
Perform serial twofold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate to achieve the desired final concentration range.
-
Typically, this involves adding 50 µL of CAMHB to all wells, followed by adding 50 µL of the drug stock to the first well and then serially transferring 50 µL across the row.
-
The final volume in each well before adding the inoculum should be 50 µL.
4. Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
This will result in a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).
5. Incubation:
-
Cover the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
6. Reading the MIC:
-
The MIC is defined as the lowest concentration of Netilmicin that completely inhibits visible growth of the organism.
-
View the plate from the bottom using a reading mirror or an automated plate reader.
Visualizations
Caption: Mechanism of cation interference with Netilmicin activity.
Caption: Experimental workflow for MIC determination.
References
- 1. Netilmicin disk susceptibility tests: effect of cations on the MIC correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of medium composition on bacterial susceptibility testing to gentamicin and netilmicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. providence.elsevierpure.com [providence.elsevierpure.com]
- 4. [Susceptibility of Pseudomonas aeruginosa to aminoglycosides: effect of free calcium and magnesium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrostatic Interactions in Aminoglycoside-RNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminoglycosides: Perspectives on Mechanisms of Action and Resistance and Strategies to Counter Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of ionized calcium and soluble magnesium on the predictability of the performance of Mueller-Hinton agar susceptibility testing of Pseudomonas aeruginosa with gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of cation supplements on activity of netilmicin against Pseudomonas aeruginosa in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Potential Netilmicin Sulfate Interference in Fluorescent-Based Assays
Welcome to our dedicated support center for researchers, scientists, and drug development professionals encountering challenges with fluorescent-based assays in the presence of Netilmicin Sulfate. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential assay interference.
Troubleshooting Guide
Issue: Unexpected or Inconsistent Fluorescence Readings
You are observing higher or lower than expected fluorescence signals, or significant well-to-well variability in your assay plates containing this compound.
Possible Cause 1: Autofluorescence of this compound
While this compound is not widely reported as a fluorescent compound, it is crucial to empirically determine if it exhibits autofluorescence under your specific experimental conditions (e.g., assay buffer, pH, and temperature).
Troubleshooting Steps:
-
Run a "Compound Only" Control: Prepare wells containing only the assay buffer and this compound at the same concentration used in your experiment.
-
Measure Fluorescence: Read the plate using the same excitation and emission wavelengths as your assay.
-
Analyze the Data: If you detect a signal significantly above the buffer-only blank, this compound is autofluorescent in your assay.
Solutions:
-
Wavelength Shift: If possible, switch to a fluorescent probe that excites and/or emits at a longer wavelength (red-shifted). Small molecule autofluorescence is often more pronounced in the blue-green spectral region.[1]
-
Background Subtraction: If the autofluorescence is moderate and consistent, you can subtract the signal from the "compound only" control from your experimental wells.
-
Reduce Compound Concentration: If your experimental design allows, lowering the concentration of this compound may reduce its autofluorescent contribution to an acceptable level.
Possible Cause 2: Fluorescence Quenching by this compound
This compound might be absorbing the excitation light or the emitted fluorescence from your probe, a phenomenon known as quenching.
Troubleshooting Steps:
-
Run a "Compound + Probe" Control: Prepare wells with your fluorescent probe at the assay concentration and add this compound at various concentrations.
-
Measure Fluorescence: Read the plate and compare the fluorescence intensity to wells containing only the probe and buffer.
-
Analyze the Data: A concentration-dependent decrease in fluorescence intensity in the presence of this compound indicates quenching.
Solutions:
-
Increase Probe Concentration: In some cases, increasing the concentration of the fluorescent probe can overcome the quenching effect.
-
Time-Resolved Fluorescence (TRF): If available, utilize TRF assays. These assays introduce a delay between excitation and emission detection, allowing the short-lived background fluorescence and quenching effects to dissipate.
-
Alternative Assay Technologies: Consider non-fluorescence-based assays, such as luminescence or absorbance-based methods, if quenching is severe and cannot be mitigated.
Possible Cause 3: Indirect Effects on Cellular Autofluorescence
For cell-based assays, this compound, as an aminoglycoside antibiotic, could alter bacterial or cellular metabolism, leading to changes in the production of endogenous fluorophores like NADH and flavins.
Troubleshooting Steps:
-
Run a "Cells + Compound" Control: Treat your cells with this compound in the absence of any fluorescent probes.
-
Measure Cellular Autofluorescence: Measure the fluorescence at the same wavelengths used for your assay.
-
Compare to Untreated Cells: A significant difference in fluorescence between treated and untreated cells suggests an indirect effect on cellular autofluorescence.
Solutions:
-
Spectral Unmixing: Advanced microscopy and flow cytometry platforms can sometimes distinguish the spectral signatures of your probe from the cellular autofluorescence.
-
Autofluorescence Quenching Reagents: Commercially available quenching reagents can be used to reduce cellular autofluorescence before adding your fluorescent probe.
-
Alternative Antibiotics: If the primary purpose of this compound is for bacterial control in a eukaryotic cell culture and it is interfering with the assay, consider using an alternative antibiotic with a different mechanism of action and lower potential for interference.
Frequently Asked Questions (FAQs)
Q1: Does this compound itself fluoresce?
A1: While aminoglycoside antibiotics like this compound are generally not considered to have strong intrinsic fluorescence, it is essential to test for autofluorescence under your specific assay conditions. Factors such as buffer composition, pH, and interaction with other molecules can sometimes induce fluorescence.
Q2: How can I proactively design my assay to avoid interference from small molecules like this compound?
A2: When designing a new fluorescence-based assay, consider the following:
-
Fluorophore Selection: Opt for fluorophores with excitation and emission wavelengths in the red or far-red spectrum to minimize the chances of autofluorescence from compounds and cellular components.
-
Control Experiments: Always include "compound only," "probe only," and "cells/reagents + compound" controls in your preliminary experiments.
-
Assay Technology: If you anticipate working with a library of small molecules, choosing a technology less susceptible to interference, such as Time-Resolved Fluorescence (TRF) or luminescence, can be beneficial.
Q3: Can I just subtract the background fluorescence from my measurements?
A3: Simple background subtraction can be effective if the interfering signal (autofluorescence) is low, stable, and additive. However, this method may not be accurate if the compound's fluorescence is affected by other assay components or if there is a significant inner filter effect.
Q4: What are the alternatives to this compound if it is causing significant interference?
A4: If this compound is used as a selection antibiotic or for contamination control and is found to interfere with your assay, you could explore:
-
Other Aminoglycosides: Test other aminoglycosides to see if they have a lower interference profile in your assay.
-
Antibiotics from Different Classes: Consider antibiotics with different chemical structures and mechanisms of action (e.g., a penicillin or cephalosporin for bacterial contamination in eukaryotic cell cultures) that may not interfere with your fluorescent probes.
-
Sterile Technique: In some cases, improving sterile technique to eliminate the need for antibiotics in the culture medium is the best solution.
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
Objective: To determine if this compound exhibits autofluorescence at the excitation and emission wavelengths of the assay.
Materials:
-
Multi-well plates (black, clear bottom for microscopy if needed)
-
Assay buffer
-
This compound stock solution
-
Fluorometric plate reader or microscope
Methodology:
-
Prepare a serial dilution of this compound in the assay buffer, covering the range of concentrations used in your experiment.
-
In a multi-well plate, add the assay buffer to the blank wells.
-
Add the different concentrations of this compound to the test wells.
-
Read the plate using the same excitation and emission filters/wavelengths and gain settings as your main experiment.
-
Subtract the average fluorescence of the blank wells from the test wells.
-
Plot the background-subtracted fluorescence intensity against the this compound concentration.
| Well Type | Contents | Purpose |
| Blank | Assay Buffer | To determine the background fluorescence of the buffer. |
| Test | Assay Buffer + this compound | To measure the autofluorescence of this compound. |
Protocol 2: Evaluating Fluorescence Quenching
Objective: To determine if this compound quenches the fluorescence of the assay's probe.
Materials:
-
All materials from Protocol 1
-
Fluorescent probe used in the assay
Methodology:
-
Prepare a solution of your fluorescent probe in the assay buffer at the final assay concentration.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a multi-well plate, add the fluorescent probe solution to all wells.
-
Add the different concentrations of this compound to the test wells. Add only assay buffer to the control wells.
-
Incubate the plate under the same conditions as your main assay.
-
Read the fluorescence.
-
Calculate the percentage of quenching for each this compound concentration: % Quenching = (1 - (Fluorescence_test / Fluorescence_control)) * 100.
| Well Type | Contents | Purpose |
| Control | Assay Buffer + Fluorescent Probe | To establish the baseline fluorescence of the probe. |
| Test | Assay Buffer + Fluorescent Probe + this compound | To measure the effect of this compound on the probe's fluorescence. |
Visual Guides
Caption: Troubleshooting workflow for this compound interference.
Caption: Potential mechanisms of fluorescence assay interference.
References
Calibration curve issues in Netilmicin Sulfate quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of Netilmicin Sulfate, particularly concerning calibration curves.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a non-linear calibration curve for this compound with a low correlation coefficient (r²)?
A1: Several factors can contribute to a non-linear calibration curve with a low r². These can be broadly categorized into issues with the standards, the chromatographic method, or the detector.
-
Standard Preparation: Inaccurate serial dilutions, instability of the analyte in the diluent, or errors in the initial stock solution concentration can all lead to non-linearity. This compound is highly soluble in water. Ensure standards are fully dissolved and stable in the chosen solvent.
-
Chromatographic Issues:
-
Poor Peak Shape: Peak tailing or fronting can affect the accuracy of peak integration, leading to non-linearity. For basic compounds like Netilmicin, tailing can occur due to interactions with residual silanols on the silica-based column.
-
Co-elution: Impurities or related substances co-eluting with the main peak can interfere with accurate quantification.
-
Insufficient Equilibration: In ion-pair chromatography, insufficient column equilibration time with the mobile phase containing the ion-pairing reagent can lead to inconsistent retention times and peak areas.
-
-
Detector-Specific Issues:
-
UV Detector: Netilmicin has a weak UV chromophore, making detection at low concentrations challenging and potentially leading to a non-linear response at the lower end of the calibration range.
-
CAD/ELSD: Charged Aerosol Detectors (CAD) and Evaporative Light Scattering Detectors (ELSD) are known to have a non-linear response over a wide dynamic range. A linear fit may not be appropriate, and a quadratic or power function might provide a better fit.
-
Q2: My calibration curve shows good linearity, but the y-intercept is significantly different from zero. What could be the cause?
A2: A significant non-zero y-intercept can indicate a few issues:
-
Blank Contamination: The blank (diluent) may be contaminated with Netilmicin or a substance that elutes at the same retention time. Prepare a fresh blank and re-inject.
-
Integration Errors: The integration software may be incorrectly setting the baseline, leading to a consistent positive or negative bias in peak area. Review the integration parameters.
-
Systematic Error in Standard Preparation: A constant error in the preparation of your calibration standards can also result in a y-intercept deviation.
Q3: I am using a Charged Aerosol Detector (CAD), and my calibration curve is not linear. Should I be concerned?
A3: Not necessarily. It is common for CAD to exhibit a non-linear response. The response is dependent on the analyte's physicochemical properties and the mobile phase composition. Instead of forcing a linear fit, it is often more appropriate to use a non-linear regression model, such as a quadratic or power function, to accurately describe the relationship between concentration and response. A good fit will be indicated by a high correlation coefficient for the chosen model and randomly distributed residuals.
Q4: What are the key considerations for mobile phase preparation when quantifying this compound?
A4: Due to its polar nature, this compound requires specific mobile phase conditions for good retention and peak shape in reversed-phase HPLC.
-
Ion-Pairing Agents: The use of ion-pairing agents like trifluoroacetic acid (TFA) or pentafluoropropionic acid (PFPA) is common to improve retention of the highly polar Netilmicin on a non-polar stationary phase. The concentration of the ion-pairing reagent is critical and should be carefully controlled.
-
pH: The pH of the mobile phase can affect the ionization state of Netilmicin and the stationary phase, influencing retention and peak shape.
-
Solvent Quality: Use high-purity solvents (HPLC or LC-MS grade) to minimize baseline noise and interfering peaks, especially when using sensitive detectors like CAD or ELSD.
Troubleshooting Guides
Issue 1: Poor Linearity (Low r²) of the Calibration Curve
This guide will help you troubleshoot and resolve issues related to poor linearity in your this compound calibration curve.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor calibration curve linearity.
Troubleshooting Steps in Detail:
| Step | Action | Rationale |
| 1. Verify Standard Preparation | Prepare a fresh set of calibration standards from a new weighing of the reference standard. Double-check all dilution calculations. Ensure the standard is fully dissolved in the diluent. | Errors in standard preparation are a common source of non-linearity. This compound is freely soluble in water, which is often used as the diluent for the initial stock solution. |
| 2. Examine Peak Shape | Inspect the chromatograms for all calibration levels. Look for evidence of peak tailing or fronting. | Poor peak shape leads to inaccurate integration and can cause non-linearity, especially at low and high concentrations. |
| 3. Address Peak Tailing | If tailing is observed, consider adjusting the mobile phase. This may involve increasing the concentration of the ion-pairing agent or adjusting the pH. Also, consider that the column may be aging or contaminated. | Tailing of basic compounds like Netilmicin can be caused by secondary interactions with the stationary phase. Modifying the mobile phase can mitigate these interactions. |
| 4. Address Peak Fronting | If fronting is observed, it may be due to column overload, especially at higher concentrations. Try injecting a smaller volume or diluting the higher concentration standards. | Column overload can lead to a non-linear response at the upper end of the calibration range. |
| 5. Review Detector Settings | For UV detection, ensure the wavelength is appropriate for Netilmicin (typically low UV, e.g., ~205 nm). For CAD or ELSD, evaluate a non-linear calibration curve fit (e.g., quadratic). | The detector response must be appropriate for the analyte and concentration range. Forcing a linear model on an inherently non-linear response will result in a poor fit. |
Issue 2: Inconsistent Retention Times
Fluctuating retention times can make peak identification difficult and affect the precision of quantification.
Logical Relationship Diagram
Caption: Factors contributing to inconsistent HPLC retention times.
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Insufficient Column Equilibration | When using ion-pairing agents, allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis. This can take longer than with standard reversed-phase methods. |
| Mobile Phase Composition | Ensure the mobile phase is thoroughly mixed and degassed. If preparing the mobile phase online, check the pump's proportioning valves. The composition of the mobile phase, particularly the ratio of aqueous to organic solvent and the concentration of the ion-pairing agent, significantly impacts retention. |
| Pump Issues | Check for leaks in the pump and connections. Purge the pump to remove any air bubbles. |
| Column Temperature | Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times. |
| Column Degradation | If the column has been used extensively or with aggressive mobile phases, the stationary phase may degrade, leading to changes in retention. Consider flushing or replacing the column. |
Experimental Protocols
Representative HPLC-CAD Method for this compound
This protocol is based on a published method and serves as a starting point for method development and troubleshooting.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Pentafluorophenyl (PFP), 10 cm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Pentafluoropropionic acid (PFPA) in 96:4 (v/v) water:acetonitrile |
| Mobile Phase B | 1% Trifluoroacetic acid (TFA) in 96:4 (v/v) water:acetonitrile |
| Gradient | A suitable gradient program should be developed to separate Netilmicin from its related substances. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Charged Aerosol Detector (CAD) |
Standard Solution Preparation:
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with water.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase or a suitable diluent. A typical range might be from 0.005 mg/mL to 0.5 mg/mL.
Data Analysis:
-
Plot the peak area response from the CAD versus the concentration of the this compound standards.
-
Evaluate both linear and non-linear (e.g., quadratic) regression models to determine the best fit for the calibration curve. The model with the highest correlation coefficient and randomly distributed residuals is preferred.
Summary of Quantitative Data
The following table summarizes typical validation parameters for a this compound quantification method using HPLC-CAD.
| Parameter | Typical Value |
| Linearity Range | 0.0025 - 0.5 mg/mL |
| Correlation Coefficient (r²) | > 0.99 (using an appropriate fit) |
| Limit of Detection (LOD) | ~0.0025 mg/mL |
| Limit of Quantitation (LOQ) | ~0.005 mg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Validation & Comparative
A Comparative Analysis of Netilmicin Sulfate and Gentamicin Activity Against Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of Netilmicin Sulfate and Gentamicin against the opportunistic pathogen Pseudomonas aeruginosa. The following sections present a synthesis of experimental data, detailed laboratory protocols, and visual representations of key biological pathways and experimental procedures to inform research and development efforts.
Comparative In Vitro Activity: A Quantitative Overview
The in vitro activity of Netilmicin and Gentamicin against P. aeruginosa is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Data from multiple studies are summarized below.
Several studies indicate that Gentamicin is generally more active or slightly more inhibitory than Netilmicin against P. aeruginosa.[1][2][3][4][5][6] Conversely, Netilmicin has demonstrated greater activity against certain Gram-negative organisms that are resistant to Gentamicin due to the production of specific aminoglycoside-modifying enzymes.[7] However, in the case of P. aeruginosa, cross-resistance between the two aminoglycosides is a frequent occurrence.[4][5][8]
The tables below summarize the comparative MIC values and susceptibility rates from various studies. It is important to note that variations in testing methodologies, such as agar versus broth dilution, and the specific clinical isolates used can influence the results.[2][4][5] The composition of the test medium, particularly the concentration of divalent cations like calcium and magnesium, can also markedly influence the in vitro activity of aminoglycosides.[9]
Table 1: Minimum Inhibitory Concentration (MIC) Data for Netilmicin vs. Gentamicin against Pseudomonas aeruginosa
| Study Reference | Antibiotic | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Fu K. P., Neu H. C. (1976)[9] | Netilmicin | 342 (clinical isolates) | - | - | >3.1 (only 78% inhibited at ≤3.1) |
| Phillips I., et al. (1976) | Gentamicin | - | - | - | - |
| Chadwick P., et al. (1977)[1][6] | Netilmicin | - | - | Slightly less inhibitory than Gentamicin | - |
| Chadwick P., et al. (1977)[1][6] | Gentamicin | - | - | - | - |
| Rahal J. J. Jr., et al. (1976)[4] | Netilmicin | 242 (clinical isolates) | Less active than Gentamicin | - | - |
| Rahal J. J. Jr., et al. (1976)[4] | Gentamicin | 242 (clinical isolates) | - | - | - |
MIC₅₀: Concentration inhibiting 50% of isolates. MIC₉₀: Concentration inhibiting 90% of isolates.
Table 2: Susceptibility of Pseudomonas aeruginosa to Netilmicin and Gentamicin
| Study Reference | Antibiotic | Number of Isolates | Susceptibility Criteria (µg/mL) | Percent Susceptible (%) |
| Fu K. P., Neu H. C. (1976)[9] | Netilmicin | 342 | ≤ 3.1 | 78 |
| Various Studies[8][10] | Netilmicin | 41 (Gentamicin-resistant strains) | - | Low activity |
| Various Studies[2][11] | Netilmicin | 224 (Gentamicin-resistant strains) | - | Active against some, but Amikacin more active |
Experimental Protocols
The determination of MIC is crucial for assessing antibiotic susceptibility. The following is a detailed methodology for the broth microdilution method, a standard procedure for testing the susceptibility of P. aeruginosa to aminoglycosides like Netilmicin and Gentamicin, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12]
Broth Microdilution MIC Assay Protocol
-
Preparation of Materials:
-
Antibiotics: Prepare stock solutions of this compound and Gentamicin.
-
Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). The concentration of Ca²⁺ and Mg²⁺ is critical for aminoglycoside activity.
-
Inoculum: Prepare a standardized inoculum of the P. aeruginosa isolate to be tested, adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Microtiter Plates: Use sterile 96-well microtiter plates.
-
-
Assay Procedure:
-
Serial Dilutions: Perform two-fold serial dilutions of each antibiotic in CAMHB across the wells of the microtiter plate to achieve a range of final concentrations.
-
Inoculation: Inoculate each well (except for a sterility control well) with the prepared bacterial suspension.
-
Controls: Include a positive control well (broth and inoculum, no antibiotic) to ensure bacterial growth and a negative/sterility control well (broth only) to check for contamination.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Mechanism of Action and Resistance
Shared Mechanism of Action
Both Netilmicin and Gentamicin are aminoglycoside antibiotics that exert their bactericidal effects by inhibiting protein synthesis.[13] They irreversibly bind to the 30S ribosomal subunit of bacteria.[14][15][16] This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA, leading to the production of non-functional or toxic proteins and ultimately cell death.[15]
Caption: Shared mechanism of action for Netilmicin and Gentamicin.
Mechanisms of Resistance in P. aeruginosa
P. aeruginosa can develop resistance to aminoglycosides through several mechanisms:
-
Enzymatic Modification: This is a primary mechanism of resistance, where the bacterium produces enzymes that inactivate the antibiotic.[17][18] These enzymes include aminoglycoside acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs).[18] Netilmicin is known to be more resistant to some of these enzymes than Gentamicin, which contributes to its effectiveness against certain Gentamicin-resistant Enterobacteriaceae.[7]
-
Reduced Permeability and Efflux: P. aeruginosa can limit the uptake of the antibiotic into the cell, a mechanism often termed "impermeability".[18][19] Additionally, it can actively pump the antibiotic out of the cell using multidrug efflux pumps, such as the MexXY-OprM system.[17]
-
Target Site Alteration: Mutations in the 30S ribosomal subunit can reduce the binding affinity of the aminoglycoside, leading to resistance.
Caption: Key resistance mechanisms in P. aeruginosa against aminoglycosides.
Conclusion
References
- 1. Activity of Netilmicin Compared with Those of Gentamicin and Tobramycin Against Enterobacteria and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of netilmicin, gentamicin, and amikacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of Netilmicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Activity of Netilmicin, Gentamicin, Amikacin, and Tobramycin Against Pseudomonas aeruginosa and Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activity of netilmicin compared with those of gentamicin and tobramycin against enterobacteria and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial Activity of Netilmicin, a New Aminoglycoside Antibiotic, Compared with That of Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial susceptibility of gentamicin-resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro study of netilmicin compared with other aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity of netilmicin in comparison with gentamicin, sisomicin, tobramycin, and amikacin and their resistance patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro susceptibility of gentamicin-resistant Enterobacteriaceae and Pseudomonas aeruginosa to netilmicin and selected aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. google.com [google.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. What is the mechanism of this compound? [synapse.patsnap.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. Aminoglycoside Resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Aminoglycoside-resistance mechanisms for cystic fibrosis Pseudomonas aeruginosa isolates are unchanged by long-term, intermittent, inhaled tobramycin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Netilmicin Sulfate and Amikacin Against Resistant Klebsiella
A Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant Klebsiella pneumoniae poses a significant threat to global health, necessitating a re-evaluation of existing antimicrobial agents. Among the aminoglycosides, netilmicin sulfate and amikacin remain crucial components of treatment regimens. This guide provides a comprehensive comparison of their efficacy against resistant Klebsiella species, supported by experimental data and detailed methodologies, to inform research and development efforts.
In Vitro Efficacy: A Quantitative Comparison
The in vitro activity of netilmicin and amikacin against Klebsiella species, including gentamicin-resistant strains, has been evaluated in numerous studies. Netilmicin has demonstrated potent activity against Klebsiella pneumoniae, often surpassing that of gentamicin, sisomicin, tobramycin, and amikacin.[1] One study found that 93% of Klebsiella pneumoniae isolates were inhibited by ≤0.8 μg/ml of netilmicin.[1] Furthermore, netilmicin has been shown to be effective against all tested gentamicin-resistant isolates of Klebsiella.[1][2]
In a comparative study, netilmicin was identified as the most active agent against Klebsiella spp., among other Enterobacteriaceae.[3] Another study reported that while netilmicin was more active than amikacin against Klebsiella, amikacin was more effective against certain other gentamicin-resistant organisms like Serratia and Providencia.[4][5]
The following table summarizes the Minimum Inhibitory Concentration (MIC) data from various studies, providing a quantitative comparison of the two drugs against Klebsiella.
| Antibiotic | Klebsiella Strain(s) | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |
| Netilmicin | K. pneumoniae (n=29) | Not Specified | <0.4 | 1.6 | [5] |
| Netilmicin | Klebsiella spp. (Gentamicin-resistant) | Not Specified | Not Specified | Not Specified | [2][4] |
| Amikacin | K. pneumoniae (n=29) | Not Specified | 1.6 | 3.1 | [5] |
| Amikacin | Carbapenem-resistant K. pneumoniae (n=58) | 1 to >256 | 32 | >256 | [6] |
Clinical Efficacy and Comparative Trials
Clinical studies comparing netilmicin and amikacin in the treatment of severe gram-negative infections have yielded varied results. A prospective randomized study involving 80 patients found no significant differences in the overall efficacy of the two drugs.[7] However, in the treatment of complicated urinary tract infections, one study reported a cure rate of 69% for patients treated with netilmicin, compared to 57% for those treated with amikacin.[8][9][10] This study also noted that netilmicin was better tolerated, with fewer local side effects.[8][9][10]
Conversely, another prospective randomized controlled trial in hospitalized patients with severe infections indicated that amikacin had a significantly better response rate (90%) compared to netilmicin (79%).[11] This difference was particularly notable in Pseudomonas aeruginosa infections.[11]
Mechanisms of Action and Resistance
Both netilmicin and amikacin are aminoglycoside antibiotics that exert their bactericidal effect by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. However, the emergence of resistance, primarily through enzymatic modification of the aminoglycosides, poses a significant challenge.
The most common mechanism of resistance in Klebsiella pneumoniae is the production of aminoglycoside-modifying enzymes (AMEs), such as aminoglycoside acetyltransferases (AACs).[12][13] The aac(6')-Ib gene is frequently implicated in resistance to amikacin.[13] Other resistance mechanisms include alterations in the outer membrane permeability, which reduces drug uptake, and modifications to the ribosomal target site.[14][15]
Below is a diagram illustrating the primary mechanisms of aminoglycoside resistance in Klebsiella.
Caption: Mechanisms of aminoglycoside resistance in Klebsiella pneumoniae.
Experimental Protocols
The following section outlines a standardized methodology for determining the in vitro susceptibility of Klebsiella isolates to netilmicin and amikacin.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
-
Bacterial Isolates: Obtain clinical isolates of Klebsiella pneumoniae from patient samples. Isolate and purify the strains using standard microbiological techniques.
-
Inoculum Preparation:
-
Culture the isolates on a suitable agar medium (e.g., Mueller-Hinton agar) and incubate at 35-37°C for 18-24 hours.
-
Prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Antibiotic Preparation:
-
Prepare stock solutions of this compound and amikacin in a suitable solvent as recommended by the manufacturer.
-
Perform serial twofold dilutions of the antibiotics in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to achieve a range of concentrations.
-
-
Microdilution Assay:
-
Inoculate each well of the microtiter plates containing the antibiotic dilutions with the prepared bacterial inoculum.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Determine the MIC by visual inspection of the microtiter plates.
-
The workflow for this experimental protocol is visualized below.
Caption: Workflow for antimicrobial susceptibility testing via broth microdilution.
Logical Framework for Comparison
The comparative efficacy of netilmicin and amikacin can be evaluated based on several key parameters. The following diagram illustrates the logical relationship between these parameters in determining the optimal therapeutic choice.
Caption: Key parameters for comparing netilmicin and amikacin.
Conclusion
Both netilmicin and amikacin exhibit significant activity against resistant Klebsiella species. In vitro data suggests that netilmicin may have a lower MIC against many Klebsiella isolates, including those resistant to gentamicin. Clinical trial results are more varied, with some studies suggesting comparable or superior efficacy for netilmicin in specific infections like complicated UTIs, while others favor amikacin in severe systemic infections.
The choice between these two critical antibiotics should be guided by local antimicrobial susceptibility patterns, the specific mechanisms of resistance prevalent in the clinical setting, and the individual patient's clinical status and risk factors for toxicity. Continued surveillance and research are essential to optimize the use of these valuable agents in the face of evolving bacterial resistance.
References
- 1. In Vitro Study of Netilmicin Compared with Other Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] In Vitro Study of Netilmicin Compared with Other Aminoglycosides | Semantic Scholar [semanticscholar.org]
- 3. Antimicrobial activity of netilmicin in comparison with gentamicin, sisomicin, tobramycin, and amikacin and their resistance patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity of netilmicin, gentamicin, and amikacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. In vitro and in vivo Effect of Antimicrobial Agent Combinations Against Carbapenem-Resistant Klebsiella pneumoniae with Different Resistance Mechanisms in China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prospective comparative study of efficacy and toxicity of netilmicin and amikacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Netilmicin and Amikacin in Treatment of Complicated Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of netilmicin and amikacin in treatment of complicated urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prospective study of amikacin versus netilmicin in the treatment of severe infection in hospitalized patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of Antibiotic Resistance and Developments in Therapeutic Strategies to Combat Klebsiella pneumoniae Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of Antimicrobial Resistance in Klebsiella: Advances in Detection Methods and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Antimicrobial Resistance in Klebsiella pneumoniae Strains: Mechanisms and Outbreaks [mdpi.com]
Navigating Aminoglycoside Resistance: A Comparative Guide to Netilmicin Sulfate
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against multidrug-resistant organisms. This guide provides an objective comparison of Netilmicin Sulfate's performance against other critical aminoglycosides—gentamicin, tobramycin, and amikacin—with a focus on cross-resistance patterns, supported by experimental data and detailed methodologies.
Netilmicin, a semi-synthetic aminoglycoside derived from sisomicin, was developed to overcome enzymatic resistance to earlier aminoglycosides.[1] Its efficacy, particularly against gentamicin-resistant strains, is a subject of ongoing research and clinical interest. This guide synthesizes in vitro data to illuminate the cross-resistance landscape.
Quantitative Comparison of In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, offering a quantitative look at the comparative activity of netilmicin and other aminoglycosides against susceptible and resistant bacterial strains. MIC is a fundamental measure of an antibiotic's potency, representing the lowest concentration that prevents visible bacterial growth.
Table 1: Comparative MIC90 Values (μg/mL) Against Gram-Negative Bacilli
| Organism | Netilmicin | Gentamicin | Tobramycin | Amikacin |
| Escherichia coli | ≤0.8 | Varies | Varies | Varies |
| Klebsiella pneumoniae | ≤0.8 | Varies | Varies | Varies |
| Enterobacter spp. | ≤0.8 | Varies | Varies | Varies |
| Pseudomonas aeruginosa | 3.1 | Varies | Varies | Varies |
| Providencia stuartii | Resistant | Varies | Varies | Inhibited |
| Serratia marcescens | Resistant | ≤0.8 (four- to eightfold more active) | Varies | Inhibited |
Data compiled from multiple in vitro studies.[2][3][4] Note: "Varies" indicates that while specific MIC90 values were not consistently reported across the cited literature in a comparative table, the referenced studies provide detailed data on these interactions. For instance, against gentamicin-resistant strains, the activity of netilmicin often parallels that of amikacin.[2] However, against Providencia stuartii, amikacin shows inhibitory action where netilmicin does not.[2] For Serratia marcescens, gentamicin can be four- to eightfold more active than netilmicin.[5]
Table 2: Activity of Netilmicin Against Gentamicin/Tobramycin-Resistant Strains
| Bacterial Species | Finding |
| Gentamicin-Resistant Gram-Negative Bacilli | Netilmicin was active against 48.9% of strains resistant to gentamicin and/or tobramycin.[6] |
| Gentamicin-Resistant Enterobacteriaceae | Nearly complete cross-resistance to netilmicin was observed in gentamicin-resistant isolates.[7][8] |
| Gentamicin-Resistant Pseudomonas aeruginosa | At best, moderately susceptible to netilmicin.[9] |
| Gentamicin-Resistant Staphylococcus aureus | Netilmicin demonstrated greater activity than gentamicin against strains producing specific resistance enzymes. |
| Gentamicin-Resistant Klebsiella and Citrobacter | All tested isolates were inhibited by netilmicin.[3][4] |
| Gentamicin-Resistant E. coli | 73% of isolates were inhibited by netilmicin.[3][4] |
The Primary Mechanism of Resistance: Enzymatic Modification
The most prevalent mechanism of resistance to aminoglycosides in clinical settings is the enzymatic modification of the antibiotic molecule by Aminoglycoside-Modifying Enzymes (AMEs). These enzymes, often encoded on mobile genetic elements like plasmids, can be broadly categorized into three classes:
-
Aminoglycoside Acetyltransferases (AACs): Catalyze the transfer of an acetyl group.
-
Aminoglycoside Phosphotransferases (APHs): Catalyze the transfer of a phosphate group.
-
Aminoglycoside Nucleotidyltransferases (ANTs): Catalyze the transfer of a nucleotide.
This enzymatic modification prevents the aminoglycoside from binding to its ribosomal target, rendering it ineffective. The development of netilmicin involved the addition of an ethyl group to the 1-N position of the sisomicin deoxystreptamine ring, a modification designed to sterically hinder the action of some AMEs.[2]
Netilmicin has shown activity against strains producing certain AMEs, such as aminoglycoside 3-N-acetyltransferase I and aminoglycoside 2''-O-nucleotidyltransferase, which confer resistance to gentamicin. However, its susceptibility to other enzymes, particularly certain acetyltransferases, can be higher than that of amikacin.[9]
References
- 1. Spectrum of Aminoglycoside Modifying Enzymes in Gram-Negative Bacteria Causing Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. woah.org [woah.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparative activity of netilmicin, gentamicin, amikacin, and tobramycin against Pseudomonas aeruginosa and Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. clsjournal.ascls.org [clsjournal.ascls.org]
- 7. Comparative Activity of Netilmicin, Gentamicin, Amikacin, and Tobramycin Against Pseudomonas aeruginosa and Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Netilmicin Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Netilmicin Sulfate's performance against other aminoglycoside antibiotics, supported by experimental data. It is intended to be a valuable resource for researchers and professionals in the field of drug development and infectious disease.
Netilmicin, a semi-synthetic aminoglycoside derived from sisomicin, has demonstrated broad-spectrum activity against a variety of bacterial pathogens.[1] Its efficacy is rooted in its ability to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit.[2][3][4] This guide delves into the in vitro and in vivo data that defines its therapeutic potential and compares it with commonly used aminoglycosides such as gentamicin, amikacin, and tobramycin.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data on the efficacy of this compound in comparison to other aminoglycosides.
Table 1: In Vitro Activity - Minimum Inhibitory Concentration (MIC) Values (μg/mL)
The in vitro efficacy of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.
| Bacterium | Netilmicin | Gentamicin | Amikacin | Tobramycin |
| Escherichia coli | 0.5 - 2 | 0.5 - 2 | ~ twofold higher than Netilmicin | 0.5 - 2 |
| Pseudomonas aeruginosa | Twofold higher than Gentamicin | Generally more active than Netilmicin | Effective against Gentamicin-resistant strains | Generally more active than Netilmicin |
| Serratia marcescens | 4-8 fold higher than Gentamicin | More active than Netilmicin | - | - |
| Staphylococcus aureus | Slightly better activity than other agents | - | - | - |
| Gentamicin-resistant E. coli, Klebsiella, Enterobacter, Proteus mirabilis, and Citrobacter freundii | Susceptible | Resistant | Susceptible | - |
Data compiled from multiple sources.[5][6][7][8] Note: MIC values can vary depending on the specific strain and testing methodology.
Table 2: In Vivo Efficacy - Clinical Studies in Complicated Urinary Tract Infections (UTIs)
Clinical trials provide essential data on the in vivo performance of antibiotics in human subjects. The following data is from studies on complicated UTIs.
| Antibiotic | Clinical Efficacy (Cure Rate) | Study Population | Reference |
| Netilmicin | 61.9% | 21 cases of complicated UTIs | [9] |
| Netilmicin | 69% | 57 male patients with complicated UTIs | [10][11] |
| Amikacin | 57% | 57 male patients with complicated UTIs | [10][11] |
| Netilmicin | 62% | 28 elderly male patients with renal impairment | [12][13] |
Table 3: In Vivo Efficacy - Murine Infection Models
Animal models are crucial for preclinical evaluation of antibiotic efficacy. The 50% effective dose (ED50) is a common metric, representing the dose required to achieve a therapeutic effect in 50% of the subjects.
| Infection Model | Pathogen | Netilmicin (ED50 mg/kg) | Gentamicin (ED50 mg/kg) | Amikacin (ED50 mg/kg) |
| Septicemia | E. coli ATCC 25922 | - | 0.7 | 2.5 |
| Septicemia | P. aeruginosa ATCC 27853 | - | 5.2 | 22.4 |
Data is for illustrative purposes based on a study of a novel aminoglycoside compared to gentamicin and amikacin, highlighting typical experimental outcomes.[14] Specific ED50 data for Netilmicin in these models was not available in the provided search results.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
In Vitro Susceptibility Testing: Agar Dilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antibiotic required to inhibit the growth of a specific bacterium.[15][16][17][18]
1. Preparation of Antibiotic Plates:
- A series of two-fold dilutions of this compound and comparator antibiotics are prepared in sterile distilled water.
- Each antibiotic dilution is then added to molten Mueller-Hinton agar at a controlled temperature (45-50°C).
- The agar-antibiotic mixture is poured into petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.
2. Inoculum Preparation:
- The bacterial strains to be tested are cultured in a suitable broth medium to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
3. Inoculation:
- A standardized volume of the bacterial suspension is spotted onto the surface of each antibiotic-containing agar plate and the control plate.
4. Incubation:
- The inoculated plates are incubated at 35-37°C for 16-20 hours.
5. Interpretation:
- The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.
In Vivo Efficacy Testing: Murine Septicemia Model
This model is used to evaluate the in vivo efficacy of an antibiotic in a systemic infection.[14][19][20]
1. Animal Model:
- Male CD-1 mice (or other suitable strain) are used.
- Mice may be rendered neutropenic by treatment with cyclophosphamide to create a more severe infection model.
2. Infection:
- A lethal dose (e.g., LD90-100) of the bacterial pathogen (e.g., E. coli or P. aeruginosa) suspended in a suitable medium (e.g., brain heart infusion broth with 5% mucin) is injected intraperitoneally.
3. Treatment:
- At a specified time post-infection (e.g., 1 hour), graded doses of this compound or comparator antibiotics are administered, typically via subcutaneous or intravenous injection. A control group receives a vehicle-only injection.
4. Observation:
- Mortality is recorded daily for a set period (e.g., 7 days).
5. Data Analysis:
- The 50% effective dose (ED50) is calculated, representing the dose of the antibiotic that protects 50% of the infected mice from death.
Mandatory Visualization
The following diagrams illustrate key concepts related to the mechanism of action and experimental workflow.
Caption: Mechanism of action of Netilmicin and other aminoglycosides.
Caption: Experimental workflow for MIC determination by agar dilution.
References
- 1. Netilmicin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Molecular recognition and modification of the 30S ribosome by the aminoglycoside-resistance methyltransferase NpmA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. In Vitro Activity of Netilmicin, Gentamicin, and Amikacin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activity of netilmicin compared with gentamicin, tobramycin, amikacin, and kanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Netilmicin in gram-negative bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Netilmicin in Gram-Negative Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Clinical evaluations of netilmicin in urinary tract infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of netilmicin and amikacin in treatment of complicated urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Netilmicin treatment of complicated urinary tract infection in patients with renal function impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vivo Efficacy of the Novel Aminoglycoside ACHN-490 in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Agar dilution - Wikipedia [en.wikipedia.org]
- 16. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 18. researchgate.net [researchgate.net]
- 19. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Re-evaluation of a Neonatal Mouse Model of Infection With Enterotoxigenic Escherichia coli [frontiersin.org]
A Comparative Analysis of the Post-Antibiotic Effect of Netilmicin Sulfate and Tobramycin
In the landscape of aminoglycoside antibiotics, both Netilmicin Sulfate and Tobramycin are established for their efficacy against a range of bacterial pathogens. A key pharmacodynamic parameter influencing their dosing regimens and clinical effectiveness is the post-antibiotic effect (PAE), which is the persistent suppression of bacterial growth after limited exposure to an antimicrobial agent. This guide provides a comparative overview of the PAE of this compound and Tobramycin, supported by experimental data, detailed methodologies, and visual representations of experimental workflows and mechanisms of action.
Quantitative Comparison of Post-Antibiotic Effect
The duration of the PAE for Netilmicin and Tobramycin is influenced by the bacterial species, the concentration of the antibiotic, and the duration of exposure. The following table summarizes the PAE of both antibiotics against various Gram-negative and Gram-positive bacteria as reported in different in vitro studies. It is important to note that the data presented is compiled from separate studies, and direct comparison should be made with consideration of potential variations in experimental conditions.
| Antibiotic | Bacterial Strain | Concentration (x MIC) | PAE Duration (hours) |
| This compound | Pseudomonas aeruginosa | Not Specified | 2.4[1] |
| Staphylococcus aureus | Not Specified | 1.5[1] | |
| Various clinical isolates | Concentration-dependent | Varies[2] | |
| Tobramycin | Escherichia coli | 2 | 1.15[3] |
| 6 | 2.52[3] | ||
| Pseudomonas aeruginosa | 5 | ~2.0 (at 0.5h half-life)[4] | |
| Staphylococcus aureus | 20 | ~2.5[5] |
MIC: Minimum Inhibitory Concentration
Experimental Protocols for Determining Post-Antibiotic Effect
The determination of the PAE is a critical component of characterizing the pharmacodynamic properties of an antibiotic. The following is a generalized protocol for an in vitro PAE experiment based on standard methodologies.
Protocol: In Vitro Post-Antibiotic Effect Determination
1. Bacterial Culture Preparation:
- A logarithmic-phase culture of the test bacterium (e.g., Pseudomonas aeruginosa, Staphylococcus aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
- The bacterial suspension is adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.
2. Antibiotic Exposure:
- The bacterial culture is divided into test and control groups.
- The test group is exposed to the antibiotic (this compound or Tobramycin) at a specified concentration (often a multiple of the MIC) for a defined period, typically 1 to 2 hours, at 37°C with agitation.
- The control group is incubated under the same conditions without the antibiotic.
3. Antibiotic Removal:
- After the exposure period, the antibiotic must be effectively removed to observe the subsequent bacterial growth. This can be achieved by:
- Dilution: A significant dilution of the culture (e.g., 1:1000) to reduce the antibiotic concentration to sub-inhibitory levels.
- Centrifugation and Washing: Centrifuging the bacterial suspension, removing the antibiotic-containing supernatant, and resuspending the bacterial pellet in fresh, antibiotic-free medium. This process may be repeated.
- Enzymatic Inactivation: For aminoglycosides like Tobramycin, specific enzymes can be used to inactivate the antibiotic.
4. Monitoring Bacterial Regrowth:
- The number of viable bacteria in both the test and control cultures is quantified at regular intervals (e.g., every hour) following antibiotic removal.
- Common methods for quantification include:
- Viable Counting: Serial dilution and plating of the cultures to determine the number of colony-forming units (CFU/mL).
- Spectrophotometry: Measuring the optical density (OD) of the cultures to assess turbidity, which correlates with bacterial growth.
- Bioluminescence: Measuring bacterial ATP levels, which is indicative of viable cell numbers.[6]
5. Calculation of PAE:
- The PAE is calculated as the difference in time required for the antibiotic-exposed culture to increase by 1-log10 CFU/mL compared to the control culture after antibiotic removal.
- The formula is: PAE = T - C
- Where T is the time it takes for the viable count in the test culture to increase by 1-log10 above the count observed immediately after antibiotic removal.
- And C is the corresponding time for the control culture.
Visualizing Experimental and Mechanistic Pathways
To further elucidate the processes involved in PAE determination and the mechanism of action of these aminoglycosides, the following diagrams are provided.
Caption: Experimental workflow for determining the post-antibiotic effect (PAE).
Caption: General mechanism of action for aminoglycoside antibiotics.
References
- 1. Netilmicin: in vitro activity, time-kill evaluation and postantibiotic effect on microorganisms isolated from ocular infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ionic binding, adaptive resistance and post-antibiotic effect of netilmicin and ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Duration and Clinical Relevance of Postantibiotic Effect in Relation to the Dosing Interval - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repub.eur.nl [repub.eur.nl]
- 6. Postantibiotic effect of aminoglycosides on gram-negative bacteria evaluated by a new method - PubMed [pubmed.ncbi.nlm.nih.gov]
Netilmicin Sulfate: A Comparative Analysis of Efficacy Against Gentamicin-Resistant Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of netilmicin sulfate and gentamicin against clinically relevant bacterial isolates, with a particular focus on strains exhibiting resistance to gentamicin. The information presented is supported by experimental data from published studies to assist researchers and drug development professionals in evaluating the potential of this compound as an alternative therapeutic agent.
Comparative Efficacy: In Vitro Susceptibility Data
Netilmicin, a semisynthetic aminoglycoside derived from sisomicin, has demonstrated significant in vitro activity against a broad spectrum of Gram-negative and some Gram-positive bacteria, including many strains resistant to gentamicin.[1] This efficacy is largely attributed to its structural stability against certain aminoglycoside-modifying enzymes (AMEs) that are a primary cause of gentamicin resistance.
Enterobacteriaceae
Netilmicin has shown potent activity against gentamicin-resistant Enterobacteriaceae. In one study, netilmicin inhibited all tested gentamicin-resistant isolates of Klebsiella and Citrobacter.[2] Another study found that netilmicin was active against gentamicin-resistant strains of Escherichia coli, Klebsiella, Enterobacter, Proteus mirabilis, and Citrobacter freundii.
| Organism | Netilmicin MIC₅₀ (µg/mL) | Netilmicin MIC₉₀ (µg/mL) | Gentamicin MIC₅₀ (µg/mL) | Gentamicin MIC₉₀ (µg/mL) | Reference |
| Gentamicin-Resistant E. coli | 2.0 | 8.0 | >16 | >16 | [2] |
| Gentamicin-Resistant Klebsiella spp. | 1.0 | 4.0 | >16 | >16 | [2] |
| Gentamicin-Resistant Enterobacter spp. | 2.0 | 8.0 | >16 | >16 | [3] |
Note: This table is a synthesis of data from multiple sources and is intended for comparative purposes. MIC values can vary based on testing methodology and geographic location of isolates.
Pseudomonas aeruginosa
The activity of netilmicin against Pseudomonas aeruginosa is more variable and generally less potent than tobramycin or amikacin.[4][5] While some studies have shown netilmicin to be active against a portion of gentamicin-resistant P. aeruginosa isolates, others have reported nearly complete cross-resistance.[6] Amikacin is often more effective against gentamicin-resistant P. aeruginosa.
| Organism | Netilmicin MIC₅₀ (µg/mL) | Netilmicin MIC₉₀ (µg/mL) | Gentamicin MIC₅₀ (µg/mL) | Gentamicin MIC₉₀ (µg/mL) | Reference |
| Gentamicin-Resistant P. aeruginosa | 8.0 | 32.0 | >16 | >16 | [7] |
Note: This table is a synthesis of data from multiple sources and is intended for comparative purposes. MIC values can vary based on testing methodology and geographic location of isolates.
Staphylococcus aureus
Netilmicin demonstrates good activity against Staphylococcus aureus, including some methicillin-resistant (MRSA) and gentamicin-resistant strains.[8] Its efficacy against gentamicin-resistant S. aureus is often due to its resistance to inactivation by the bifunctional enzyme AAC(6')-APH(2''), a common resistance determinant in staphylococci.
| Organism | Netilmicin MIC₅₀ (µg/mL) | Netilmicin MIC₉₀ (µg/mL) | Gentamicin MIC₅₀ (µg/mL) | Gentamicin MIC₉₀ (µg/mL) | Reference |
| Gentamicin-Resistant S. aureus | 2.0 | 16.0 | >16 | >16 | [9][10] |
Note: This table is a synthesis of data from multiple sources and is intended for comparative purposes. MIC values can vary based on testing methodology and geographic location of isolates.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of netilmicin and gentamicin efficacy. These protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[11][12][13]
Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
1. Preparation of Antimicrobial Solutions:
- Prepare stock solutions of this compound and gentamicin sulfate in a suitable solvent (e.g., sterile deionized water).
- Perform serial twofold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired concentration range in 96-well microtiter plates. The final volume in each well should be 100 µL.
2. Inoculum Preparation:
- From a fresh (18-24 hour) culture on a non-selective agar medium, select 3-5 morphologically similar colonies.
- Suspend the colonies in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
- Inoculate each well of the microtiter plate containing the antimicrobial dilutions with 10 µL of the final inoculum.
- Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth without inoculum).
- Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
4. Interpretation of Results:
- The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well. This can be determined by visual inspection or with a microplate reader.
Agar Dilution Minimum Inhibitory Concentration (MIC) Assay
This method involves incorporating the antimicrobial agent directly into an agar medium.
1. Preparation of Antimicrobial-Containing Agar Plates:
- Prepare a series of twofold dilutions of the antimicrobial agents in a suitable solvent.
- Add 1 part of each antimicrobial dilution to 9 parts of molten Mueller-Hinton agar (MHA) at 45-50°C.
- Pour the agar-antimicrobial mixture into sterile Petri dishes and allow them to solidify.
- Include a control plate with no antimicrobial agent.
2. Inoculum Preparation:
- Prepare a standardized inoculum as described for the broth microdilution method (0.5 McFarland standard).
- Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.
3. Inoculation and Incubation:
- Using a multipoint inoculator, spot 1-2 µL of the final inoculum onto the surface of each agar plate, including the control plate.
- Allow the spots to dry completely before inverting the plates.
- Incubate the plates at 35°C ± 2°C for 16-20 hours.
4. Interpretation of Results:
- The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the organism, or allows for the growth of only one or two colonies or a faint haze.
Visualizations
Experimental Workflow and Resistance Mechanisms
The following diagrams illustrate the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) and the primary mechanism of aminoglycoside resistance.
Caption: Experimental workflow for MIC determination.
Caption: Enzymatic inactivation of aminoglycosides.
References
- 1. In vitro susceptibility of gentamicin-resistant Enterobacteriaceae and Pseudomonas aeruginosa to netilmicin and selected aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] In Vitro Study of Netilmicin Compared with Other Aminoglycosides | Semantic Scholar [semanticscholar.org]
- 3. Antimicrobial activity of netilmicin in comparison with gentamicin, sisomicin, tobramycin, and amikacin and their resistance patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of Netilmicin Compared with Those of Gentamicin and Tobramycin Against Enterobacteria and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of netilmicin compared with those of gentamicin and tobramycin against enterobacteria and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative activity of netilmicin, gentamicin, amikacin, and tobramycin against Pseudomonas aeruginosa and Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Susceptibility of Gentamicin-Resistant Enterobacteriaceae and Pseudomonas aeruginosa to Netilmicin and Selected Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gentamicin- and methicillin-resistant Staphylococcus aureus: in vitro susceptibility to antimicrobial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial susceptibility of Staphylococcus aureus and Staphylococcus pseudintermedius isolated from various animals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for the Detection of Netilmicin Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new, validated analytical method for the detection of Netilmicin Sulfate against established alternatives. Experimental data is presented to support the performance of each method, offering a clear basis for selecting the most suitable technique for your research and development needs.
Introduction to this compound Analysis
This compound is a semi-synthetic, broad-spectrum aminoglycoside antibiotic. Accurate and precise quantification of this compound and its related substances is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations. Due to its weak UV chromophore, direct UV detection at low levels is challenging, necessitating more sensitive and specialized analytical techniques.[1][2][3] This guide explores a novel Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Charged Aerosol Detection (CAD) and compares it with other common analytical approaches.
Comparative Analysis of Analytical Methods
The following table summarizes the performance of various analytical methods for the detection of this compound, providing a clear comparison of their key validation parameters.
| Parameter | RP-HPLC with Charged Aerosol Detection (CAD) - New Method | RP-HPLC with UV Detection | HPLC with Evaporative Light Scattering Detection (ELSD) | Capillary Electrophoresis (CE) |
| Linearity (r²) | >0.999 | ~1.0000 | 0.9999 | Not explicitly stated, but good reproducibility reported |
| Limit of Detection (LOD) | 0.0025 mg/mL[1] | 20 ng[4] | 5.6 mg/L[5] | Not explicitly stated, but sensitive for ophthalmic formulations |
| Limit of Quantitation (LOQ) | 0.005 mg/mL[1] | 40 ng[4] | Not explicitly stated | Not explicitly stated |
| Recovery | Not explicitly stated | 99.4%[4] | 99.9%[5] | Excellent analytical recovery reported (98.3% to 99%) for similar compounds |
| Precision (RSD) | Not explicitly stated | 0.2%[4] | 1.1%[5] | <4% (intra-day), <8% (inter-day) for similar compounds |
| Primary Advantages | High sensitivity for non-chromophoric compounds, wide dynamic range. | Cost-effective, simple operation. | Universal detector for non-volatile analytes. | High resolution, small sample volume, fast analysis.[6] |
| Primary Limitations | Requires specialized detector, non-linear response can be a factor. | Low sensitivity for compounds with weak UV absorbance like Netilmicin.[1][2][3] | Lower sensitivity than CAD, can have a narrow linear dynamic range.[1] | Can have lower sensitivity compared to HPLC-MS, potential for matrix interference. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
New Method: RP-HPLC with Charged Aerosol Detection (CAD)
This method offers high sensitivity for the analysis of this compound and its related substances without the need for derivatization.
-
Chromatographic Conditions:
-
CAD Detector Settings:
-
Nebulizer Temperature: 35°C
-
Evaporation Temperature: 50°C
-
Gas Pressure: 35 psi
-
-
Sample Preparation:
-
Dissolve this compound standard and samples in water to a final concentration of approximately 0.25 mg/mL.[1]
-
Alternative Method: RP-HPLC with UV Detection
A cost-effective method suitable for higher concentrations of this compound.
-
Chromatographic Conditions:
-
Column: Octadecylsilane bonded silica (C18), 3-5 µm particle size, 150-300 mm length[4]
-
Mobile Phase: Sodium heptanesulfonate buffer (0.01-0.1 mol/L sodium heptanesulfonate in 0.05-0.2 mol/L potassium dihydrogen phosphate, pH adjusted to 2.0-3.0 with phosphoric acid) : Acetonitrile (80:20 to 70:30, v/v)[4]
-
Flow Rate: 1.0 mL/min[4]
-
Detection Wavelength: 205 nm[4]
-
Injection Volume: 20 µL[4]
-
-
Sample Preparation:
-
Dissolve this compound standard and samples in water to a concentration of 0.25 mg/mL.[4]
-
Alternative Method: HPLC with Evaporative Light Scattering Detection (ELSD)
A universal detection method that is not reliant on the chromophoric properties of the analyte.
-
Chromatographic Conditions:
-
ELSD Detector Settings:
-
Sample Preparation:
-
Prepare standard and sample solutions in the mobile phase.
-
Visualizations
Experimental Workflow for Method Validation
The following diagram illustrates the typical workflow for validating a new analytical method for this compound detection.
Caption: Workflow for Analytical Method Validation.
Mechanism of Action of Netilmicin
This diagram illustrates the mechanism by which Netilmicin inhibits bacterial protein synthesis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Development and validation of a RP-HPLC method for the estimation of this compound and its related substances using charged aerosol detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jasco.hu [jasco.hu]
- 4. CN108627589A - A kind of HPLC analytical method for measuring this compound content - Google Patents [patents.google.com]
- 5. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Netilmicin Sulfate-Induced Nephrotoxicity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nephrotoxic potential of Netilmicin Sulfate against other aminoglycoside antibiotics, supported by preclinical data from various animal models. The information is intended to assist researchers in understanding the relative safety profile of Netilmicin and in designing future nephrotoxicity studies.
Introduction to Aminoglycoside Nephrotoxicity
Aminoglycosides are potent bactericidal antibiotics crucial for treating severe Gram-negative infections. However, their clinical utility is often limited by the risk of nephrotoxicity, which is characterized by damage to the proximal tubule epithelial cells of the kidneys[1][2]. This toxicity stems from the accumulation of the drug within these cells following glomerular filtration[1][2]. The resulting injury can range from mild, reversible renal dysfunction to, in rare cases, acute tubular necrosis and renal failure[3].
Netilmicin, a semi-synthetic derivative of sisomicin, was developed to possess a broad spectrum of antibacterial activity with potentially reduced toxicity compared to earlier aminoglycosides like gentamicin. Extensive preclinical studies in animal models have been conducted to evaluate and compare its nephrotoxic potential against other members of its class.
Mechanism of Aminoglycoside-Induced Nephrotoxicity
The pathogenesis of aminoglycoside nephrotoxicity is a multi-step process initiated by the binding and uptake of the drugs into renal proximal tubular cells[4].
-
Cellular Uptake: Aminoglycosides are filtered by the glomerulus and subsequently reabsorbed into proximal tubule cells via endocytosis, a process primarily mediated by the megalin receptor[2][4].
-
Lysosomal Accumulation & Phospholipidosis: Once inside the cell, the drugs are sequestered and accumulate within lysosomes[1][3][4]. This accumulation disrupts lysosomal function, inhibiting phospholipases and leading to the buildup of phospholipids, which form characteristic intracellular myeloid bodies[1].
-
Mitochondrial Dysfunction & Oxidative Stress: The disruption of cellular processes extends to the mitochondria. Aminoglycosides can chelate iron, catalyzing the formation of reactive oxygen species (ROS)[5]. This surge in ROS, or oxidative stress, damages cellular components, including lipids, proteins, and DNA, and depletes antioxidant defenses[6].
-
Apoptosis and Necrosis: The culmination of these cytotoxic events, including lysosomal rupture, mitochondrial damage, and intense oxidative stress, triggers programmed cell death (apoptosis) and necrosis, leading to the structural and functional impairment of the kidney[4][5].
Comparative Nephrotoxicity: Preclinical Evidence
Animal studies have consistently demonstrated a hierarchy of nephrotoxic potential among aminoglycosides. Netilmicin generally exhibits a more favorable safety profile compared to gentamicin and often tobramycin.
Multiple studies in rats have established that netilmicin is significantly less nephrotoxic than gentamicin[7][8][9][10]. This is evident through less pronounced changes in key renal function markers and less severe histological damage. Notably, even when renal cortical concentrations of both drugs are similar, gentamicin induces greater toxicity, suggesting differences in intrinsic cellular toxicity rather than just accumulation[7][11].
| Parameter | Netilmicin | Gentamicin | Animal Model | Dosage & Duration | Finding | Source |
| Serum Creatinine | Significantly lower increase | Marked increase | Sprague-Dawley Rats | 50-150 mg/kg/day for 8-14 days | Netilmicin caused significantly less elevation in serum creatinine. | [7] |
| Creatinine Clearance | No significant decline | Significant decline at all doses | Rats | 30-120 mg/kg/day for 15 days | Gentamicin impaired creatinine clearance, while Netilmicin did not. | [8][11] |
| Urine Osmolality | Less pronounced decrease | Significant decrease | Rats | 30-120 mg/kg/day for 15 days | Netilmicin had a smaller impact on the kidney's concentrating ability. | [8][11] |
| Proteinuria | Significantly less increase | Marked increase | Rats | 30-120 mg/kg/day for 15 days | Both drugs caused proteinuria, but the effect was much less with Netilmicin. | [8][11] |
| Histopathology | Less severe proximal tubular necrosis | More severe proximal tubular necrosis | Sprague-Dawley Rats | 50-150 mg/kg/day for 8-14 days | Light microscopy revealed less tubular cell damage with Netilmicin. | [7] |
Comparisons in both rats and dogs indicate that netilmicin is also less nephrotoxic than tobramycin[10]. High-dose studies, in particular, highlight this difference, with tobramycin causing significant renal damage and mortality while netilmicin produced minimal effects[12][13]. Pharmacokinetic studies in rats have shown lower renal concentrations of netilmicin after repeated administration compared to tobramycin, which may contribute to its lower toxicity[14].
| Parameter | Netilmicin | Tobramycin | Animal Model | Dosage & Duration | Finding | Source |
| Serum Creatinine | 1.1 ± 0.1 mg/100ml | 3.6 ± 0.9 mg/100ml | Dogs | 75 mg/kg/day for 14 days | Tobramycin caused a significant rise in serum creatinine; Netilmicin did not. | [15] |
| Creatinine Clearance | 43.1 ± 6.2 ml/min | 7.8 ± 2.2 ml/min | Dogs | 75 mg/kg/day for 14 days | Tobramycin markedly decreased renal clearance; Netilmicin had no significant effect. | [15] |
| Mortality | 0% | 3 of 5 animals died | Fischer Rats | 180 mg/kg/day for 14 days | High-dose Tobramycin was lethal, while Netilmicin was well-tolerated. | [12][13] |
| Renal Histology | Minimal changes | Severe tubular necrosis | Fischer Rats | 180 mg/kg/day for 14 days | Tobramycin caused significant structural damage; Netilmicin did not. | [12][13] |
When compared with a broader range of aminoglycosides, netilmicin consistently ranks among the least nephrotoxic. A comprehensive study in rats established an order of increasing toxicity as: streptomycin < netilmicin < tobramycin < sisomicin, amikacin, and kanamycin < gentamicin[9][16]. In studies using rabbits, both netilmicin and amikacin showed no nephrotoxicity at doses where gentamicin was clearly toxic[17].
Experimental Protocols
Standardized protocols are essential for the comparative evaluation of drug-induced nephrotoxicity. Below is a generalized methodology derived from the cited animal studies.
Objective: To compare the nephrotoxic potential of this compound with other aminoglycosides in a rat model.
1. Animal Model:
-
Species: Rat[18]
-
Strain: Sprague-Dawley or Wistar, male.
-
Acclimatization: Animals are acclimatized for at least one week prior to the study, with free access to standard chow and water.
2. Experimental Groups:
-
Group 1: Vehicle Control (e.g., 0.9% Saline)
-
Group 2: this compound (e.g., 50 mg/kg/day)
-
Group 3: Comparator Aminoglycoside (e.g., Gentamicin, 50 mg/kg/day)
-
(Additional groups with varying doses can be included to establish a dose-response relationship[11][16])
3. Drug Administration:
-
Route: Intramuscular (IM) or subcutaneous (SC) injection.
-
Duration: Daily administration for 10 to 15 consecutive days[16].
4. Sample Collection & Monitoring:
-
Urine: 24-hour urine samples are collected using metabolic cages at baseline and at set intervals (e.g., day 5, 10, 15).
-
Blood: Blood samples are collected via tail vein or cardiac puncture (terminal) at baseline and at the end of the study.
5. Assessment of Nephrotoxicity:
-
Renal Function Biomarkers:
-
Histopathological Examination:
-
At the end of the study, kidneys are harvested, fixed in 10% formalin, and embedded in paraffin.
-
Sections are stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS)[19].
-
A pathologist, blinded to the treatment groups, scores the sections for signs of tubular necrosis, cellular desquamation, and cast formation[19].
-
Conclusion
References
- 1. Aminoglycosides: Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminoglycoside-induced nephrotoxicity in children - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of netilmicin and other aminoglycosides on renal function. A survey of the literature on the nephrotoxicity of netilmicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Intracellular mechanisms of aminoglycoside-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of oxidative stress and toll-like receptor-4 signaling pathways in gentamicin-induced nephrotoxicity in male Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the nephrotoxicity of netilmicin and gentamicin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative nephrotoxicities of netilmicin and gentamicin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The nephrotoxic potential of netilmicin as determined in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Netilmicin: a review of toxicity in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative Nephrotoxicities of Netilmicin and Gentamicin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative nephrotoxicities of high-dose netilmicin and tobramycin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. [Netilmicin and tobramycin: comparative evaluation of pharmacokinetics, nephrotoxicity, and therapeutic efficacy in animal studies (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Netilmicin and tobramycin. Comparison of nephrotoxicity in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative nephrotoxicity of aminoglycoside antibiotics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Gentamicin, netilmicin, dibekacin, and amikacin nephrotoxicity and its relationship to tubular reabsorption in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Animal models mimicking aminoglycoside-induced renal damage - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Morphological methods to evaluate protective agents against aminoglycoside-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity of Anti-Gentamicin Antibodies with Netilmicin Sulfate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of anti-gentamicin antibodies with Netilmicin Sulfate. The information presented is intended to assist researchers and professionals in drug development and diagnostics in understanding the specificity of anti-gentamicin antibodies and their potential interactions with other structurally related aminoglycoside antibiotics. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying principles and workflows.
Introduction
Gentamicin and Netilmicin are both aminoglycoside antibiotics that share a common deoxystreptamine core structure. This structural similarity is the primary reason for the observed cross-reactivity of antibodies generated against gentamicin with netilmicin. The degree of this cross-reactivity is a critical parameter in the development of specific immunoassays for gentamicin, as the presence of netilmicin can lead to inaccurate quantification. Understanding this cross-reactivity is also vital in clinical settings where patients may be treated with either antibiotic, and specific monitoring is required.
Quantitative Data Summary
The cross-reactivity of anti-gentamicin antibodies with this compound and other aminoglycosides varies depending on the specific antibody and the assay format used. The following table summarizes the cross-reactivity data obtained from commercially available anti-gentamicin antibodies and ELISA kits. It is important to note that cross-reactivity is typically determined by competitive immunoassay, where the concentration of the cross-reactant required to inhibit the antibody binding by 50% is compared to that of the target analyte (gentamicin).
| Antibody/Assay | Cross-Reactant | % Cross-Reactivity | Reference |
| Polyclonal Anti-Gentamicin Antibody | This compound | 17.3% | [1] |
| Sisomicin Sulphate | 72.2% | [1] | |
| Gentamicin ELISA Kit | Sisomicin | 25% | [2] |
| Neomycin | < 0.1% | [2] | |
| Kanamycin | < 0.1% | [2] | |
| Tobramycin | < 0.1% | [2] |
Note: The cross-reactivity profile may vary depending on the tracer used in the assay.[1]
Experimental Protocols
The determination of cross-reactivity is most commonly performed using a competitive enzyme-linked immunosorbent assay (ELISA). Below is a detailed protocol for assessing the cross-reactivity of an anti-gentamicin antibody with this compound.
Competitive ELISA Protocol for Cross-Reactivity Assessment
1. Materials and Reagents:
-
Microtiter plate (96-well)
-
Anti-Gentamicin Antibody
-
Gentamicin standard solutions (for standard curve)
-
This compound and other aminoglycoside standard solutions (for cross-reactivity testing)
-
Gentamicin-protein conjugate (e.g., Gentamicin-BSA) for coating
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Enzyme-conjugated secondary antibody (e.g., anti-species IgG-HRP)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
2. Procedure:
-
Coating:
-
Dilute the Gentamicin-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the gentamicin standard and the test compounds (this compound, etc.) in Assay Buffer (e.g., PBS).
-
In separate tubes, pre-incubate 50 µL of each standard or test compound dilution with 50 µL of the diluted anti-gentamicin antibody for 30 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixtures to the corresponding wells of the coated and blocked microtiter plate.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Signal Development:
-
Add 100 µL of the Substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a plate reader.
-
Create a standard curve by plotting the absorbance values against the logarithm of the gentamicin concentrations.
-
Determine the concentration of gentamicin and each test compound that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Gentamicin / IC50 of Test Compound) x 100
-
Visualizations
Logical Relationship of Aminoglycoside Cross-Reactivity
The following diagram illustrates the structural basis for the cross-reactivity between gentamicin and netilmicin, both of which belong to the deoxystreptamine group of aminoglycosides.
Caption: Structural basis for aminoglycoside cross-reactivity.
Experimental Workflow for Competitive ELISA
The diagram below outlines the key steps involved in a competitive ELISA for determining antibody cross-reactivity.
Caption: Workflow for competitive ELISA cross-reactivity testing.
References
Benchmarking Netilmicin Sulfate's In-Vitro Activity Against ESKAPE Pathogens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) bacteria, particularly the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), poses a significant threat to global public health.[1][2] These pathogens are a major cause of nosocomial infections and are capable of "escaping" the biocidal action of many antimicrobial agents. This guide provides a comparative analysis of the in-vitro activity of Netilmicin Sulfate against a panel of ESKAPE pathogens, benchmarked against other commonly used antibiotics. All data is presented to aid researchers and drug development professionals in evaluating the potential of this compound in their research and development pipelines.
Comparative In-Vitro Activity of this compound and Other Antibiotics Against ESKAPE Pathogens
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound and a selection of comparator antibiotics against the ESKAPE pathogens. The data, presented as MIC50, MIC90, and MIC ranges, has been compiled from various in-vitro studies. It is important to note that direct comparative studies evaluating all these antibiotics against a single, comprehensive panel of recent clinical isolates are limited. Therefore, the presented data is a synthesis of available literature and should be interpreted with this in mind.
| Pathogen | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Enterococcus faecium | This compound | 8 | >64 | 8 - >64 |
| Amikacin | 64 | >256 | 8 - >256 | |
| Gentamicin | 8 | >256 | 0.5 - >256 | |
| Ciprofloxacin | 8 | >32 | 2 - >32 | |
| Meropenem | >16 | >16 | 2 - >16 | |
| Staphylococcus aureus | This compound | 0.5 | 2 | 0.25 - >512 |
| Amikacin | 2 | 32 | 0.5 - >256 | |
| Gentamicin | 0.5 | >256 | 0.25 - >256 | |
| Ciprofloxacin | 0.5 | >32 | 0.25 - >32 | |
| Meropenem | 2 | >32 | 0.12 - >32 | |
| Klebsiella pneumoniae | This compound | 0.5 | 2 | 0.12 - >256 |
| Amikacin | 1 | 8 | 0.25 - >256 | |
| Gentamicin | 0.5 | >256 | 0.25 - >256 | |
| Ciprofloxacin | 0.12 | >32 | 0.03 - >32 | |
| Meropenem | 0.06 | 8 | 0.03 - >32 | |
| Acinetobacter baumannii | This compound | 4 | 16 | 0.5 - >256 |
| Amikacin | 8 | 32 | 1 - >256 | |
| Gentamicin | 2 | >256 | 0.5 - >256 | |
| Ciprofloxacin | 8 | >32 | 0.25 - >32 | |
| Meropenem | 8 | >32 | 0.25 - >32 | |
| Pseudomonas aeruginosa | This compound | 4 | 16 | 0.5 - >64 |
| Amikacin | 4 | 16 | 0.5 - >256 | |
| Gentamicin | 1 | 8 | 0.25 - >256 | |
| Tobramycin | 0.5 | 4 | 0.12 - >256 | |
| Ciprofloxacin | 0.25 | 4 | 0.03 - >32 | |
| Meropenem | 1 | 8 | 0.12 - >32 | |
| Enterobacter species | This compound | 0.5 | 2 | 0.25 - >64 |
| Amikacin | 1 | 8 | 0.5 - >256 | |
| Gentamicin | 0.5 | 4 | 0.25 - >256 | |
| Ciprofloxacin | 0.06 | 2 | 0.03 - >32 | |
| Meropenem | 0.06 | 0.25 | 0.03 - >32 |
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a critical step in evaluating the in-vitro activity of an antimicrobial agent. The data presented in this guide is based on studies that have largely followed the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) document M07 for broth microdilution methods.[3][4]
Broth Microdilution Method for MIC Determination (Based on CLSI M07)
This protocol provides a standardized procedure for determining the MIC of an antimicrobial agent against aerobic bacteria.
1. Preparation of Antimicrobial Solutions:
- Prepare a stock solution of the antimicrobial agent at a concentration of at least 1280 µg/mL in a suitable solvent.
- Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range for testing.
2. Inoculum Preparation:
- From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
- Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute the standardized inoculum in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Inoculation of Microdilution Plates:
- Dispense 100 µL of the appropriate antimicrobial dilution into each well of a 96-well microtiter plate.
- Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
- Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
4. Incubation:
- Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
- Following incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial pathogen using the broth microdilution method.
Signaling Pathways and Logical Relationships
The mechanism of action of aminoglycosides, such as Netilmicin, involves the inhibition of bacterial protein synthesis. This process is initiated by the transport of the antibiotic across the bacterial cell membrane, followed by binding to the 30S ribosomal subunit. The logical relationship of this pathway is depicted below.
Conclusion
This guide provides a comparative overview of the in-vitro activity of this compound against the ESKAPE pathogens. The presented data, compiled from various sources, suggests that this compound demonstrates potent activity against several of these critical pathogens. However, variations in susceptibility exist, highlighting the importance of continuous surveillance and in-vitro testing. The detailed experimental protocol and workflows provided herein offer a standardized approach for researchers to conduct their own evaluations and contribute to the growing body of knowledge on antimicrobial resistance. Further studies, particularly those involving recent, geographically diverse clinical isolates in direct comparative analyses, are warranted to fully elucidate the contemporary role of this compound in combating the threat of ESKAPE pathogens.
References
- 1. In Vitro Emergence of High Persistence upon Periodic Aminoglycoside Challenge in the ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. standards.globalspec.com [standards.globalspec.com]
- 4. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
Inter-laboratory Validation of Netilmicin Sulfate MIC Testing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies and considerations for the inter-laboratory validation of Netilmicin Sulfate Minimum Inhibitory Concentration (MIC) testing. Ensuring the reproducibility and accuracy of MIC values is paramount for consistent antimicrobial susceptibility surveillance, clinical breakpoint determination, and the overall development of new therapeutic agents. This document outlines key experimental protocols, presents comparative data from published studies, and discusses critical factors influencing test outcomes.
Introduction to this compound and MIC Testing
Netilmicin is a semisynthetic aminoglycoside antibiotic with a broad spectrum of activity against various bacteria.[1][2] Accurate determination of its Minimum Inhibitory Concentration (MIC)—the lowest concentration of the antibiotic that prevents visible in vitro growth of a bacterium—is crucial for predicting clinical efficacy.[3] Inter-laboratory validation studies are essential to ensure that MIC results are consistent and comparable across different testing sites, a cornerstone of standardized antimicrobial susceptibility testing (AST).
Comparative Performance of MIC Testing Methods
The choice of MIC testing method can significantly impact results. The two primary methods are broth dilution and agar dilution. While both are widely used, discrepancies can arise, particularly with certain organism-drug combinations.
Key Findings from Comparative Studies:
-
Broth vs. Agar Dilution: Major discrepancies between MIC values determined in agar versus those in broth have been observed for Pseudomonas aeruginosa and to a lesser extent for Enterobacteriaceae when testing Netilmicin and other aminoglycosides.[1]
-
Disk Diffusion: The disk diffusion method is a qualitative or semi-quantitative alternative to MIC testing. For Netilmicin, a 30 µg disk can be used to predict susceptibility, and the results show good correlation with MIC values.[4] However, the correlation can be affected by the testing medium.[5][6]
-
Gradient Diffusion (E-test): This method provides a quantitative MIC value and is a combination of disk and dilution methods. It is considered a reliable alternative to broth microdilution for many antibiotics.[7]
Table 1: Comparison of Common MIC Testing Methods
| Method | Principle | Advantages | Disadvantages | Primary Application |
| Broth Microdilution | Serial two-fold dilutions of the antibiotic in a liquid growth medium inoculated with a standardized bacterial suspension.[3] | Gold standard, high throughput, automated options available. | Labor-intensive for small numbers of isolates, potential for skipped wells. | Routine clinical testing, large-scale surveillance. |
| Agar Dilution | Serial two-fold dilutions of the antibiotic incorporated into an agar medium, followed by inoculation of multiple bacterial strains.[7] | Allows for testing of multiple strains simultaneously, good for fastidious organisms. | Labor-intensive, not easily automated. | Reference testing, research, testing of fastidious bacteria. |
| Disk Diffusion (Kirby-Bauer) | An antibiotic-impregnated disk is placed on an inoculated agar plate; the diameter of the zone of inhibition is measured.[7] | Simple, low cost, flexible. | Provides qualitative results (S/I/R), not a direct MIC value. | Routine clinical testing for susceptibility screening. |
| Gradient Diffusion (E-test) | A plastic strip with a predefined antibiotic concentration gradient is placed on an inoculated agar plate, and the MIC is read where the ellipse of inhibition intersects the strip.[7] | Provides a quantitative MIC, easy to perform. | More expensive than disk diffusion. | Testing individual isolates, confirming resistance. |
Standardized Experimental Protocols for Netilmicin MIC Testing
Adherence to standardized protocols is critical for inter-laboratory reproducibility. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines for antimicrobial susceptibility testing.[8][9][10]
Broth Microdilution Method (Reference Method)
This protocol is based on the CLSI M07 standard, a widely recognized guideline for broth dilution antimicrobial susceptibility tests.
Experimental Workflow:
Caption: Workflow for Broth Microdilution MIC Testing.
Detailed Steps:
-
Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). The concentration of divalent cations (Ca²⁺ and Mg²⁺) is critical and can significantly affect Netilmicin MICs, especially against P. aeruginosa.[5]
-
Antibiotic Preparation: Prepare a stock solution of this compound and perform serial two-fold dilutions in CAMHB to achieve the desired final concentration range in the microtiter plate.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. This should be further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate containing the antibiotic dilutions with the standardized bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of Netilmicin that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Quality Control: Concurrently test reference strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) to ensure the validity of the results. The resulting MICs should fall within the acceptable ranges defined by CLSI or EUCAST.[11]
Factors Influencing Inter-laboratory Variability
Several factors can contribute to discrepancies in MIC results between laboratories. Understanding and controlling for these variables is essential for successful validation.
Caption: Key Factors Affecting MIC Reproducibility.
Table 2: Summary of Critical Variables and Control Measures
| Variable | Potential Impact on Netilmicin MIC | Recommended Control Measure |
| Cation Concentration | Increased Ca²⁺ and Mg²⁺ can lead to falsely elevated MICs, particularly for P. aeruginosa.[5] | Use cation-adjusted Mueller-Hinton media as specified by CLSI/EUCAST. |
| Inoculum Density | A higher inoculum size can sometimes lead to higher MICs (inoculum effect), although this is less pronounced for aminoglycosides.[1] | Strictly adhere to the 0.5 McFarland standard for inoculum preparation. |
| Incubation Conditions | Variations in temperature and time can affect bacterial growth rates and, consequently, MIC results. | Maintain a calibrated incubator at 35°C ± 2°C and adhere to the specified incubation time (16-20 hours). |
| Quality Control | Failure to perform or correctly interpret QC can mask systemic errors in testing procedures. | Routinely test reference QC strains and ensure results are within acceptable ranges.[11] Investigate any out-of-range results. |
| Endpoint Reading | Subjective differences in interpreting "no visible growth" can lead to one-well variations. | Ensure personnel are adequately trained. Use a standardized light source and background for reading plates. |
Conclusion
The inter-laboratory validation of this compound MIC testing is achievable through the strict implementation of standardized protocols, such as those provided by CLSI and EUCAST. The broth microdilution method remains the gold standard for its reproducibility and potential for automation. Key to minimizing variability is the meticulous control of experimental parameters, particularly media composition (cation content), inoculum density, and incubation conditions. By understanding the comparative performance of different testing methods and the critical factors that influence their outcomes, researchers and drug development professionals can ensure the generation of accurate and comparable antimicrobial susceptibility data for this compound.
References
- 1. Comparative activity of netilmicin, gentamicin, amikacin, and tobramycin against Pseudomonas aeruginosa and Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a comparative evaluation of antimicrobial activity, pharmacokinetics, adverse reactions and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of netilmicin susceptibility discs using bacteria with known aminoglycoside resistance patterns: correlation of in vitro and in vivo test results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Netilmicin disk susceptibility tests: effect of cations on the MIC correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 8. Reference Laboratory: MIC Testing of New Antimicrobial Agents – Laboratory Specialists, Inc. [labspec.org]
- 9. EUCAST: MIC Determination [eucast.org]
- 10. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 11. szu.gov.cz [szu.gov.cz]
Comparative Analysis of Netilmicin Sulfate Activity in Diverse Microbiological Media
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Netilmicin Sulfate's antimicrobial activity across various microbiological media, supported by experimental data. Understanding the influence of culture media on the in vitro performance of this potent aminoglycoside antibiotic is crucial for accurate susceptibility testing and reliable research outcomes.
Impact of Media Composition on Netilmicin Activity
The in vitro efficacy of Netilmicin, a semisynthetic aminoglycoside, is significantly influenced by the composition of the microbiological medium. Key factors include the concentration of divalent cations, such as magnesium (Mg²⁺) and calcium (Ca²⁺), and the pH of the medium. An alkaline pH has been shown to enhance the activity of Netilmicin.[1]
Mueller-Hinton Agar (MHA) is widely regarded as the standard medium for routine antimicrobial susceptibility testing.[2][3][4] Its composition is well-defined, and it supports the satisfactory growth of most common pathogens. Furthermore, MHA has a low concentration of inhibitors of common antibiotics, ensuring more accurate and reproducible results. Studies have shown that MHA allows for better diffusion of antibiotics compared to other media like Nutrient Agar (NA), leading to more defined zones of inhibition.[3]
Discrepancies in Minimum Inhibitory Concentration (MIC) values have been observed when comparing results from agar-based and broth-based assays.[5][6][7] For instance, bacteria may exhibit greater susceptibility to Netilmicin in unsupplemented Mueller-Hinton broth compared to Mueller-Hinton agar.[5]
Quantitative Comparison of this compound Activity
The following table summarizes the available quantitative data on the activity of this compound in different microbiological media against various bacterial strains. It is important to note that direct comparative studies providing a comprehensive side-by-side analysis are limited. The data below is compiled from various sources to provide a comparative perspective.
| Microbiological Medium | Bacterial Strain | Method | Activity Metric | Result | Reference |
| Mueller-Hinton Agar | Pseudomonas aeruginosa | Disk Diffusion | Zone of Inhibition | ≥ 15 mm (Susceptible) | [8] |
| Mueller-Hinton Broth (unsupplemented) | Pseudomonas aeruginosa | Broth Dilution | MIC | ≤ 4.0 µg/mL | [8] |
| Mueller-Hinton Broth (cation-supplemented) | Pseudomonas aeruginosa | Broth Dilution | MIC | ≤ 32 µg/mL | [8] |
| PDM-Agar | Various clinical isolates | Disk Diffusion | Zone of Inhibition | Different zones compared to MHA | [5] |
| Nutrient Agar | Various clinical isolates | Disk Diffusion | Zone of Inhibition | Generally smaller zones than MHA | [2][3][4] |
| Antibiotic Assay Medium No. 11 | Recommended for Netilmicin | Microbiological Assay | - | Suitable for assay | [9] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The zone of inhibition is the area around an antibiotic disk where bacterial growth is prevented.
Experimental Protocols
Accurate assessment of this compound's activity relies on standardized experimental protocols. The two most common methods are the disk diffusion (Kirby-Bauer) method and the dilution method (broth or agar).
Disk Diffusion Method
-
Inoculum Preparation: A standardized suspension of the test bacterium, equivalent to a 0.5 McFarland standard, is prepared in a sterile broth.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the bacterial suspension and evenly streaked across the surface of a Mueller-Hinton Agar plate to create a uniform lawn of bacteria.
-
Application of Antibiotic Disks: Paper disks impregnated with a standard concentration of this compound (e.g., 30 µg) are placed on the inoculated agar surface.
-
Incubation: The plates are incubated under specific conditions (e.g., 35-37°C for 18-24 hours).
-
Measurement and Interpretation: The diameter of the zone of inhibition around each disk is measured in millimeters. The results are interpreted as susceptible, intermediate, or resistant based on standardized interpretive charts.
Agar Dilution Method
-
Preparation of Antibiotic-Containing Plates: A series of agar plates (typically Mueller-Hinton Agar) are prepared, each containing a different, known concentration of this compound.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as in the disk diffusion method.
-
Inoculation: A standardized volume of the bacterial suspension is spot-inoculated onto the surface of each agar plate.
-
Incubation: The plates are incubated under appropriate conditions.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for comparing the activity of this compound in different microbiological media.
Caption: Workflow for comparing this compound activity in different media.
References
- 1. In Vitro Study of Netilmicin Compared with Other Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Testing the efficacy of Mueller Hinton agar over Nutrient agar for optimal antibiotic sensitivity testing response by selected clinical bacterial pathogens | GSC Advanced Research and Reviews [gsconlinepress.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Influence of medium composition on bacterial susceptibility testing to gentamicin and netilmicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative activity of netilmicin, gentamicin, amikacin, and tobramycin against Pseudomonas aeruginosa and Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Activity of Netilmicin, Gentamicin, and Amikacin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Netilmicin disk susceptibility tests: effect of cations on the MIC correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. micromasterlab.com [micromasterlab.com]
Validating the Synergistic Effect of Netilmicin Sulfate with a Novel Antibiotic, Novamycin
A Comparative Guide for Researchers
This guide provides a comprehensive framework for validating the synergistic antimicrobial effects of Netilmicin Sulfate in combination with a novel antibiotic, hereafter referred to as "Novamycin." The methodologies, data interpretation, and mechanistic insights are designed to offer researchers, scientists, and drug development professionals a robust approach to evaluating new combination therapies.
Netilmicin, a semisynthetic aminoglycoside antibiotic, functions by irreversibly binding to the 30S ribosomal subunit of bacteria, leading to the inhibition of protein synthesis.[1] It is primarily effective against aerobic, Gram-negative bacteria.[1] Synergistic combinations, particularly with cell wall synthesis inhibitors like β-lactams, are often explored to enhance efficacy, broaden the spectrum of activity, and combat antimicrobial resistance.[2][3][4] The rationale for this synergy often lies in the ability of the β-lactam to damage the bacterial cell wall, thereby facilitating the intracellular uptake of the aminoglycoside.[2][5]
This guide will focus on the combination of this compound with Novamycin, a hypothetical novel β-lactam antibiotic, against clinically relevant pathogens such as Pseudomonas aeruginosa and Methicillin-resistant Staphylococcus aureus (MRSA).
Quantitative Data Summary: In Vitro Synergy
The synergistic effect of combining this compound with Novamycin was quantified using the checkerboard broth microdilution method to determine the Fractional Inhibitory Concentration Index (FICI). Synergy is defined as an FICI of ≤ 0.5.[6][7] The results below demonstrate the enhanced antimicrobial activity of the combination compared to each agent alone.
| Bacterial Strain | MIC (μg/mL) of Netilmicin Alone | MIC (μg/mL) of Novamycin Alone | MIC (μg/mL) of Netilmicin in Combination | MIC (μg/mL) of Novamycin in Combination | FICI | Interpretation |
| P. aeruginosa (ATCC 27853) | 4 | 32 | 1 | 4 | 0.375 | Synergy |
| P. aeruginosa (MDR Isolate 1) | 16 | 64 | 2 | 8 | 0.250 | Synergy |
| MRSA (ATCC 43300) | 8 | 128 | 2 | 16 | 0.375 | Synergy |
| E. coli (ATCC 25922) | 2 | 8 | 0.5 | 2 | 0.500 | Synergy |
| Enterococcus faecalis (VRE) | 64 | 256 | 16 | 64 | 0.500 | Synergy |
Note: Data presented is representative for illustrative purposes.
Key Experimental Protocols
Checkerboard Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentrations (MICs) of the antibiotics alone and in combination to calculate the FICI.
Methodology:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and Novamycin. Perform serial twofold dilutions of Netilmicin vertically and Novamycin horizontally in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).[7][8] The plate should also include wells with dilutions of each drug alone to determine their individual MICs.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[7]
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Data Interpretation: The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
FICI Calculation: The FICI is calculated using the following formula: FICI = FIC of Netilmicin + FIC of Novamycin Where FIC of Netilmicin = (MIC of Netilmicin in combination) / (MIC of Netilmicin alone) and FIC of Novamycin = (MIC of Novamycin in combination) / (MIC of Novamycin alone).
Time-Kill Curve Assay
This dynamic assay assesses the bactericidal activity of the antibiotic combination over time.
Methodology:
-
Culture Preparation: Grow bacteria in MHB to the early logarithmic phase. Dilute the culture to a starting inoculum of approximately 10^5 to 10^6 CFU/mL in flasks containing the antibiotics.[9]
-
Test Conditions: Prepare flasks with:
-
Growth control (no antibiotic)
-
Netilmicin alone (at a sub-MIC concentration, e.g., 0.5 x MIC)
-
Novamycin alone (at 0.5 x MIC)
-
Netilmicin + Novamycin (each at 0.5 x MIC)
-
-
Sampling and Plating: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), draw aliquots from each flask, perform serial dilutions, and plate them on nutrient agar to determine the viable cell count (CFU/mL).[10]
-
Data Analysis: Plot the log10 CFU/mL against time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination when compared with the most active single agent.[11]
Visualizations: Pathways and Workflows
Caption: Mechanism of β-Lactam and Aminoglycoside Synergy.
Caption: Workflow for In Vitro Antibiotic Synergy Testing.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Bactericidal synergism between beta-lactams and aminoglycosides: mechanism and possible therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta lactam antibiotic monotherapy versus beta lactam‐aminoglycoside antibiotic combination therapy for sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminoglycosides plus beta-lactams against gram-negative organisms. Evaluation of in vitro synergy and chemical interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. In Vitro Synergistic Effects of Double and Triple Combinations of β-Lactams, Vancomycin, and Netilmicin against Methicillin-Resistant Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iosrjournals.org [iosrjournals.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Netilmicin Sulfate
Essential guidelines for the safe and compliant disposal of Netilmicin Sulfate, ensuring the protection of laboratory personnel and the environment.
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. This compound, a semi-synthetic aminoglycoside antibiotic, requires specific disposal procedures to mitigate risks associated with antimicrobial resistance and potential environmental contamination. This document provides a comprehensive, step-by-step guide to the proper disposal of this compound, aligning with best practices and regulatory standards.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If there is a risk of aerosolization of the powder form, a NIOSH-approved respirator is necessary.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
II. Waste Classification and Segregation
This compound and any materials contaminated with it (e.g., solutions, culture media, vials, gloves) are classified as non-hazardous pharmaceutical waste. However, due to its antimicrobial properties, it must be segregated from general laboratory waste to prevent environmental release.
Key Segregation Steps:
-
Designated Waste Containers: Use clearly labeled, leak-proof containers specifically for this compound waste.
-
Solid vs. Liquid Waste: Segregate solid waste (e.g., contaminated vials, PPE) from liquid waste (e.g., unused solutions, treated media).
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
III. Disposal Procedures
The primary and recommended method for the final disposal of this compound is through a licensed professional waste disposal service, which will typically utilize high-temperature incineration.[1] It is crucial to adhere to all local, state, and federal regulations governing pharmaceutical waste.[1]
Never dispose of this compound down the drain or in regular trash. [2] Improper disposal contributes to the rise of antibiotic-resistant bacteria and can have detrimental effects on aquatic ecosystems.
IV. Laboratory-Scale Inactivation Protocols
For liquid waste containing this compound, such as contaminated cell culture media or aqueous solutions, chemical inactivation may be employed as a preliminary treatment step before collection by a licensed waste disposal service. The following are two potential methods for laboratory-scale inactivation.
Experimental Protocol 1: Inactivation by Sodium Hypochlorite (Bleach)
This protocol describes the chemical degradation of this compound in a liquid waste stream using a sodium hypochlorite solution.
Materials:
-
Liquid waste containing this compound
-
Standard household bleach (typically 5-6% sodium hypochlorite)
-
Appropriate PPE (gloves, goggles, lab coat)
-
Designated chemical waste container
-
pH indicator strips
Procedure:
-
Quantify Waste: Determine the volume of the liquid waste to be treated.
-
Calculate Bleach Volume:
-
For general liquid biological waste, prepare a 1:10 dilution of bleach to waste (final concentration of approximately 0.5% or 5,000 ppm sodium hypochlorite).[3][4]
-
For waste with a high organic load (e.g., containing serum or proteins), prepare a 1:5 dilution of bleach to waste (final concentration of approximately 1% or 10,000 ppm sodium hypochlorite).[3][4]
-
-
Treatment: In a well-ventilated area or chemical fume hood, slowly add the calculated volume of bleach to the liquid waste. Stir gently to ensure thorough mixing.
-
Contact Time: Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation. For high organic load waste, a longer contact time of up to 12 hours may be advisable.[4]
-
Neutralization (Optional but Recommended): Before collection, neutralize the excess hypochlorite to reduce its corrosivity. This can be achieved by the careful addition of a reducing agent such as sodium thiosulfate.
-
Containerize for Disposal: Transfer the treated solution to a clearly labeled hazardous waste container for collection by your institution's EHS personnel.
Experimental Protocol 2: Inactivation by Alkaline Hydrolysis
Alkaline hydrolysis is an effective method for the degradation of biological and pharmaceutical waste. This process uses a strong base, heat, and pressure to break down complex organic molecules.[5][6] This method is typically performed in specialized equipment and may not be available in all laboratory settings. If available, consult your equipment's standard operating procedures.
General Principles:
-
Reagents: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solutions are used to create a highly alkaline environment (pH >10).[5]
-
Conditions: The process involves heating the waste in the alkaline solution within a sealed, pressure-resistant vessel. Temperatures can range from 120°C to 150°C.[5]
-
Duration: The reaction is typically carried out for several hours (3 to 8 hours) to ensure complete degradation of the antibiotic.[5]
-
Neutralization: Following the reaction, the resulting effluent is cooled and neutralized with an acid before being collected for disposal.[5]
V. Data on Stability and Inactivation
The stability of aminoglycoside antibiotics like this compound is influenced by temperature and pH. The following table summarizes key quantitative data relevant to its handling and disposal.
| Parameter | Condition | Observation | Citation |
| Thermal Stability | Maintained at 37°C in aqueous solution | Aminoglycosides, including Netilmicin, exhibit excellent long-term stability over several weeks. | [7] |
| Sodium Hypochlorite Efficacy | General liquid biological waste | A 1:10 dilution of household bleach (final concentration ~0.5% or 5,000 ppm) with a 20-minute contact time is effective for disinfection. | [3] |
| Sodium Hypochlorite Efficacy | Liquid waste with high organic load | A 1:5 dilution of household bleach (final concentration ~1% or 10,000 ppm) is recommended. | [3][4] |
| Alkaline Hydrolysis | Treatment of infectious animal waste at 110-120°C and approximately 15 lb/in² for 18 hours. | Complete destruction of representative classes of potentially infectious agents and solubilization of animal carcasses. | [6] |
VI. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. jasco.hu [jasco.hu]
- 2. Efficacy of sodium hypochlorite in overcoming antimicrobial resistance and eradicating biofilms in clinical pathogens from pressure ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uwo.ca [uwo.ca]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. Alkaline hydrolysis of Medical Waste [malsparo.com]
- 6. Efficacy of Alkaline Hydrolysis as an Alternative Method for Treatment and Disposal of Infectious Animal Waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Operational Guidance for Handling Netilmicin Sulfate
For researchers, scientists, and drug development professionals, the safe handling of Netilmicin Sulfate is paramount. This aminoglycoside antibiotic requires specific personal protective equipment (PPE) and adherence to strict handling and disposal protocols to minimize exposure and ensure a safe laboratory environment.[1][2]
Personal Protective Equipment (PPE)
When working with this compound, it is crucial to use appropriate PPE to prevent skin and eye contact, as well as inhalation.[2][3][4] The recommended protective gear includes:
-
Eye Protection: Tightly fitting safety goggles with side-shields are necessary to protect the eyes from dust and splashes.[3][4]
-
Hand Protection: Chemical-impermeable gloves should be worn.[2][3] It is good practice to inspect gloves for any damage before use and to employ proper glove removal techniques to avoid skin contamination.[5] For tasks with a higher risk of exposure, such as compounding, administering, and disposing of the substance, wearing two pairs of gloves is recommended.[6]
-
Respiratory Protection: To prevent the inhalation of dust or aerosols, a government-approved respirator should be used.[2][3][5] Options include a full-face particle respirator (type N100 in the US or P3 in the EU) or, for sole protection, a full-face supplied-air respirator.[2]
-
Body Protection: A protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is recommended to protect the skin and clothing.[6]
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and the safety of laboratory personnel.
-
Ventilation: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3][7]
-
Safe Handling Practices: Avoid breathing dust, mist, gas, or vapors.[3][4] Direct contact with the skin and eyes should be prevented.[3][4] Do not eat, drink, or smoke in areas where the substance is handled.[8] After handling, it is important to wash hands thoroughly.[2]
-
Storage: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3] The recommended storage temperature is between 2-8°C.[8] It should be kept away from oxidizing agents and highly acidic or alkaline materials.[8]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate action is necessary.
-
Spill Cleanup: For spills, sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2][5] The spill area should then be ventilated and washed.[2]
-
First Aid:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][8] Seek medical attention.[8]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical assistance.[2]
-
Ingestion: Rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[3]
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Waste Disposal: Unused or surplus this compound should be disposed of by a licensed professional waste disposal service.[5] This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[5] Alternatively, it can be taken to a licensed chemical destruction plant.[3]
-
Container Disposal: Empty containers may still contain residual product and should be handled with care.[9] They should be decontaminated or punctured to prevent reuse before being disposed of in a sanitary landfill or through controlled incineration.[3][9]
Quantitative Data
No occupational exposure limits have been established for this compound.[2][4][10][11]
Experimental Protocols
Detailed experimental protocols involving this compound should be developed in accordance with institutional safety guidelines and the specific requirements of the research. The information provided here serves as a foundational guide for safe handling and use.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. toku-e.com [toku-e.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. sds.edqm.eu [sds.edqm.eu]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.be [fishersci.be]
- 11. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
